Ammonium nonanoate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
63718-65-0 |
|---|---|
Molecular Formula |
C9H21NO2 |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
azane;nonanoic acid |
InChI |
InChI=1S/C9H18O2.H3N/c1-2-3-4-5-6-7-8-9(10)11;/h2-8H2,1H3,(H,10,11);1H3 |
InChI Key |
KLIDOSBTXDALBI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)[O-].[NH4+] |
Canonical SMILES |
CCCCCCCCC(=O)O.N |
Other CAS No. |
63718-65-0 |
Origin of Product |
United States |
Foundational & Exploratory
Ammonium nonanoate chemical structure and properties
An In-depth Technical Guide to Ammonium Nonanoate
Introduction
This compound, also known as ammonium pelargonate, is the ammonium salt of nonanoic acid. It is a broad-spectrum, non-selective, contact herbicide.[1][2][3] This compound is derived from naturally occurring fatty acids and is recognized for its use in agriculture, particularly in organic farming, due to its rapid biodegradation and low environmental persistence.[4][5] This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols.
Chemical Structure and Identification
This compound is formed from the neutralization reaction of nonanoic acid (pelargonic acid) with ammonia.[5][6] The structure consists of a nine-carbon fatty acid chain and an ammonium cation.
| Identifier | Value |
| IUPAC Name | azanium;nonanoate[4][6] |
| Synonyms | Ammonium pelargonate, Pelargonic acid ammonium salt[2][7] |
| CAS Number | 63718-65-0[4][6][8] |
| Molecular Formula | C₉H₂₁NO₂[4][6][8] |
| Molecular Weight | 175.27 g/mol [4][6][8] |
| InChI Key | KLIDOSBTXDALBI-UHFFFAOYSA-N[4][6][8] |
| SMILES | CCCCCCCCC(=O)[O-].[NH4+][4][6] |
Physicochemical Properties
This compound is typically formulated as a water-based solution.[2][3] Its physical and chemical properties make it suitable for application as a sprayable herbicide.
| Property | Value | Source |
| Physical State | Clear to pale yellow liquid at room temperature.[3][4][8] Can also exist as white crystals.[2] | [2][3][4][8] |
| Odor | Slight fatty acid or ammonia odor.[3][4][9] | [3][4][9] |
| Solubility in Water | Completely miscible.[3][4] | [3][4] |
| Density | Approximately 1.00 g/cm³ at 20°C.[4][9] | [4][9] |
| pH (of emulsion) | 8.0 - 9.0.[9][10] | [9][10] |
| Boiling Point | ~104.4°C (219.9°F).[9][10] | [9][10] |
| Environmental Fate | Rapidly biodegrades in soil, with a half-life of less than 24 hours.[8][11] | [8][11] |
Mechanism of Action
This compound is a non-systemic, contact herbicide, meaning it only affects the plant parts it directly touches and is not translocated throughout the plant.[1][6][8] Its herbicidal activity is characterized by a rapid, physical mode of action.[8]
-
Cuticle Penetration : The active component, the nonanoate anion, acts as a surfactant, allowing it to penetrate the waxy cuticle of the plant's leaves.[1][8]
-
Cell Membrane Disruption : Upon penetration, the nonanoate anions disrupt the lipid bilayer of the plant cell membranes, leading to a loss of integrity.[5][8] This disruption is a physical effect, where the compound dissolves the lipid components of the cell membrane.[8]
-
Cell Leakage and Desiccation : The damage to the cell membrane results in the rapid leakage of cellular contents and a loss of moisture, a process known as desiccation.[5][8]
-
Rapid Necrosis : This cellular disruption leads to rapid cell death, and visible symptoms such as wilting, browning, and a "scorched" appearance can be observed within hours of application.[1][5][6]
The effectiveness of fatty acids as herbicides is related to their chain length, with medium-chain fatty acids like nonanoic acid (C9) being particularly effective.[8]
Caption: Mechanism of action of this compound as a contact herbicide.
Experimental Protocols
Synthesis of this compound Emulsion
This protocol describes the laboratory-scale synthesis of an this compound emulsion based on the neutralization reaction of nonanoic acid and ammonia.[4][12]
Materials:
-
Nonanoic acid (99%)
-
Ammonia water (25-28%)
-
Deionized water
-
Reaction kettle with temperature control and stirrer
-
Metering tanks
-
pH meter
Procedure:
-
Add a portion of the total nonanoic acid (e.g., 84 kg in an industrial example) to a 1000L reactor.[12]
-
Set the reactor temperature control to 60°C.[12]
-
Begin stirring at a controlled speed (e.g., 100 rpm).[12]
-
Slowly add ammonia water dropwise into the reactor. The reaction should produce even bubbling.[4][12]
-
After the initial reaction, add water to the reactor and continue stirring for approximately 20 minutes.[12]
-
Add the remaining nonanoic acid to the reactor.[12]
-
Continue the dropwise addition of ammonia water until the pH of the reaction system reaches 8.[12]
-
Stop stirring. The resulting product is an aqueous solution of this compound.
-
For a stable emulsion formulation, components such as emulsifiers, preservatives, penetrating agents, thickeners, and antifreeze agents can be incorporated with uniform stirring.[4][12]
Caption: Experimental workflow for the synthesis of this compound.
Weed Control Efficacy Field Trial
This protocol outlines a field experiment to evaluate the herbicidal efficacy of this compound on various weed species. This is based on studies investigating application rates and volumes.[13][14]
Objective: To determine the weed control efficacy of this compound at different application rates and volumes.
Experimental Design:
-
Treatments: A factorial experiment with multiple herbicide rates and application volumes.
-
Control: An untreated control plot.
-
Replication: Randomized complete block design with at least four replications of each treatment.[15]
-
Plot Size: Standardized plot sizes suitable for the application equipment.
Procedure:
-
Site Selection: Choose a field with a natural and diverse weed population. Identify and record the prevalent weed species (e.g., broadleaf weeds like Amaranthus spp. and grass weeds like Eleusine indica).[13]
-
Treatment Preparation: Prepare the spray solutions of this compound to achieve the target active ingredient rates at the specified application volumes.
-
Application: Apply the treatments using a calibrated sprayer (e.g., backpack or boom sprayer) to ensure uniform coverage of the target weeds.[1]
-
Data Collection:
-
Assess weed control visually at set intervals after treatment (e.g., 6 days after treatment).[13] Use a rating scale (e.g., 0% = no control, 100% = complete control).
-
Collect weed biomass by harvesting the above-ground portions of weeds from a defined area (e.g., a quadrat) within each plot at a specified time after planting (e.g., 33 days).[15]
-
Dry the collected biomass to a constant weight and record the dry weight.
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine the effects of application rate, application volume, and their interaction on weed control and biomass reduction.[8]
Herbicidal Efficacy Data
Studies have shown that this compound provides greater control for broadleaf weeds than for grasses.[8][13] Efficacy is dependent on both the application rate and the weed species.
| Weed Species | Application Rate (kg·ha⁻¹) | Application Volume (L·ha⁻¹) | Weed Control (%) |
| Pigweed (Amaranthus spp.) | 10.8 | 654 | >88 |
| Carpetweed (Mollugo verticillata) | 7.2 | 164 | 66 |
| Carpetweed (Mollugo verticillata) | Various | Various | >88 |
| Goosegrass (Eleusine indica) | 7.2 - 10.8 | 164 - 981 | 31 - 54 |
| Smooth Crabgrass (Digitaria ischaemum) | 7.2 - 10.8 | 164 - 981 | 24 - 54 |
| General Weeds (in pumpkin) | 5% a.i. solution | N/A | 88 - 98 |
Data compiled from references[13][15].
Safety and Handling
This compound can cause skin and serious eye irritation.[6][10] Proper personal protective equipment (PPE) is required during handling and application.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical goggles or a face shield, and suitable protective clothing.[9][10] Use a NIOSH-approved respirator if airborne concentrations are expected to exceed exposure limits.[9]
-
First Aid:
-
Storage and Disposal: Store in a locked-up area.[9][10] Dispose of contents and container in accordance with local, regional, and national regulations.[9][10]
The U.S. Environmental Protection Agency (EPA) has determined that when used as directed, this compound does not cause unreasonable adverse effects to humans or the environment, citing its natural occurrence and rapid biodegradation.[11]
References
- 1. floridist.com [floridist.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [sitem.herts.ac.uk]
- 4. Buy this compound (EVT-1610868) | 63718-65-0 [evitachem.com]
- 5. mirimichigreen.com [mirimichigreen.com]
- 6. Buy this compound | 63718-65-0 [smolecule.com]
- 7. This compound | C9H21NO2 | CID 21902950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 63718-65-0 | Benchchem [benchchem.com]
- 9. labelsds.com [labelsds.com]
- 10. horizon.wiki [horizon.wiki]
- 11. ams.usda.gov [ams.usda.gov]
- 12. Preparation method of this compound weeding emulsion in water - Eureka | Patsnap [eureka.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of the effects of this compound and an essential oil herbicide on weed control efficacy and water use efficiency of pumpkin | Weed Technology | Cambridge Core [cambridge.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of Ammonium Nonanoate from Nonanoic Acid and Ammonia
This technical guide provides a comprehensive overview of the synthesis of this compound, a compound with significant applications as a broad-spectrum contact herbicide.[1][2] The synthesis is primarily achieved through a direct neutralization reaction between nonanoic acid and ammonia.[3] This document details the underlying chemistry, experimental protocols, and key quantitative parameters for successful synthesis.
Core Chemical Reaction
The synthesis of this compound is a straightforward acid-base neutralization reaction. Nonanoic acid (also known as pelargonic acid) reacts with ammonia to form the ammonium salt, this compound.[4] This reaction is typically performed in an aqueous solution, often using ammonium hydroxide (ammonia water).[3]
Chemical Equation:
C₉H₁₈O₂ (Nonanoic Acid) + NH₃ (Ammonia) → C₉H₂₁NO₂ (this compound)[1][3]
The reaction involves the transfer of a proton (H⁺) from the carboxylic acid group of nonanoic acid to the lone pair of electrons on the nitrogen atom of ammonia, forming the ammonium cation and the nonanoate anion.
Reaction Pathway Diagram
References
An In-depth Technical Guide to Ammonium Nonanoate (Pelargonic Acid Ammonium Salt)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ammonium nonanoate, also known as pelargonic acid ammonium salt, is a broad-spectrum, non-selective, contact herbicide. It is the ammonium salt of nonanoic acid (pelargonic acid), a nine-carbon saturated fatty acid that occurs naturally in various plants and animals. This guide provides a comprehensive technical overview of this compound, including its chemical and physical properties, synthesis, mechanism of action, applications in agriculture, and potential relevance in drug development. Quantitative data are presented in structured tables, and detailed experimental protocols are provided for key methodologies. Visual diagrams illustrating the synthesis workflow, herbicidal mechanism, and a potential signaling pathway in mammalian cells are included to facilitate understanding.
Chemical and Physical Properties
This compound is a well-characterized compound with defined physical and chemical properties. It is typically marketed as an aqueous solution.[1]
| Property | Value | Reference(s) |
| Synonyms | Pelargonic acid ammonium salt, Ammonium pelargonate | [2] |
| Molecular Formula | C₉H₂₁NO₂ | [3] |
| Molecular Weight | 175.27 g/mol | [3] |
| CAS Number | 63718-65-0 | [3] |
| Appearance | White crystals; marketed as a colorless to pale yellow liquid | [1] |
| Odor | Slight fatty acid or ammonia odor | [1][3] |
| Solubility | Completely miscible in water | [4] |
| pH (of emulsion) | Typically neutral to slightly alkaline (8.0 - 9.0) | [3][5] |
| Density | Approximately 1.00 g/cm³ at 20°C | [5] |
| Boiling Point | 104.4°C (219.9°F) | [3] |
| Environmental Fate | Rapidly biodegrades in soil and water, typically within a few days. | [2] |
Synthesis of this compound
This compound is synthesized through a direct neutralization reaction between nonanoic acid and ammonia.[6] The nonanoic acid precursor can be derived from natural sources, such as the ozonolysis of oleic acid found in beef tallow or vegetable oils.[7]
Experimental Protocol: Synthesis of this compound Emulsion
This protocol is adapted from a patented method for the preparation of an this compound weeding emulsion.
Materials:
-
Nonanoic acid (99% purity)
-
Ammonia water (25-28%)
-
Deionized water
-
1000L reactor with temperature control and stirring capabilities
-
Metering tanks
-
Emulsifier (e.g., Agricultural milk 1602#)
-
Preservative (e.g., Potassium sorbate)
-
Penetrating agent (e.g., Agricultural organic silicon)
-
Thickener (e.g., Magnesium aluminum silicate)
-
Antifreeze agent (e.g., Glycerol)
Procedure:
Step 1: Neutralization Reaction
-
Add 84 kg of nonanoic acid to the 1000L reactor.
-
Set the reactor temperature to 60°C and begin stirring at 100 rpm.
-
Slowly add 80 kg of ammonia water dropwise at a flow rate of 2 kg/min , ensuring the reaction mixture bubbles evenly.
-
After the initial ammonia addition, add 80 kg of deionized water to the reactor and continue stirring for 20 minutes.
-
Add the remaining 84 kg of nonanoic acid.
-
Continue the dropwise addition of the remaining 80 kg of ammonia water until the pH of the reaction system reaches 8.
-
Stop the stirring. The resulting product is the this compound solution.
Step 2: Formulation of the Emulsion
-
To the this compound solution from Step 1, add the following components while stirring:
-
9.84 kg of emulsifier (e.g., Agricultural milk 1602#)
-
492 g of preservative (e.g., Potassium sorbate)
-
6 kg of penetrating agent (e.g., Agricultural organic silicon)
-
2.46 kg of thickener (e.g., Magnesium aluminum silicate)
-
4.92 kg of antifreeze agent (e.g., Glycerol)
-
-
Continue stirring until a homogenous emulsion is formed.
Herbicidal Application and Efficacy
This compound is a fast-acting, post-emergence, contact herbicide with no soil activity.[1] It is effective against a wide range of weeds, including grasses, broadleaf weeds, moss, and algae.[4]
Mechanism of Action
The herbicidal activity of this compound is due to its rapid disruption of plant cell membranes.[2] Upon contact with the plant foliage, the nonanoic acid component penetrates the waxy cuticle of the leaves.[7] This leads to a loss of cell membrane integrity, causing rapid leakage of cellular contents and subsequent desiccation and death of the plant tissue.[7][8] The effects are typically visible within hours of application.[7]
Quantitative Efficacy Data
Numerous studies have evaluated the herbicidal efficacy of this compound. The following tables summarize data from selected field trials.
Table 1: Weed Control Efficacy in Organic Vegetable Production
| Weed Species | Herbicide Rate (kg a.i./ha) | Application Volume (L/ha) | Weed Control (%) |
| Tumble Pigweed | 10.8 | 654 | >80 |
| Spiny Pigweed | 10.8 | 654 | >80 |
| Carpetweed | 7.2 | 164 | 66 |
| Carpetweed | 10.8 | 654 | >88 |
| Goosegrass | 7.2 - 10.8 | 164 - 981 | 31 - 54 |
| Smooth Crabgrass | 7.2 - 10.8 | 164 - 981 | 24 - 54 |
Table 2: Comparative Weed Control in Pumpkin
| Herbicide | Weed Control (%) |
| This compound | 88 - 98 |
| Clove Oil + Cinnamon Oil | 40 - 69 |
Relevance to Drug Development and Mammalian Cell Signaling
While the primary application of this compound is in agriculture, its constituent fatty acid, nonanoic acid, and other medium-chain fatty acids (MCFAs) have been shown to possess biological activity in mammalian systems, which may be of interest to drug development professionals.
Interaction with G-Protein Coupled Receptors (GPCRs)
MCFAs, including those with carbon chain lengths of 9-14, can act as signaling molecules by functioning as ligands for the orphan G-protein coupled receptor GPR84.[5] GPR84 is expressed in leukocytes, and its activation by MCFAs is coupled to a pertussis toxin-sensitive G(i/o) pathway.[5] This interaction can lead to downstream cellular responses, including calcium mobilization and the inhibition of adenylyl cyclase, which reduces cyclic AMP (cAMP) production.[5] Furthermore, activation of GPR84 by MCFAs has been shown to amplify the lipopolysaccharide-stimulated production of the proinflammatory cytokine interleukin-12 p40.[5]
Neurological and Other Effects
Some research suggests that pelargonic acid may be more potent than valproic acid in treating seizures, without the associated HDAC inhibition-related teratogenicity.[4] Additionally, nonanoic acid has been observed to promote neuronal differentiation and neurite growth in cell lines.[9] It can also induce changes in the sodium/potassium ratio in epidermal cells, indicating an effect on cell membrane integrity, and modulate the expression of inflammatory cytokines like interleukin-6.[9]
Toxicology and Safety
This compound is considered to have low mammalian toxicity.
| Toxicity Endpoint | Value | Species | Reference(s) |
| Acute Oral LD₅₀ | >5000 mg/kg | Rat | [3] |
| Acute Dermal LD₅₀ | >2000 mg/kg | Rabbit | [3] |
| Eye Irritation | Causes serious eye irritation | - | [3] |
| Skin Irritation | Mild to moderate skin irritant | - | [10] |
The U.S. Environmental Protection Agency (EPA) has granted an exemption from the requirement of a tolerance for residues of this compound in or on all food commodities when used as a herbicide. This is based on its low toxicity and the fact that residues from its use are not likely to exceed naturally occurring levels.[2]
Conclusion
This compound is a well-established, effective, and rapidly biodegradable contact herbicide. Its straightforward synthesis and clear mechanism of action in plants make it a valuable tool, particularly in organic agriculture. For drug development professionals, while this compound itself is not a therapeutic agent, the biological activity of its constituent, nonanoic acid, as a signaling molecule that interacts with GPCRs like GPR84, presents an interesting area for further investigation. The ability of MCFAs to modulate immune responses and neuronal differentiation suggests that this class of molecules may hold untapped therapeutic potential. Further research is warranted to explore these possibilities and to fully understand the pharmacokinetics and pharmacodynamics of nonanoic acid and its salts in mammalian systems.
References
- 1. mdpi.com [mdpi.com]
- 2. floridist.com [floridist.com]
- 3. labelsds.com [labelsds.com]
- 4. Pelargonic acid - Wikipedia [en.wikipedia.org]
- 5. Medium-chain fatty acids as ligands for orphan G protein-coupled receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 63718-65-0 | Benchchem [benchchem.com]
- 7. ams.usda.gov [ams.usda.gov]
- 8. Frontiers | Implication of G Protein-Coupled Receptor 43 in Intestinal Inflammation: A Mini-Review [frontiersin.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
The Core Mechanism of Action of Ammonium Nonanoate on Plant Cell Membranes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ammonium nonanoate, the ammonium salt of nonanoic acid (also known as pelargonic acid), is a potent, broad-spectrum, non-selective contact herbicide. Its efficacy stems from a rapid and destructive interaction with the cellular membranes of plants. This technical guide elucidates the primary and secondary mechanisms of action, detailing the biophysical and biochemical events that lead to rapid plant cell death. It provides quantitative data on its herbicidal effects, detailed protocols for key experimental assays used to measure its impact, and visual diagrams of the critical pathways and workflows involved.
Primary Mechanism of Action: Rapid Membrane Disruption
The fundamental herbicidal activity of this compound is a direct physical assault on the integrity of plant cell membranes. The process is characterized by its speed, with visible effects such as wilting and browning appearing within hours of application[1][2]. The mechanism can be dissected into two critical steps:
-
Cuticle Penetration: The nonanoate anion, derived from the naturally occurring C9 fatty acid, functions as a soap or surfactant[1][3][4][5]. This property allows it to dissolve and penetrate the protective waxy cuticle of plant leaves, gaining access to the underlying epidermal and mesophyll cells[1][6].
-
Lipid Bilayer Destabilization: Upon reaching the plasma membrane, the nonanoate anion intercalates into the lipid bilayer. As a medium-chain fatty acid, its nine-carbon chain length is optimal for disrupting membrane structure. It creates a physical destabilization by creating a size mismatch among the lipid molecules, which compromises the membrane's structural integrity[1]. This leads to a rapid loss of cohesion, essentially dissolving the lipid components of the membrane[1][7].
This catastrophic loss of membrane integrity results in the immediate and uncontrolled leakage of cellular contents, including water and electrolytes, into the extracellular space. This process, known as desiccation, leads to rapid cell collapse, tissue necrosis, and the characteristic "burn-down" effect observed in treated plants[1][2][3].
Secondary Mechanisms and Associated Pathways
Beyond the initial physical disruption, this compound's phytotoxicity is amplified by secondary effects, particularly involving photosynthetic machinery and oxidative stress.
-
Interference with Photosynthesis: The nonanoate anion also penetrates chloroplasts and intercalates into the thylakoid membranes. This action can displace chlorophyll pigments and disrupt the photosynthetic electron transport chain[7][8].
-
Generation of Reactive Oxygen Species (ROS): The disruption of photosynthetic processes, particularly in the presence of light, leads to the overproduction of hyper-reactive oxygen species (ROS) such as singlet oxygen (¹O₂), superoxide (O₂⁻), and hydrogen peroxide (H₂O₂)[7][8][9]. These molecules are highly damaging to cellular components.
-
Lipid Peroxidation: The generated ROS initiate a destructive chain reaction known as lipid peroxidation[7][8][9]. ROS attack polyunsaturated fatty acids within the cell membranes, leading to the formation of lipid peroxyl radicals. These radicals can, in turn, attack neighboring fatty acids, propagating a cascade of membrane damage that far exceeds the initial physical disruption[10]. This auto-catalytic process ensures catastrophic and irreversible damage to all cellular membranes, leading to cell death[9].
Data Presentation: Herbicidal Efficacy
The herbicidal efficacy of this compound is dependent on the application rate, volume, and the target weed species. Broadleaf weeds are generally more susceptible than grasses[7][11].
Table 1: Weed Control Efficacy of this compound on Various Weed Species
| Target Weed Species | Application Rate (kg a.i./ha) | Application Volume (L/ha) | Weed Control (%) | Reference(s) |
|---|---|---|---|---|
| Tumble Pigweed | 10.8 | 654 | >88% (Best Control) | [7][11] |
| Spiny Pigweed | 10.8 | 654 | >88% (Best Control) | [7][11] |
| Carpetweed | 7.2 | 164 | 66% | [7][11] |
| Carpetweed | Various | Various | ≥88% | [7][11] |
| Goosegrass | Various | Various | 31% - 54% | [7][11] |
| Smooth Crabgrass | Various | Various | 24% - 54% | [7][11] |
| General Weed Suppression | Not Specified | 600 | 88% - 98% |[8][12] |
Experimental Protocols
Investigating the mechanism of action of this compound relies on specific assays to quantify membrane damage and cell death.
Protocol: Electrolyte Leakage Assay
This assay quantifies the loss of membrane integrity by measuring the increase in electrical conductivity of a solution in which plant tissue is submerged. The leakage of ions from damaged cells increases the solution's conductivity.
I. Materials:
-
Plant leaf tissue (e.g., Arabidopsis, leaf disks from crop or weed species)
-
Cork borer (e.g., 7.5 mm diameter)
-
12-well or 24-well cell culture plates
-
Deionized or ultrapure water
-
Electrical conductivity meter
-
Pipettes and tips
II. Methodology:
-
Sample Preparation: Using a cork borer, excise uniform leaf disks from the plant material, avoiding major veins. Prepare at least three replicate samples per treatment condition (e.g., control, different concentrations of this compound).[13][14]
-
Initial Wash: Place the leaf disks (e.g., two disks per well) into the wells of a culture plate containing a known volume of deionized water (e.g., 2 mL). Incubate for 30 minutes at room temperature. This step removes electrolytes leaked from cells damaged during the cutting process.[13][14]
-
Treatment Application: Carefully remove the wash water and replace it with fresh deionized water (for control samples) or with the desired this compound treatment solutions.
-
Incubation & Measurement: Incubate the plates at room temperature. At specified time points (e.g., 0, 1, 2, 4, 8 hours), gently swirl the plate and measure the electrical conductivity of the solution in each well.[13]
-
Total Electrolyte Measurement: To determine the total possible electrolyte leakage (100% damage), autoclave the samples (e.g., at 121°C for 20 minutes) or freeze them at -80°C followed by thawing to completely rupture all cell membranes. After cooling to room temperature, measure the final conductivity.
-
Calculation: Express electrolyte leakage as a percentage of the total conductivity:
-
Relative Electrolyte Leakage (%) = (Conductivity at time X / Total Conductivity) * 100
-
Protocol: Evans Blue Staining for Cell Viability
Evans blue is a membrane-impermeable azo dye. It can only penetrate cells that have lost membrane integrity, staining the dead cells blue. This provides a qualitative and quantifiable measure of cell death.
I. Materials:
-
Plant tissue (leaf disks, roots, etc.)
-
0.25% (w/v) Evans Blue solution in water
-
Microscope slides and coverslips
-
Light microscope
-
For quantification: N,N-Dimethylformamide (DMF) or 1% (w/v) SDS in 50% methanol
-
Spectrophotometer
II. Methodology:
-
Treatment: Treat plant tissues with this compound as described in the previous protocol.
-
Staining: Immerse the treated tissues in the 0.25% Evans Blue solution for 15-30 minutes.
-
Washing: Remove the tissues from the dye solution and wash thoroughly with deionized water to remove excess, unbound dye.
-
Qualitative Analysis: Mount the stained tissue on a microscope slide and observe under a light microscope. Dead cells will appear blue.[15]
-
Quantitative Analysis: a. To quantify the amount of staining, incubate the stained and washed tissue in a known volume of DMF or 1% SDS solution for 1 hour at room temperature to extract the dye from the dead cells.[15] b. Transfer the supernatant to a cuvette and measure the absorbance at 600 nm using a spectrophotometer. c. The absorbance value is directly proportional to the amount of dye uptake, which correlates with the extent of cell death.
Protocol: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay quantifies malondialdehyde (MDA), a major end-product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored complex that can be measured spectrophotometrically.
I. Materials:
-
Plant tissue (~0.2-0.5 g)
-
Liquid nitrogen
-
0.1% (w/v) Trichloroacetic acid (TCA)
-
20% (w/v) TCA containing 0.5% (w/v) Thiobarbituric Acid (TBA)
-
Mortar and pestle
-
Centrifuge
-
Water bath (95°C)
-
Spectrophotometer
II. Methodology:
-
Sample Homogenization: Harvest plant tissue after treatment, flash-freeze in liquid nitrogen, and grind to a fine powder using a pre-chilled mortar and pestle.
-
Extraction: Homogenize the powdered tissue in 2 mL of 0.1% TCA.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Reaction: Mix 0.5 mL of the supernatant with 2 mL of the 20% TCA / 0.5% TBA solution.
-
Incubation: Heat the mixture in a water bath at 95°C for 30 minutes.
-
Cooling: Quickly cool the reaction tubes on ice to stop the reaction.
-
Measurement: Centrifuge the samples at 10,000 x g for 5 minutes to clarify the solution. Measure the absorbance of the supernatant at 532 nm. Correct for non-specific absorbance by subtracting the absorbance at 600 nm.
-
Calculation: Calculate the concentration of the MDA-TBA complex using the Beer-Lambert law with an extinction coefficient of 155 mM⁻¹ cm⁻¹. The results are typically expressed as nmol MDA per gram of fresh weight.
Conclusion
The mechanism of action of this compound on plant cell membranes is a rapid, contact-based, and multi-faceted process. It is initiated by a physical disruption of the plasma membrane's lipid bilayer, leading to immediate cell leakage and desiccation. This primary action is powerfully augmented by secondary effects, including the disruption of photosynthesis and the subsequent light-dependent generation of reactive oxygen species, which trigger a catastrophic lipid peroxidation cascade. This dual-pronged assault ensures a swift and effective herbicidal outcome, making it a powerful tool for non-selective weed management. The experimental protocols detailed herein provide a robust framework for researchers to further investigate and quantify these phytotoxic effects.
References
- 1. This compound | 63718-65-0 | Benchchem [benchchem.com]
- 2. mirimichigreen.com [mirimichigreen.com]
- 3. NONANOIC ACID - Ataman Kimya [atamanchemicals.com]
- 4. Nonanoic Acid | C9H18O2 | CID 8158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. atamankimya.com [atamankimya.com]
- 6. floridist.com [floridist.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A concise appraisal of lipid oxidation and lipoxidation in higher plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of the effects of this compound and an essential oil herbicide on weed control efficacy and water use efficiency of pumpkin | Weed Technology | Cambridge Core [cambridge.org]
- 13. Quantification of Plant Cell Death by Electrolyte Leakage Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrolyte Leakage Assay to Analyze Membrane Integrity in Leaves [protocols.io]
- 15. Quantification of Membrane Damage/Cell Death Using Evan’s Blue Staining Technique - PMC [pmc.ncbi.nlm.nih.gov]
Environmental Fate and Degradation of Ammonium Nonanoate in Soil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ammonium nonanoate, a broad-spectrum contact herbicide, is increasingly utilized in agriculture and land management due to its favorable environmental profile. This technical guide provides an in-depth analysis of the environmental fate and degradation of this compound in the soil matrix. It consolidates current scientific understanding of its degradation pathways, persistence, and the influence of various soil physicochemical properties. Detailed experimental protocols for assessing its degradation are presented, alongside a comprehensive summary of quantitative data from pertinent studies. This document aims to serve as a critical resource for researchers and professionals involved in the environmental risk assessment and sustainable application of this herbicidal agent.
Introduction
This compound, the ammonium salt of nonanoic acid (also known as pelargonic acid), is a non-systemic, contact herbicide effective against a wide range of weeds, mosses, and algae.[1][2] Its active ingredient, nonanoic acid, is a naturally occurring nine-carbon fatty acid found in various plants and animals.[2][3] The herbicidal action of this compound involves the rapid disruption of plant cell membranes, leading to desiccation and death of the foliage it contacts.[2] A key characteristic of this compound is its rapid breakdown in the environment, which minimizes risks of soil and water contamination.[2][4] This guide delves into the specifics of its environmental behavior in soil.
Chemical and Physical Properties
Understanding the fundamental properties of this compound is crucial for predicting its behavior in the soil environment.
| Property | Value | Reference |
| Chemical Formula | C₉H₂₁NO₂ | [3] |
| Molar Mass | 175.27 g/mol | [3] |
| Appearance | White crystals or colorless to pale yellow aqueous solution | [1][3] |
| Odor | Slight fatty acid odor | [1] |
| Water Solubility | Marketed as aqueous solutions (up to 40%) | [1] |
| Vapor Pressure | 1.5 mm Hg | [5] |
| Octanol/Water Partition Coefficient (log Kow) | 7.7 (for fatty acids) | [5] |
Environmental Fate and Degradation in Soil
The environmental fate of this compound in soil is primarily governed by microbial degradation. Upon application, it dissociates into ammonium (NH₄⁺) and the nonanoate anion. The ammonium ion can be utilized by soil microorganisms or plants as a nutrient source, while the nonanoate anion undergoes rapid catabolism.
Degradation Pathways
The principal degradation pathway for the nonanoate component is microbial β-oxidation. This metabolic process sequentially shortens the fatty acid chain, ultimately leading to the formation of carbon dioxide and water. The carbon from the nonanoate can also be incorporated into the soil microbial biomass.[6]
Abiotic degradation processes such as hydrolysis and photolysis play a minimal role in the overall breakdown of this compound in the soil environment.[7] While the hydrolysis half-life in aquatic systems is reported to be greater than 43 days, the rapid microbial degradation in soil makes this pathway less significant.[5] Photolysis is also not a major degradation route due to the low absorption of UV radiation by the molecule.[8]
Figure 1: Degradation pathway of this compound in soil.
Persistence and Half-Life
This compound is characterized by its very low persistence in the soil environment. Numerous sources, including the U.S. Environmental Protection Agency (EPA), report a soil half-life of less than 24 hours under aerobic conditions.[1][5][8] This rapid degradation prevents its accumulation in the soil and minimizes the potential for leaching into groundwater.
Table 1: Soil Half-Life of this compound/Pelargonic Acid
| Soil Type | Half-Life (DT₅₀) | Reference |
| Various Soils (Aerobic) | < 1 day | [5][8] |
| Railway Subsoils | 5.8 hours (geometric mean) | [9] |
| Agricultural Topsoils | 1.5 hours | [9] |
| Terrestrial Field Test | < 1 day | [5] |
Influence of Soil Properties
The rate of this compound degradation is influenced by several soil physicochemical and biological properties:
-
Microbial Activity: As the primary degradation mechanism is microbial, soils with higher microbial biomass and activity will exhibit faster degradation rates.
-
Soil pH: Soil pH can influence the adsorption of the nonanoate anion. Lower pH values may increase its adsorption to soil particles, potentially reducing its bioavailability for microbial degradation.[9]
-
Organic Matter: Soils with higher organic matter content may show increased adsorption of nonanoic acid, which could slightly retard its degradation. However, higher organic matter also supports a larger and more active microbial population, which can enhance the overall degradation rate.
-
Temperature and Moisture: Optimal temperature and moisture conditions for microbial activity will accelerate the degradation of this compound.
Experimental Protocols for Degradation Assessment
The assessment of this compound's degradation in soil typically follows standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD) and the International Organization for Standardization (ISO).
Laboratory Soil Incubation Study (based on OECD 307)
This protocol outlines a typical laboratory experiment to determine the rate of aerobic degradation of this compound in soil.
Objective: To determine the aerobic soil metabolism and degradation kinetics (DT₅₀) of ¹⁴C-labeled this compound.
Materials:
-
Test Soil: Freshly collected and sieved (<2 mm) soil with known characteristics (pH, organic carbon content, texture, microbial biomass).
-
¹⁴C-labeled this compound: Labeled in a stable position of the nonanoate moiety.
-
Incubation Vessels: Biometer flasks or similar flow-through systems that allow for the trapping of evolved ¹⁴CO₂.
-
Analytical Equipment: Liquid Scintillation Counter (LSC) for radioactivity measurement, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for analysis of the parent compound and metabolites.
Procedure:
-
Soil Preparation and Acclimation: The soil is brought to a moisture content of 40-60% of its maximum water-holding capacity and pre-incubated in the dark at a constant temperature (e.g., 20 ± 2 °C) for a period to allow for microbial stabilization.
-
Application of Test Substance: The ¹⁴C-labeled this compound is applied to the soil samples at a concentration relevant to its agricultural use.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature. A continuous flow of CO₂-free, humidified air is passed through the incubation vessels.
-
Trapping of Volatiles: The effluent air from the incubation vessels is passed through traps containing a suitable absorbent (e.g., potassium hydroxide or ethanolamine) to capture any evolved ¹⁴CO₂.
-
Sampling: Duplicate soil samples and the CO₂ traps are removed for analysis at pre-determined intervals (e.g., 0, 1, 2, 4, 8, 16, 24, 48, and 72 hours).
-
Extraction and Analysis:
-
Soil samples are extracted with an appropriate solvent (e.g., acetonitrile/water mixture).
-
The radioactivity in the soil extracts, non-extractable residues, and CO₂ traps is quantified by LSC.
-
The concentration of the parent compound and major metabolites in the extracts is determined by HPLC or GC-MS.
-
-
Data Analysis: The degradation rate and half-life (DT₅₀) of this compound are calculated using first-order kinetics or other appropriate models. A mass balance is performed to account for the distribution of radioactivity over time.
Figure 2: Experimental workflow for a soil degradation study.
Analytical Methods
The accurate quantification of this compound and its degradation products in soil is essential for fate and transport studies.
Table 2: Analytical Techniques for Nonanoic Acid in Soil
| Technique | Description | Reference |
| HPLC-MS/MS | High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry offers high sensitivity and selectivity for the analysis of nonanoic acid in complex soil extracts. | [9] |
| GC-MS | Gas Chromatography-Mass Spectrometry can be used for the analysis of fatty acids after derivatization to more volatile esters. | [10] |
Sample Preparation for Analysis: A typical extraction procedure involves shaking the soil sample with a mixture of an organic solvent (e.g., acetonitrile) and water. The extract is then centrifuged and filtered before analysis. For GC-MS analysis, a derivatization step (e.g., methylation) is required to convert the nonanoic acid to its more volatile methyl ester.
Summary of Quantitative Data
The rapid degradation of this compound is a consistent finding across multiple studies. The following table summarizes key quantitative data related to its environmental fate in soil.
Table 3: Quantitative Data on the Environmental Fate of this compound in Soil
| Parameter | Value | Soil Conditions | Reference |
| Aerobic Soil Half-Life (DT₅₀) | < 24 hours | Various | [1][5][8] |
| 1.5 - 5.8 hours | Agricultural topsoils and railway subsoils | [9] | |
| Primary Degradation Mechanism | Microbial Degradation | Aerobic | [6][8] |
| Major Degradation Products | Carbon Dioxide, Water, Microbial Biomass | Aerobic | [6] |
| Hydrolysis Half-Life | > 43 days | Aquatic environment | [5] |
| Photolysis in Soil | Minimal contribution | - | [8] |
| Soil Adsorption Coefficient (Log Koc) | 3.2 (suggests high mobility, but rapid degradation mitigates leaching risk) | - | [8] |
Conclusion
References
- 1. ams.usda.gov [ams.usda.gov]
- 2. floridist.com [floridist.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. biotecnologiebt.it [biotecnologiebt.it]
- 5. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. researchgate.net [researchgate.net]
- 8. eppltd.com [eppltd.com]
- 9. researchgate.net [researchgate.net]
- 10. lup.lub.lu.se [lup.lub.lu.se]
Ecotoxicology of Ammonium Nonanoate on Non-Target Organisms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ammonium nonanoate, a broad-spectrum contact herbicide, is derived from nonanoic acid, a naturally occurring fatty acid. Its herbicidal action stems from the disruption of plant cell membranes, leading to rapid desiccation.[1][2] While valued for its rapid biodegradation and low persistence in soil and water, a thorough understanding of its ecotoxicological profile on non-target organisms is crucial for comprehensive environmental risk assessment.[2][3] This guide provides a detailed overview of the known effects of this compound on a range of non-target terrestrial and aquatic organisms, presenting quantitative toxicity data, detailed experimental methodologies based on international guidelines, and insights into its mechanism of action.
Ecotoxicological Profile: Effects on Non-Target Organisms
This compound exhibits a varied toxicity profile across different non-target species. Generally, it is considered to have low toxicity to mammals, birds, and bees, but can be moderately to highly toxic to aquatic invertebrates.[4] Its rapid degradation in the environment is a key factor in mitigating long-term exposure and risk.[2]
Aquatic Organisms
The aquatic environment is a key area of consideration for the ecotoxicology of any pesticide. Studies on this compound and its active ingredient, nonanoic acid, reveal varying degrees of toxicity to aquatic life.
This compound is classified as moderately toxic to fish.[4]
-
Acute Toxicity: A 96-hour acute toxicity study on rainbow trout (Oncorhynchus mykiss) reported a median lethal concentration (LC50) of 91 mg/L for nonanoic acid.[2]
Aquatic invertebrates, such as Daphnia magna, are generally more sensitive to this compound than fish, with the compound being classified as highly toxic to this group.[3][4]
-
Acute Toxicity: The 48-hour median effective concentration (EC50) for immobilization in Daphnia magna exposed to nonanoic acid is 96 mg/L.[2] Another study on a similar compound reported a 48-hour EC50 of 8.3 mg/L for Daphnia magna.[5]
Data on the direct toxicity of this compound to algae is limited. However, studies on related fatty acid compounds provide an indication of potential effects.
-
Growth Inhibition: A 72-hour study on the green algae Desmodesmus subspicatus with a C8-C18 fatty acid derivative showed an EC50 for growth rate inhibition of 14.7 mg/L.[6] For another related compound, the 72-hour EC50 for growth rate inhibition in Scenedesmus subspicatus was reported as 5.6 mg/L.[7]
Terrestrial Organisms
The impact of this compound on terrestrial non-target organisms is a critical aspect of its environmental risk profile.
Earthworms: this compound is considered to be of low toxicity to earthworms. A 14-day study on Eisenia fetida in artificial soil showed no toxic effects up to the highest tested concentration of 1000 mg/kg of soil.[8]
-
Acute Toxicity:
Springtails: Specific data for this compound on springtails (Folsomia candida) is not readily available. However, the OECD 232 guideline provides a standardized method for assessing the effects of chemicals on their reproduction.[9][10]
This compound is considered to have low toxicity to honey bees.[4] A study on the acute contact toxicity of pelargonic acid (nonanoic acid) to honey bees (Apis mellifera) was conducted, though specific quantitative results were not found in the initial searches.[11]
Vertebrates
This compound is reported to have low toxicity to both birds and mammals.[4][12]
Quantitative Ecotoxicity Data
The following tables summarize the available quantitative data for the ecotoxicity of this compound and its active ingredient, nonanoic acid, on various non-target organisms.
Table 1: Aquatic Ecotoxicity of Nonanoic Acid/Ammonium Nonanoate
| Organism | Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |
| Fish | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 91 | 96 hours | [2] |
| Aquatic Invertebrate | Daphnia magna (Water Flea) | EC50 (Immobilization) | 96 | 48 hours | [2] |
| Aquatic Invertebrate | Daphnia magna | EC50 | 8.3 | 48 hours | [5] |
| Algae | Desmodesmus subspicatus | EC50 (Growth Rate) | 14.7 | 72 hours | [6] |
| Algae | Scenedesmus subspicatus | EC50 (Growth Rate) | 5.6 | 72 hours | [7] |
Table 2: Terrestrial Ecotoxicity of this compound
| Organism | Species | Endpoint | Value (mg/kg soil) | Exposure Duration | Reference |
| Earthworm | Eisenia fetida | NOEC (Mortality) | ≥ 1000 | 14 days | [8] |
| Earthworm | Eisenia fetida | LOEC (Mortality) | > 1000 | 14 days | [8] |
Experimental Protocols
The following sections detail the methodologies for key ecotoxicological experiments, based on OECD and ISO guidelines, which are standard protocols for assessing the environmental safety of chemicals.
Aquatic Toxicity Testing
This test determines the concentration of a substance that is lethal to 50% of a test population of fish over a 96-hour period.
-
Test Organism: Rainbow trout (Oncorhynchus mykiss) is a commonly used species.
-
Test Design: A static test where the test solutions are not renewed.
-
Procedure:
-
Groups of fish are exposed to a range of concentrations of the test substance.
-
A control group is maintained in water without the test substance.
-
Mortality is recorded at 24, 48, 72, and 96 hours.
-
The LC50 value and its 95% confidence limits are calculated at each observation time.
-
-
Test Conditions: Temperature, pH, and dissolved oxygen levels are monitored and maintained within a narrow range.
This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the test organisms within 48 hours.[13][14]
-
Test Organism: Daphnia magna, less than 24 hours old.
-
Test Design: A static test with at least five test concentrations in a geometric series.[13]
-
Procedure:
-
Groups of daphnids are exposed to different concentrations of the test substance.
-
A control group is maintained in culture medium alone.
-
Immobilization (inability to swim) is observed at 24 and 48 hours.[15]
-
The EC50 value is calculated for the 48-hour exposure period.
-
-
Test Conditions: The test is conducted in the dark at a constant temperature.
This test evaluates the effect of a substance on the growth of freshwater algae.[16][17][18][19][20][21]
-
Test Organism: Pseudokirchneriella subcapitata or Desmodesmus subspicatus.[19]
-
Test Design: Exponentially growing algal cultures are exposed to a range of test substance concentrations for 72 hours.[16][18]
-
Procedure:
-
Algal cultures are incubated with at least five concentrations of the test substance.
-
A control culture without the test substance is run in parallel.
-
Algal growth is measured at 24-hour intervals by cell counts or another biomass surrogate.
-
The EC50 for growth rate inhibition is calculated.
-
-
Test Conditions: The test is performed under constant illumination and temperature.
Terrestrial Toxicity Testing
This test determines the acute toxicity of a substance to earthworms in artificial soil.[8][22][23][24]
-
Test Organism: Adult earthworms of the species Eisenia fetida.[22]
-
Test Design: A 14-day test where earthworms are exposed to a range of concentrations of the test substance mixed into an artificial soil.[22]
-
Procedure:
-
Test Conditions: The test is conducted in the dark at a constant temperature and soil moisture content.
This test assesses the effect of a substance on the reproduction of the springtail Folsomia candida.[9][10][25][26][27]
-
Test Organism: Age-synchronized juvenile Folsomia candida.[9]
-
Test Design: A 28-day test where collembolans are exposed to the test substance in artificial soil.[9]
-
Procedure:
-
The test substance is mixed into the artificial soil.
-
Ten juvenile collembolans are introduced into each test vessel.
-
After 28 days, the soil is processed to extract and count the number of surviving adults and offspring.
-
The EC50 for reproduction (the concentration causing a 50% reduction in the number of juveniles) is calculated.
-
-
Test Conditions: The test is conducted under controlled temperature and light conditions.
This laboratory test evaluates the acute contact toxicity of a chemical to adult honey bees.[28][29][30][31][32]
-
Test Organism: Young adult worker honey bees (Apis mellifera).[32]
-
Test Design: A dose-response test where bees are individually treated with a range of doses of the test substance.[30]
-
Procedure:
-
The test substance is dissolved in a suitable solvent and applied directly to the dorsal thorax of each bee.[32]
-
Treated bees are kept in cages with access to a sucrose solution.
-
Mortality is recorded at 4, 24, and 48 hours (and up to 96 hours if necessary).[30]
-
The LD50 (the dose causing 50% mortality) is calculated.
-
-
Test Conditions: The test is performed under controlled temperature and humidity.
This test assesses the potential of a substance to inhibit the activity of nitrifying bacteria in soil.[17][33][34][35]
-
Principle: The rate of ammonium oxidation to nitrite by soil microorganisms is measured in the presence of the test substance and compared to a control.[33]
-
Procedure:
-
A soil slurry is prepared and amended with an ammonium source.
-
Different concentrations of the test substance are added to the slurries.
-
The formation of nitrite is measured over a short incubation period.
-
The concentration of the test substance causing 50% inhibition of nitrification (IC50) is determined.
-
-
Test Conditions: The incubation is carried out at a constant temperature and pH.
Mechanism of Action and Signaling Pathways
The primary mode of action of this compound as a herbicide is the disruption of cell membranes.[1][2] The nonanoate anion, a fatty acid, penetrates the waxy cuticle of plants and intercalates into the lipid bilayer of cell membranes, leading to a loss of integrity, leakage of cellular contents, and rapid cell death.[8]
While the direct effects on plant cell membranes are well-documented, the specific signaling pathways affected in non-target organisms are less understood. However, based on the known effects of fatty acids, several potential mechanisms can be inferred:
-
Disruption of Cellular Signaling: By altering the composition and fluidity of cell membranes, nonanoic acid can interfere with the function of membrane-bound receptors and signaling proteins. This could disrupt a wide range of cellular processes that rely on intact membrane signaling, including ion transport, nutrient uptake, and cell-to-cell communication.
-
Induction of Oxidative Stress: The disruption of cell membranes can lead to the production of reactive oxygen species (ROS), causing oxidative stress and damage to cellular components.
-
Interference with Eicosanoid Signaling: In invertebrates, fatty acids are precursors to eicosanoids, which are signaling molecules involved in immunity and other physiological processes.[36] Exogenous fatty acids like nonanoic acid could potentially interfere with these pathways.
-
Modulation of Olfactory Responses: In some insects, fatty acids have been shown to act as repellents or attractants, indicating an interaction with the olfactory system and related signaling pathways.[25]
Further research is needed to elucidate the specific signaling pathways in various non-target organisms that are affected by exposure to this compound.
Visualizations
Experimental Workflow Diagrams
Caption: Standard experimental workflows for aquatic ecotoxicity testing.
Caption: Standard experimental workflows for terrestrial ecotoxicity testing.
Signaling Pathway Diagram
Caption: Proposed mechanism of cellular disruption by this compound.
Conclusion
This compound presents a complex ecotoxicological profile. While its rapid environmental degradation mitigates long-term risks, its acute toxicity to certain non-target organisms, particularly aquatic invertebrates, warrants careful consideration in its application and risk management. This guide provides a consolidated resource of the current knowledge, highlighting the need for further research to fill existing data gaps, especially concerning chronic toxicity to a wider range of species and the elucidation of specific signaling pathways affected in non-target organisms. The provided experimental protocols, based on internationally recognized guidelines, offer a framework for future research to generate the necessary data for a more complete environmental risk assessment of this widely used herbicide.
References
- 1. Pelargonic acid [sitem.herts.ac.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | 63718-65-0 | Benchchem [benchchem.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. agc-chemicals.com [agc-chemicals.com]
- 6. Registration Dossier - ECHA [echa.europa.eu]
- 7. labelsds.com [labelsds.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Effects of realistic pesticide mixtures on the springtail Folsomia candida - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oecd.org [oecd.org]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. floridist.com [floridist.com]
- 13. oecd.org [oecd.org]
- 14. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. oecd.org [oecd.org]
- 17. standards.iteh.ai [standards.iteh.ai]
- 18. fera.co.uk [fera.co.uk]
- 19. Alga, Growth Inhibition test (OECD Guidelines for the Testing of Chemicals No. 201) | ENvironmental inFOrmation [enfo.hu]
- 20. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 21. oecd.org [oecd.org]
- 22. Effects on earthworms – Acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 23. biotecnologiebt.it [biotecnologiebt.it]
- 24. Ecotoxicity - Earthworm Eisenia foetida: Acute Toxicity test (OECD 207: 1984). - IVAMI [ivami.com]
- 25. oecd.org [oecd.org]
- 26. The influence of soil organic matter content on the toxicity of pesticides to the springtail Folsomia candida - PMC [pmc.ncbi.nlm.nih.gov]
- 27. oecd.org [oecd.org]
- 28. content.fera.co.uk [content.fera.co.uk]
- 29. Documents download module [ec.europa.eu]
- 30. biotecnologiebt.it [biotecnologiebt.it]
- 31. oecd.org [oecd.org]
- 32. OECD 213/214: Honey bees, Acute Oral and Acute Contact Toxicity Test | ibacon GmbH [ibacon.com]
- 33. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 34. BS EN ISO 15685:2020 Soil quality. Determination of potential nitrification and inhibition of nitrification. Rapid test by ammonium oxidation [en-standard.eu]
- 35. webstore.ansi.org [webstore.ansi.org]
- 36. Fatty acids in filamentous pathogenic fungi: Multidimensional regulation and pathogenic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of ammonium nonanoate solutions
An In-depth Technical Guide to the Physical and Chemical Properties of Ammonium Nonanoate Solutions
Introduction
This compound, also known as ammonium pelargonate, is the ammonium salt of nonanoic acid.[1][2][3] Nonanoic acid is a nine-carbon saturated fatty acid that occurs naturally in various plants and animals.[4][5][6][7] As a result, this compound is classified as a biopesticide and is recognized for its use as a broad-spectrum, non-selective, contact herbicide.[1][2][3][4][8] Its rapid biodegradation and low environmental persistence make it a viable alternative to synthetic herbicides, particularly in organic agriculture and landscape management.[3][9][10] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound solutions, intended for researchers, scientists, and professionals in drug development and agricultural science.
Chemical Identity and Synthesis
This compound is formed through the chemical combination of nonanoic acid and ammonia.[3][10] It is functionally a soap, defined as a salt of a fatty acid.[10]
| Identifier | Value | Reference |
| IUPAC Name | azanium;nonanoate | [1][8][11] |
| CAS Number | 63718-65-0 | [1][2][9][12] |
| Molecular Formula | C₉H₂₁NO₂ | [1][2][11] |
| Molecular Weight | 175.27 g/mol | [1][2][8][9][11][13] |
| InChI Key | KLIDOSBTXDALBI-UHFFFAOYSA-N | [1][9] |
Synthesis of this compound
The primary method for synthesizing this compound is a direct acid-base neutralization reaction between nonanoic acid and ammonia, typically in an aqueous solution using ammonium hydroxide.[9] This process can be performed at room temperature and results in the conversion of the fatty acid into its soap form, with no by-products requiring purification.[10][14]
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a general method for the synthesis of an this compound solution.
-
Preparation of Reactants : Measure a molar equivalent of nonanoic acid and place it into a stirred reaction vessel. In a separate container, prepare an aqueous solution of ammonium hydroxide containing a corresponding molar equivalent of ammonia.
-
Neutralization Reaction : While continuously stirring the nonanoic acid at room temperature, slowly add the ammonium hydroxide solution dropwise.[1][9] Monitor the pH of the mixture.
-
Reaction Completion : Continue adding the ammonium hydroxide solution until the pH of the mixture stabilizes in the range of 7.0 to 8.5, indicating that the nonanoic acid has been completely converted to its ammonium salt.[10][14] The resulting product should be a clear, single-phase aqueous solution.[10][14]
-
Final Formulation : For experimental formulations, other components such as emulsifiers, penetrating agents, or thickeners can be added to the solution at this stage with continued stirring to ensure homogeneity.[1][15]
Physical Properties of this compound Solutions
This compound is typically marketed and used as an aqueous solution, often at a concentration of 40%.[2][9][10] In its pure form, it can exist as white crystals.[2] The solution is described as a clear, colorless to pale yellow liquid with a slight fatty acid or ammonia-like odor.[1][2][7][12][14]
| Property | Value | Conditions | Reference |
| Physical State | Liquid | Room Temperature | [1][12] |
| Appearance | Clear, colorless to pale yellow | - | [1][2][14] |
| Density | ~1.00 g/cm³ | 20 °C | [1][12] |
| pH | 8.0 - 9.0 | Aqueous Solution | [12] |
| Boiling Point | 104.4 °C (219.9 °F) | Aqueous Solution | [12] |
| Viscosity | 0.61 cm²/s (61 cSt) | Not Specified | |
| Solubility in Water | Completely Miscible | 20 °C, pH 7 | [1][7][12][14] |
Experimental Protocols for Physical Property Determination
-
pH Measurement : The pH of an this compound solution can be determined using a calibrated pH meter. A sample of the solution is placed in a beaker, and the electrode of the pH meter is submerged. The reading is allowed to stabilize before being recorded. The typical pH of commercial solutions is between 8.0 and 9.0.[12]
-
Density Measurement : The density can be measured using a hydrometer or a pycnometer at a controlled temperature (e.g., 20°C). For the pycnometer method, the vessel is weighed empty, then filled with the sample solution and weighed again. The density is calculated by dividing the mass of the sample by its volume.
-
Viscosity Measurement : The kinematic viscosity of the solution can be determined using a glass capillary viscometer (e.g., an Ostwald or Ubbelohde viscometer) in a temperature-controlled water bath. The time it takes for a fixed volume of the liquid to flow under gravity through the capillary is measured, and this flow time is used to calculate the kinematic viscosity. A reported value is 0.61 cm²/s.
Chemical Properties and Reactivity
Stability and Degradation
This compound solutions are stable in storage under normal conditions.[2][14] Storage at temperatures below 0°C may cause the crystallization of the solute.[14] A key chemical property is its rapid biodegradation in the environment. It is readily metabolized by soil microorganisms, with an estimated environmental half-life of less than 24 hours.[3][9][10][16] This rapid breakdown prevents accumulation in soil and reduces the risk of leaching into groundwater.[3][9]
Mechanism of Action as a Herbicide
This compound functions as a non-systemic, broad-spectrum contact herbicide.[2][8][9] Its mode of action is physical rather than systemic.
-
Contact and Surfactant Action : As a soap, it acts as a surfactant, breaking down the waxy cuticle on the surface of plant leaves.
-
Cell Membrane Disruption : Upon penetrating the cuticle, it physically disrupts the lipid bilayer of the plant cell membranes.[3][4][5][7]
-
Cell Lysis and Desiccation : This disruption causes rapid leakage of electrolytes and other cellular contents, leading to cell lysis and dehydration.[5][9]
-
Visible Effects : The treated plant tissue rapidly wilts, desiccates, and shows signs of necrosis, often within hours of application.[4][5]
Formulation of this compound Solutions
For effective application, particularly in agriculture, this compound is typically formulated as a water-based solution or an emulsion-in-water.[9] These formulations often include adjuvants to enhance stability and efficacy.[9]
References
- 1. Buy this compound (EVT-1610868) | 63718-65-0 [evitachem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. floridist.com [floridist.com]
- 4. Buy this compound | 63718-65-0 [smolecule.com]
- 5. mirimichigreen.com [mirimichigreen.com]
- 6. NONANOIC ACID - Ataman Kimya [atamanchemicals.com]
- 7. This compound [sitem.herts.ac.uk]
- 8. This compound [sitem.herts.ac.uk]
- 9. This compound | 63718-65-0 | Benchchem [benchchem.com]
- 10. ams.usda.gov [ams.usda.gov]
- 11. This compound | C9H21NO2 | CID 21902950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. labelsds.com [labelsds.com]
- 13. This compound | C9H21NO2 | CID 21902950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. ams.usda.gov [ams.usda.gov]
- 15. Preparation method of this compound weeding emulsion in water - Eureka | Patsnap [eureka.patsnap.com]
- 16. Comparison of the effects of this compound and an essential oil herbicide on weed control efficacy and water use efficiency of pumpkin | Weed Technology | Cambridge Core [cambridge.org]
An In-depth Technical Guide on the Thermal Decomposition Products of Ammonium Nonanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ammonium nonanoate (also known as ammonium pelargonate) is the ammonium salt of nonanoic acid.[1][2] It is a short-chain fatty acid salt that finds application as a broad-spectrum, non-selective contact herbicide.[1][3] Understanding its thermal stability and decomposition products is crucial for safety assessment, formulation development, and predicting its environmental fate under elevated temperature conditions. This guide provides a comprehensive overview of the expected thermal decomposition pathways of this compound, supported by data from related ammonium carboxylate studies.
Predicted Thermal Decomposition Pathways
The thermal decomposition of ammonium carboxylates is understood to proceed primarily through two competing pathways:
-
Pathway 1: Reversible dissociation into carboxylic acid and ammonia. This is often the dominant pathway and can be considered a "full evaporation" or sublimation of the salt.[4]
-
Pathway 2: Dehydration to form the corresponding amide. This pathway involves the elimination of a water molecule.[5][6]
The prevalence of each pathway is influenced by factors such as temperature, pressure, and the specific structure of the carboxylate.
Visualization of Decomposition Pathways
The following diagrams illustrate the proposed thermal decomposition pathways for this compound.
Caption: Proposed thermal decomposition pathways of this compound.
Quantitative Data from Analogous Compounds
Direct quantitative data for the thermal decomposition of this compound is not available. However, studies on other ammonium carboxylates using Thermogravimetric Analysis (TGA) provide insight into the expected behavior. A study on ammonium acetate, ammonium benzoate, and ammonium salicylate indicated that the majority of the mass loss is attributable to the complete evaporation of the salt (Pathway 1).[4]
The peak decomposition temperature was observed to increase with the molecular mass of the salt.[4] Given that this compound has a molar mass of 175.27 g/mol , its peak decomposition temperature is expected to be higher than that of ammonium acetate (133.8°C) and ammonium benzoate (194.72°C) under similar conditions.[3][4]
Table 1: Thermal Decomposition Data for Analogous Ammonium Carboxylates
| Compound | Molar Mass ( g/mol ) | Peak Decomposition Temperature (°C) | Mass Loss at Peak Temperature (%) |
|---|---|---|---|
| Ammonium Acetate | 77.08 | 133.8 | 94.16 |
| Ammonium Benzoate | 139.15 | 194.72 | 88.4 |
| Ammonium Salicylate | 155.15 | 204.23 | 78.08 |
Data sourced from a study on the thermal properties of carboxylates.[4]
Based on these trends, it can be inferred that the primary thermal decomposition products of this compound will be gaseous nonanoic acid and ammonia. A smaller fraction may convert to nonanamide.
Experimental Protocols
While specific protocols for this compound are not detailed in the literature, the following methodologies are standard for analyzing the thermal decomposition of ammonium salts.
Thermogravimetric Analysis (TGA)
This is a fundamental technique to determine the thermal stability and decomposition profile of a material.
-
Objective: To measure the mass loss of this compound as a function of temperature.
-
Instrumentation: A thermogravimetric analyzer.
-
Methodology:
-
A small, precisely weighed sample of this compound is placed in a sample pan.
-
The sample is heated at a constant rate (e.g., 10-20 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored as the temperature increases.
-
The resulting data is plotted as mass loss versus temperature. The first derivative of this curve helps to identify the temperatures of maximum decomposition rates.[4]
-
Evolved Gas Analysis (EGA)
To identify the gaseous products of decomposition, TGA is often coupled with other analytical techniques.
-
Objective: To identify the chemical composition of the gases evolved during the thermal decomposition of this compound.
-
Instrumentation: TGA coupled to a Fourier Transform Infrared Spectrometer (TGA-FTIR) or a Mass Spectrometer (TGA-MS).
-
Methodology:
-
The TGA experiment is conducted as described above.
-
The gaseous effluent from the TGA furnace is transferred via a heated transfer line to the FTIR gas cell or the MS ion source.[7][8]
-
FTIR or MS spectra are continuously recorded throughout the TGA experiment.
-
The spectra are then analyzed to identify the evolved gases at different temperatures. For this compound, one would expect to detect ammonia and nonanoic acid via this method.[7]
-
Experimental Workflow Visualization
Caption: A typical experimental workflow for analyzing thermal decomposition.
Conclusion
Based on the behavior of analogous ammonium carboxylates, the primary thermal decomposition products of this compound are expected to be nonanoic acid and ammonia, resulting from the reversible dissociation of the salt. A secondary, likely minor, pathway is the dehydration of the salt to form nonanamide and water. Definitive quantitative data and decomposition temperatures for this compound would require specific experimental investigation using techniques such as TGA coupled with EGA (FTIR and/or MS). The methodologies and expected outcomes presented in this guide provide a solid foundation for such research.
References
- 1. floridist.com [floridist.com]
- 2. mirimichigreen.com [mirimichigreen.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. libjournals.unca.edu [libjournals.unca.edu]
- 5. Sciencemadness Discussion Board - Decomposition of ammonium salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. organic chemistry - Mechanism for formation of amides from ammonium carboxylate salts - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Thermal decomposition of ammonium perchlorate-A TGA-FTIR-MS study: Part I | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Solubility of Ammonium Nonanoate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ammonium nonanoate, the ammonium salt of nonanoic acid, is a compound of interest in various fields, including as a herbicide and potentially as a component in pharmaceutical formulations. Understanding its solubility in organic solvents is critical for its application, formulation development, and in designing purification processes. This technical guide provides an in-depth overview of the solubility characteristics of this compound, addressing the current landscape of available data. Due to a notable lack of specific quantitative solubility data in publicly accessible literature, this guide focuses on the theoretical principles governing its solubility, predicted solubility in a range of common organic solvents, and a standardized experimental protocol for its determination.
Introduction to this compound
This compound is an ionic compound formed from the neutralization of nonanoic acid with ammonia. Its structure, consisting of a nine-carbon aliphatic chain and an ammonium counter-ion, imparts amphiphilic properties. While its high solubility in water is well-documented, with some sources describing it as completely miscible, its behavior in organic solvents is less characterized. The solubility in a given organic solvent will be dictated by the interplay between the polarity of the solvent and the dual nature of the this compound molecule: the nonpolar hydrocarbon tail and the ionic ammonium carboxylate head.
Predicted Solubility of this compound in Organic Solvents
Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The long, nonpolar C9 alkyl chain suggests that it will have some affinity for nonpolar solvents, while the ionic head (NH₄⁺ and -COO⁻) will favor polar solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High to Moderate | The hydroxyl group of the solvent can hydrogen bond with the carboxylate and ammonium ions, and the alkyl part of the solvent can interact with the nonanoate chain. |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to Low | These solvents have dipoles that can interact with the ionic head, but they lack the ability to donate hydrogen bonds, which may limit the solvation of the ammonium and carboxylate ions. |
| Nonpolar | Hexane, Toluene | Low to Very Low | The lack of polarity in these solvents makes it difficult to solvate the charged ammonium and carboxylate groups, leading to poor solubility despite favorable interactions with the alkyl chain. |
| Chlorinated | Dichloromethane, Chloroform | Low | These solvents have a slight polarity that may allow for some interaction with the ionic portion, but overall solubility is expected to be limited. |
Disclaimer: The data in this table is predictive and based on chemical principles. Experimental verification is required for quantitative assessment.
Factors Influencing Solubility
Several factors can influence the solubility of this compound in organic solvents:
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This is because the additional thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces of the solvent.
-
Solvent Polarity: As outlined in Table 1, the polarity of the solvent is a critical determinant. A solvent that can effectively solvate both the ionic head and the nonpolar tail will be most effective.
-
Presence of Water: Traces of water in an organic solvent can significantly increase the solubility of this compound due to the high affinity of the ionic head for water.
-
Purity of this compound: Impurities can affect the crystal lattice structure and, consequently, the solubility.
Experimental Protocol for Solubility Determination
The following is a generalized and standard laboratory procedure for determining the solubility of a solid compound like this compound in an organic solvent.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Thermostat
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Analytical instrument for quantification (e.g., HPLC, GC, or a validated titration method)
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The time required should be determined by preliminary experiments where the concentration is measured at different time points until it becomes constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for a period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) pipette or syringe to avoid precipitation upon cooling.
-
Immediately filter the collected supernatant through a syringe filter (also pre-heated if possible) into a pre-weighed volumetric flask to remove any suspended solid particles.
-
-
Quantification:
-
Determine the weight of the collected filtrate.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the chosen analytical method.
-
Analyze the concentration of this compound in the diluted solution using a calibrated analytical instrument.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solvent (mol/L).
-
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:
Conclusion
An In-depth Technical Guide to the Surfactant Properties of Ammonium Nonanoate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core surfactant properties of ammonium nonanoate in aqueous solutions. Due to the limited availability of direct quantitative data for this compound, this guide utilizes data from its close structural analogue, sodium nonanoate, to provide valuable insights into its expected behavior. This document details the fundamental principles of micellization, experimental protocols for characterization, and the thermodynamic driving forces governing the self-assembly of this short-chain carboxylate surfactant.
Core Surfactant Properties
This compound, the ammonium salt of nonanoic acid, is an ionic surfactant that exhibits amphiphilic properties, meaning its molecules possess both a hydrophilic (water-loving) head group (the carboxylate and its ammonium counterion) and a hydrophobic (water-fearing) tail (the nonyl hydrocarbon chain). This dual nature drives the formation of micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC).
Data Presentation: Surfactant Properties of Sodium Nonanoate (Analogue)
The following tables summarize key quantitative data for sodium nonanoate, which serves as a valuable reference for estimating the properties of this compound.
| Parameter | Value | Temperature (°C) | Method |
| Critical Micelle Concentration (CMC) | 0.487 mol/L | 25 | Not Specified |
| Surface Tension at CMC (γ_cmc) | 39.5 mN/m | 25 | Not Specified |
| Parameter | Value | Temperature (°C) |
| Standard Gibbs Free Energy of Micellization (ΔG°_mic) | -15.1 kJ/mol | 25 |
| Standard Enthalpy of Micellization (ΔH°_mic) | -3.3 kJ/mol | 25 |
| Standard Entropy of Micellization (ΔS°_mic) | 39.6 J/mol·K | 25 |
Note: The thermodynamic data is for sodium decanoate, a close homologue, and provides an approximation of the expected values for nonanoates.
Experimental Protocols for Surfactant Characterization
Accurate determination of the surfactant properties of this compound is crucial for its application. The following are detailed methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC) and Surface Tension
Tensiometry is a primary method used to determine the CMC and the surface tension at the CMC (γ_cmc).
Principle: The surface tension of a liquid is measured as a function of the surfactant concentration. Below the CMC, the addition of surfactant monomers leads to their adsorption at the air-water interface, causing a significant decrease in surface tension. Above the CMC, the interface becomes saturated with monomers, and any additional surfactant molecules form micelles in the bulk solution, resulting in a plateau or a much smaller change in surface tension. The CMC is identified as the concentration at the inflection point of the surface tension versus log-concentration plot.
Apparatus:
-
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
-
Precision balance
-
Glassware (beakers, volumetric flasks)
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a stock solution of this compound in deionized water of a concentration well above the expected CMC.
-
Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the anticipated CMC.
-
Calibrate the tensiometer with deionized water.
-
Measure the surface tension of each dilution, starting from the most dilute solution. Ensure temperature control throughout the experiment.
-
Plot the measured surface tension (γ) as a function of the logarithm of the this compound concentration (log C).
-
The CMC is determined from the intersection of the two linear portions of the plot. The surface tension at this concentration is the γ_cmc.
Conductometry is another effective method for determining the CMC of ionic surfactants like this compound.
Principle: The electrical conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the conductivity increases linearly with concentration as the surfactant exists as individual, mobile ions. Above the CMC, the formation of micelles leads to a decrease in the slope of the conductivity versus concentration plot. This is because the micelles, although charged, have a lower mobility than the individual surfactant ions, and they also bind some of the counterions, reducing the total number of effective charge carriers.
Apparatus:
-
Conductivity meter with a conductivity cell
-
Thermostated water bath
-
Glassware (beakers, volumetric flasks)
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a series of this compound solutions of varying concentrations in deionized water.
-
Calibrate the conductivity meter using standard potassium chloride solutions.
-
Equilibrate the conductivity cell and the surfactant solutions to the desired temperature in the water bath.
-
Measure the conductivity of each solution, starting with deionized water and progressing to the highest concentration.
-
Plot the specific conductivity (κ) as a function of the this compound concentration (C).
-
The plot will show two linear regions with different slopes. The CMC is the concentration at which the break in the line occurs, determined by the intersection of the two extrapolated linear portions.
Determination of Micelle Aggregation Number
Steady-State Fluorescence Quenching is a widely used technique to determine the average number of surfactant molecules in a micelle (aggregation number, N_agg).
Principle: This method involves the use of a fluorescent probe that is solubilized within the hydrophobic core of the micelles and a quencher that also partitions into the micelles. The fluorescence of the probe is "quenched" (i.e., its intensity is reduced) when a quencher molecule is in the same micelle. By analyzing the quenching efficiency as a function of the quencher concentration, and knowing the total micelle concentration, the aggregation number can be calculated.
Apparatus:
-
Fluorometer
-
Cuvettes
-
Micropipettes
-
Glassware
Reagents:
-
Fluorescent probe (e.g., pyrene)
-
Quencher (e.g., a hydrophobic quencher like cetylpyridinium chloride)
-
This compound solutions at a concentration above the CMC.
Procedure:
-
Prepare a stock solution of the fluorescent probe and the quencher in a suitable solvent.
-
Prepare a series of this compound solutions at a fixed concentration above its CMC.
-
Add a small, constant amount of the probe stock solution to each surfactant solution to achieve a final probe concentration that is very low, ensuring that no more than one probe molecule resides in a micelle.
-
Prepare a series of these probe-containing surfactant solutions with varying concentrations of the quencher.
-
Measure the fluorescence intensity of the probe in each sample.
-
The data is analyzed using the following equation, which relates the fluorescence intensities in the absence (I_0) and presence (I) of the quencher to the quencher concentration ([Q]) and the micelle concentration ([M]): ln(I_0 / I) = (N_agg * [Q]) / ([Surfactant] - CMC)
-
A plot of ln(I_0 / I) versus [Q] should yield a straight line, and the aggregation number (N_agg) can be calculated from the slope.
Thermodynamics of Micellization
The spontaneous formation of micelles in an aqueous solution is a thermodynamically driven process. The key thermodynamic parameters governing micellization are the standard Gibbs free energy (ΔG°_mic), enthalpy (ΔH°_mic), and entropy (ΔS°_mic) of micellization.
These parameters are related by the Gibbs-Helmholtz equation: ΔG°_mic = ΔH°_mic - TΔS°_mic
The standard Gibbs free energy of micellization (ΔG°_mic) indicates the spontaneity of the process. A negative value signifies that micelle formation is favorable. For ionic surfactants, it can be calculated from the CMC using the following equation: ΔG°_mic = (2 - β)RT ln(CMC) where:
-
R is the gas constant
-
T is the absolute temperature
-
β is the degree of counterion binding to the micelle (can be determined from the ratio of the slopes of the conductivity vs. concentration plot above and below the CMC).
The standard enthalpy of micellization (ΔH°_mic) represents the heat change associated with the formation of micelles. It can be determined by measuring the temperature dependence of the CMC and applying the van't Hoff equation: ΔH°_mic = - (2 - β)RT² [d(ln CMC)/dT]
The standard entropy of micellization (ΔS°_mic) reflects the change in randomness or disorder of the system upon micelle formation. It is primarily driven by the hydrophobic effect, where the release of ordered water molecules from around the hydrophobic tails of the surfactant monomers into the bulk water results in a significant increase in the overall entropy of the system. It can be calculated once ΔG°_mic and ΔH°_mic are known.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for determining the key surfactant properties of this compound.
Caption: Workflow for CMC and Surface Tension Determination using Tensiometry.
Caption: Workflow for CMC Determination using Conductometry.
Caption: Workflow for Aggregation Number Determination via Fluorescence Quenching.
This guide provides a foundational understanding of the surfactant properties of this compound, equipping researchers, scientists, and drug development professionals with the necessary knowledge and experimental frameworks to effectively characterize and utilize this compound in their respective fields. The use of data from analogous surfactants, coupled with detailed experimental protocols, offers a robust starting point for in-depth investigation.
An In-depth Technical Guide to the Research Applications of CAS Number 63718-65-0 (Ammonium Nonanoate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ammonium nonanoate (CAS Number: 63718-65-0), also known as ammonium pelargonate, is the ammonium salt of nonanoic acid. This compound has garnered significant interest in agricultural and industrial research, primarily for its potent, non-selective, contact herbicidal properties. Its rapid, broad-spectrum activity, coupled with a favorable environmental profile, positions it as a viable alternative to synthetic herbicides, particularly in the context of organic farming and vegetation management. This technical guide provides a comprehensive overview of the research applications of this compound, with a focus on its herbicidal efficacy, mechanism of action, and experimental evaluation.
Chemical and Physical Properties
This compound is a salt formed from the reaction of nonanoic acid (pelargonic acid) and ammonia.[1] It is a fatty acid salt that acts as a soap.[2]
| Property | Value |
| CAS Number | 63718-65-0 |
| Molecular Formula | C₉H₂₁NO₂ |
| Molecular Weight | 175.27 g/mol |
| Appearance | White to off-white solid or colorless to pale yellow liquid in solution.[3][4] |
| Solubility | Soluble in water.[3] |
| Synonyms | Ammonium pelargonate, Nonanoic acid ammonium salt, Pelargonic acid ammonium salt.[3] |
Primary Research Application: Herbicidal Activity
The most extensively researched application of this compound is as a broad-spectrum, non-systemic, contact herbicide.[5][6] It is effective against a wide range of annual and perennial weeds, grasses, and mosses.[4][5] Its non-systemic nature means it does not translocate within the plant, affecting only the parts it directly contacts.[7]
Mechanism of Action
The herbicidal action of this compound is rapid and based on the physical disruption of plant cell membranes.[5][7] The nonanoate anion, derived from nonanoic acid, acts as a soap, penetrating the waxy cuticle of the plant's leaves.[7]
Upon penetration, it disrupts the lipid bilayer of the plasma membranes, leading to a loss of integrity.[7] This disruption causes the rapid leakage of cellular contents and desiccation, resulting in wilting, browning, and eventual necrosis of the treated plant tissue.[1][7] Visible signs of damage can appear within hours of application.[1][8]
Quantitative Efficacy Data
Numerous field and greenhouse studies have evaluated the herbicidal efficacy of this compound. The following tables summarize key findings from this research.
Table 1: Efficacy of this compound on Various Weed Species
| Weed Species | Application Rate (kg a.i./ha) | Application Volume (L/ha) | Weed Control (%) | Reference |
| Tumble Pigweed (Amaranthus albus) | 10.8 | 654 | >88 | [1][4] |
| Spiny Pigweed (Amaranthus spinosus) | 10.8 | 654 | >88 | [1][4] |
| Carpetweed (Mollugo verticillata) | 7.2 | 164 | 66 | [1][4] |
| Carpetweed (Mollugo verticillata) | 10.8 | 654 | >88 | [1][4] |
| Goosegrass (Eleusine indica) | 7.2 - 10.8 | 164 - 981 | 31 - 54 | [1][4] |
| Smooth Crabgrass (Digitaria ischaemum) | 7.2 - 10.8 | 164 - 981 | 24 - 54 | [1][4] |
| Various broadleaf weeds | 9% v:v (pelargonic acid) | - | 66 | [9] |
| Cutleaf evening-primrose | 8% and 10% solution | - | Equal to d-limonene (14%) | [10] |
| Lesser swinecress | 8% and 10% solution | - | Equal to d-limonene (14%) | [10] |
Table 2: Comparative Efficacy of this compound
| Treatment | Weed Control (%) | Comments | Reference |
| This compound | 88 - 98 | Significantly outperformed clove/cinnamon oil herbicide. | [9][11] |
| Clove/Cinnamon Oil Herbicide | 39 - 69 | - | [11] |
| Stale seedbed with pelargonic acid | 95 (reduction in annual weed density) | - | [9] |
Other Research Applications
While the primary focus of research has been on its herbicidal properties, this compound also has applications as a:
-
Surfactant and Emulsifier: Its soap-like nature makes it effective in reducing surface tension and stabilizing emulsions.[3]
-
Cleaner and Sanitizer: It is employed in food processing facilities due to its antimicrobial properties.[1]
Experimental Protocols
The following outlines a general experimental workflow for evaluating the herbicidal efficacy of this compound, based on methodologies described in the cited literature.
Greenhouse and Field Trial Setup
-
Experimental Design: A randomized complete block design is commonly used, with multiple replications for each treatment.
-
Weed Species: Trials are conducted on a variety of common broadleaf and grass weeds.
-
Treatments:
-
Untreated control (weedy check).
-
This compound applied at various rates (e.g., 7.2 and 10.8 kg a.i./ha) and application volumes (e.g., 164, 327, 654, and 981 L/ha).[4]
-
Comparison with other commercial herbicides (both synthetic and bio-based).
-
-
Application: Herbicides are typically applied using calibrated sprayers to ensure uniform coverage. For contact herbicides like this compound, thorough wetting of the foliage is crucial.
-
Data Collection:
-
Visual assessment of weed control at specified intervals after treatment (e.g., 7, 14, and 21 days).
-
Measurement of weed biomass (fresh and dry weight) to quantify the reduction compared to the control.
-
Crop yield and quality assessments in crop-based studies.
-
-
Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine the statistical significance of treatment effects.
Synthesis
This compound is synthesized through a neutralization reaction between nonanoic acid and ammonia.[7] The reaction is typically carried out in a reactor with controlled temperature and stirring.[2] For commercial formulations, emulsifiers, preservatives, and other agents are often added to create a stable emulsion.[2]
Environmental Fate and Toxicology
This compound is considered to have a favorable environmental profile. It biodegrades rapidly in soil and water, with a half-life of less than 24 hours, minimizing the risk of accumulation.[12][13] Toxicological studies have shown it to have low toxicity to mammals, birds, and bees, while being moderately toxic to fish and aquatic invertebrates.[14] Due to its natural occurrence and rapid degradation, the U.S. Environmental Protection Agency (EPA) has classified it as a biopesticide.[7]
Conclusion
This compound (CAS 63718-65-0) is a well-researched compound with a primary and significant application as a contact herbicide. Its rapid, non-selective action and favorable environmental characteristics make it a valuable tool in weed management, particularly in organic agriculture. The mechanism of action is understood to be a physical disruption of cell membranes, leading to rapid desiccation of plant tissues. Further research could focus on optimizing formulations to enhance efficacy on grass species and exploring its potential synergies with other bio-based herbicides. This guide provides a foundational understanding for researchers and professionals interested in the application and study of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Assessing Herbicide Efficacy of Pelargonic Acid on Several Weed Species [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The effect of two-year application of pelargonic acid on the growth of Cirsium arvense (L.) Scop. and Sonchus arvensis L [frontiersin.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mirimichigreen.com [mirimichigreen.com]
- 9. This compound | 63718-65-0 | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. ams.usda.gov [ams.usda.gov]
- 14. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
Methodological & Application
Application Note: Gas Chromatography Analysis of Ammonium Nonanoate Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium nonanoate, a broad-spectrum contact herbicide, is increasingly utilized in agriculture and land management.[1][2] Its active ingredient, nonanoic acid (also known as pelargonic acid), is a naturally occurring fatty acid.[1][2] Monitoring its residues in environmental matrices such as soil and plant tissues is crucial for regulatory compliance and environmental safety assessment. This application note provides a detailed protocol for the quantitative analysis of this compound residues, by converting it to nonanoic acid and its subsequent derivatization, using gas chromatography-mass spectrometry (GC-MS).
The analytical challenge in GC analysis of nonanoic acid lies in its low volatility. To overcome this, a derivatization step is employed to convert the nonanoic acid into a more volatile ester, typically a fatty acid methyl ester (FAME), which is amenable to GC analysis.[1] This protocol outlines a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, followed by derivatization and GC-MS analysis.
Experimental Protocols
Sample Preparation: Modified QuEChERS Extraction
This protocol is adaptable for both soil and plant matrices.
a. Reagents and Materials:
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Disodium citrate sesquihydrate
-
Trisodium citrate dihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes for dSPE cleanup
b. Extraction Procedure:
-
Weigh 10 g of homogenized soil or plant sample into a 50 mL centrifuge tube.
-
For dry samples like soil, add 10 mL of deionized water and vortex for 1 minute to hydrate the sample.
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
c. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer 6 mL of the acetonitrile supernatant to a 15 mL dSPE tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18.
-
Vortex the dSPE tube for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
The resulting supernatant is ready for derivatization.
Derivatization to Nonanoic Acid Methyl Ester
a. Reagents:
-
Boron trifluoride-methanol (BF₃-MeOH) solution (14% w/v)
-
n-Heptane, GC grade
-
Saturated sodium chloride solution
b. Procedure:
-
Transfer 1 mL of the cleaned-up extract into a glass reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Add 1 mL of 14% BF₃-MeOH solution to the dried residue.
-
Seal the vial and heat at 60°C for 10 minutes in a heating block or water bath.
-
Cool the vial to room temperature.
-
Add 1 mL of n-heptane and 1 mL of saturated sodium chloride solution.
-
Vortex for 1 minute and allow the layers to separate.
-
Carefully transfer the upper n-heptane layer, containing the nonanoic acid methyl ester, into a 2 mL autosampler vial for GC-MS analysis.
GC-MS Analysis
a. Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 6890N or equivalent |
| Mass Spectrometer | Agilent 5973N or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL, splitless mode |
| Oven Program | Initial temperature 50°C, hold for 1 minRamp to 150°C at 25°C/minRamp to 250°C at 10°C/min, hold for 5 min |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantitative Ion | m/z 74 |
| Qualitative Ions | m/z 87, 143 |
Data Presentation
A summary of the method performance parameters for the analysis of nonanoic acid residues is presented in the table below.
| Parameter | Result |
| Linearity (R²) | 0.992 - 0.996[1] |
| Precision (RSD%) | 1.32 - 7.69%[1] |
| Accuracy (Recovery) | 79% - 129% in spiked soil samples[1] |
| Limit of Quantification (LOQ) | 0.05 µg/g[3] |
| Retention Time (RT) of Nonanoic Acid Methyl Ester | Approximately 8.5 - 9.5 minutes (dependent on specific GC conditions) |
Visualizations
Caption: Experimental workflow for the analysis of this compound residues.
Caption: Logical pathway for analytical method validation.
References
Application Notes and Protocols for Testing the Herbicicidal Efficacy of Ammonium Nonanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium nonanoate, the ammonium salt of nonanoic acid (also known as pelargonic acid), is a broad-spectrum, non-selective, contact herbicide.[1][2][3] Its herbicidal action is characterized by the rapid disruption of plant cell membranes, leading to leakage of cellular contents and subsequent desiccation of the treated foliage.[1][4] This mode of action results in visible "burn-down" effects within hours of application.[4][5] Unlike systemic herbicides, this compound does not translocate within the plant and has no soil activity, making it a valuable tool for specific weed management applications, including in organic agriculture.[2][3]
These application notes provide detailed protocols for the systematic evaluation of the herbicidal efficacy of this compound formulations. The described methodologies are designed to deliver reproducible and quantifiable data on dose-response relationships, phytotoxicity, and the influence of application parameters.
Mechanism of Action
This compound is a fatty acid herbicide that acts by physically disrupting the integrity of plant cell membranes.[5] The nonanoate anion penetrates the waxy cuticle of the leaves and intercalates into the lipid bilayer of the plasma membrane. This disrupts the membrane's structure and function, leading to rapid electrolyte leakage, cellular desiccation, and ultimately, cell death.[1] This process is rapid and occurs only on the plant tissues directly contacted by the herbicide.[1]
While the primary mode of action is physical disruption, this cellular damage can trigger secondary stress responses within the plant, such as the production of reactive oxygen species (ROS) and the activation of lipid peroxidation pathways.[6][7][8] Products of lipid peroxidation can act as signaling molecules, further contributing to the stress response and cell death cascade.[6][7]
Experimental Protocols
Dose-Response Bioassay
This protocol determines the effective dose (ED) of this compound required to control specific weed species.
a. Materials:
-
This compound formulation
-
Test weed species (e.g., Amaranthus retroflexus, Chenopodium album, Setaria viridis) grown in uniform pots
-
Controlled environment growth chamber or greenhouse
-
Spray chamber calibrated for uniform application
-
Deionized water
-
Appropriate adjuvants (if testing their effects)
-
Balance, weigh boats, and volumetric flasks
b. Experimental Design:
-
Treatments: A minimum of 5-7 concentrations of this compound, including a zero-dose control. Doses should be selected to bracket the expected 50% response level.
-
Controls:
-
Untreated Control: Plants are not sprayed.
-
Vehicle Control: Plants are sprayed with the formulation blank (all components of the formulation except the active ingredient, this compound).
-
Positive Control: A registered commercial herbicide with a similar mode of action can be included for comparison.
-
-
Replication: A minimum of 4-6 replicates per treatment.
-
Randomization: Completely randomized design within the growth chamber or greenhouse.
c. Procedure:
-
Grow test plants to a consistent growth stage (e.g., 2-4 true leaves).
-
Prepare serial dilutions of the this compound formulation in deionized water. If testing adjuvants, prepare separate sets of dilutions with and without the adjuvant at the recommended concentration.
-
Calibrate the spray chamber to deliver a consistent volume per unit area (e.g., 100-400 L/ha).
-
Apply the herbicide solutions to the test plants. Ensure uniform coverage.
-
Return the plants to the controlled environment. Recommended conditions are a 16:8 hour light:dark cycle, temperature of 25°C (±2°C), and relative humidity of 60% (±10%).
-
Assess weed control at specified time points (e.g., 3, 7, and 14 days after treatment - DAT).
-
Visual Assessment: Use a 0-100% scale where 0% is no control and 100% is complete plant death.
-
Quantitative Assessment: Harvest the above-ground biomass of each plant, dry in an oven at 70°C for 72 hours, and record the dry weight.
-
d. Data Analysis:
-
Calculate the percent control relative to the untreated or vehicle control.
-
Analyze the dose-response data using a non-linear regression model, such as the log-logistic model, to determine the ED50 (the dose causing 50% inhibition of growth or visual control).
Phytotoxicity Assessment
This protocol evaluates the potential for this compound to cause injury to non-target crop species.
a. Materials:
-
This compound formulation
-
Crop species of interest (e.g., soybean, corn, tomato) grown in uniform pots
-
Controlled environment growth chamber or greenhouse
-
Calibrated spray chamber
b. Experimental Design:
-
Treatments: Apply this compound at the intended use rate (1x) and at twice the intended use rate (2x) to assess the margin of crop safety.
-
Controls: Include an untreated control.
-
Replication: A minimum of 4-6 replicates per treatment.
-
Randomization: Completely randomized design.
c. Procedure:
-
Grow crop plants to the developmental stage specified for herbicide application.
-
Apply the herbicide treatments as described in the dose-response bioassay.
-
Return plants to the controlled environment.
-
Visually assess phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 DAT) using a standardized rating scale. The European Weed Research Council (EWRC) rating scale is recommended.
d. Data Presentation:
-
Summarize the phytotoxicity ratings in a table.
Influence of Application Volume
This protocol assesses how the spray volume affects the efficacy of this compound.
a. Materials:
-
This compound formulation
-
Test weed species
-
Calibrated spray chamber capable of delivering different application volumes
b. Experimental Design:
-
Treatments: A factorial design with at least two rates of this compound (e.g., a low and a high rate) and a range of application volumes (e.g., 100, 200, 400 L/ha).
-
Controls: Untreated control.
-
Replication: 4-6 replicates per treatment combination.
c. Procedure:
-
Grow and treat plants as described in the dose-response bioassay, adjusting the spray chamber settings to deliver the different application volumes.
-
Assess weed control visually and/or by biomass reduction at a set time point (e.g., 7 DAT).
d. Data Analysis:
-
Use analysis of variance (ANOVA) to determine the main effects and interaction between herbicide rate and application volume.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Dose-Response of this compound on Amaranthus retroflexus
| This compound (g a.i./ha) | Visual Control (%) at 7 DAT (Mean ± SE) | Biomass Reduction (%) (Mean ± SE) |
| 0 (Vehicle Control) | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 500 | 35.2 ± 3.1 | 28.9 ± 4.5 |
| 1000 | 68.5 ± 4.2 | 55.1 ± 5.8 |
| 2000 | 92.1 ± 2.5 | 85.7 ± 3.9 |
| 4000 | 99.8 ± 0.2 | 98.2 ± 1.1 |
| 8000 | 100.0 ± 0.0 | 99.5 ± 0.5 |
| ED50 (g a.i./ha) | 850 | 1250 |
Table 2: Phytotoxicity of this compound on Soybean (Glycine max)
| Treatment | Rate | Phytotoxicity Rating (EWRC Scale) at 7 DAT (Mean ± SE) |
| Untreated Control | - | 1.0 ± 0.0 |
| This compound | 1x | 1.5 ± 0.2 |
| This compound | 2x | 2.8 ± 0.4 |
EWRC Phytotoxicity Rating Scale (1-9): 1 = No effect; 2 = Slight discoloration or stunting; 3 = Mild effects; 4 = Moderate, possibly reversible effects; 5 = Severe chlorosis/stunting; 6-8 = Increasing severity of damage; 9 = Plant death.[9]
Table 3: Effect of Application Volume on the Efficacy of this compound on Chenopodium album
| Herbicide Rate (g a.i./ha) | Application Volume (L/ha) | Visual Control (%) at 7 DAT (Mean ± SE) |
| 1000 | 100 | 55.3 ± 4.7 |
| 1000 | 200 | 65.1 ± 3.9 |
| 1000 | 400 | 72.8 ± 3.1 |
| 2000 | 100 | 80.2 ± 2.8 |
| 2000 | 200 | 91.5 ± 1.9 |
| 2000 | 400 | 95.7 ± 1.2 |
Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of the herbicidal efficacy of this compound. Adherence to these standardized methodologies will ensure the generation of high-quality, reproducible data essential for research, development, and regulatory purposes. The provided templates for data presentation and visualization will aid in the clear and concise communication of experimental findings.
References
- 1. This compound | 63718-65-0 | Benchchem [benchchem.com]
- 2. This compound [sitem.herts.ac.uk]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. floridist.com [floridist.com]
- 5. researchgate.net [researchgate.net]
- 6. Lipid Peroxidation and Antioxidant Strategies in Plant Cells - Creative Proteomics [creative-proteomics.com]
- 7. Frontiers | Lipid Peroxide-Derived Reactive Carbonyl Species as Mediators of Oxidative Stress and Signaling [frontiersin.org]
- 8. A concise appraisal of lipid oxidation and lipoxidation in higher plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crop Protection Network [cropprotectionnetwork.org]
Application Notes and Protocols: Ammonium Nonanoate as a Contact Herbicide in Organic Agriculture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of ammonium nonanoate, a broad-spectrum, non-selective contact herbicide used in organic agriculture. This document details its mechanism of action, summarizes efficacy data, and provides detailed protocols for experimental evaluation.
Introduction
This compound, the ammonium salt of nonanoic acid (also known as pelargonic acid), is a fatty acid-based herbicide valued in organic farming for its efficacy and rapid environmental degradation.[1][2] It is a non-systemic, burndown herbicide, meaning it only affects the plant tissue it directly contacts and is not translocated to the roots.[1][3] Its mode of action involves the rapid disruption of plant cell membranes, leading to cellular leakage and desiccation of foliage within hours of application.[3][4] Due to its contact-based activity and lack of residual soil presence, it is a useful tool in integrated weed management strategies for organic production systems.[1]
Mechanism of Action
This compound acts as a soap, disrupting the cellular integrity of plants. The nonanoate anion penetrates the waxy cuticle of the leaves and attacks the lipid bilayer of the plasma membrane.[4] This physical disruption leads to a loss of membrane integrity, causing rapid leakage of cellular contents and a subsequent "burn-down" effect on the plant tissue.[4] Medium-chain fatty acids like nonanoic acid (C9) are particularly effective due to their balance of lipid affinity and size, which maximizes membrane destabilization.[4]
Caption: Mechanism of action of this compound on a plant cell.
Data Presentation: Efficacy of this compound
The efficacy of this compound is influenced by the application rate, application volume, and the target weed species. Generally, it demonstrates greater control over broadleaf weeds compared to grasses.[5]
Table 1: Efficacy of this compound on Various Weed Species at Different Application Rates and Volumes. Data summarized from a factorial experiment conducted by Webber et al. (2011). Weed control was visually assessed 6 days after treatment.
| Weed Species | Application Rate (kg a.i./ha) | Application Volume (L/ha) | Mean Weed Control (%) |
| Broadleaf Weeds | |||
| Tumble Pigweed (Amaranthus albus) | 10.8 | 654 | >85% |
| Spiny Pigweed (Amaranthus spinosus) | 10.8 | 654 | >85% |
| Carpetweed (Mollugo verticillata) | 7.2 | 164 | 66% |
| 10.8 | 981 | >88% | |
| Grass Weeds | |||
| Goosegrass (Eleusine indica) | 7.2 - 10.8 | 164 - 981 | 31% - 54% |
| Smooth Crabgrass (Digitaria ischaemum) | 7.2 - 10.8 | 164 - 981 | 24% - 54% |
Table 2: Summary of Weed Control from a Study on Pumpkin. Data from a study by Singh et al. (2021). Herbicides were applied twice, 20 and 30 days after planting.
| Herbicide Treatment | Application Rate (% ai) | Weed Control (%) |
| This compound | 5% | 88% - 98% |
| This compound | 6% | 88% - 98% |
| Clove Oil + Cinnamon Oil | 4.5% | 39% - 69% |
| Clove Oil + Cinnamon Oil | 9% | 39% - 69% |
| Untreated Control | N/A | 0% |
Experimental Protocols
The following are detailed protocols for evaluating the efficacy and phytotoxicity of this compound. These are synthesized from methodologies described in the literature and general best practices for herbicide trials.
Protocol for Efficacy Evaluation in Field Trials
This protocol is based on the factorial experiment design reported by Webber et al. (2011) to assess the impact of different application rates and volumes.
1. Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) with a factorial arrangement of treatments.
-
Factors:
-
Factor A: this compound application rate (e.g., 2 levels: 7.2 and 10.8 kg a.i./ha).
-
Factor B: Application volume (e.g., 4 levels: 164, 327, 654, and 981 L/ha).
-
-
Replicates: A minimum of 4 replicates (blocks) are recommended to account for field variability.
-
Controls: Include an untreated weedy check in each replicate.
-
Plot Size: Plots should be of a sufficient size to allow for representative weed populations and minimize spray drift between plots (e.g., 2m x 6m).
2. Site Preparation and Treatment Application:
-
Select a field with a uniform, endemic population of the target weed species.
-
Prepare the seedbed according to standard local practices (e.g., disk-harrowing) to encourage uniform weed emergence.
-
Allow weeds to grow to a consistent stage (e.g., 2-4 leaf stage) before application.
-
Spray Solution Preparation:
-
Commercially available this compound is often a 40% concentrated solution.
-
Calculate the amount of product needed for each treatment based on the target application rate (kg a.i./ha) and the plot size.
-
Example Calculation for a 7.2 kg a.i./ha rate on a 12m² plot:
-
(7.2 kg a.i. / 10,000 m²) * 12 m² = 0.00864 kg a.i. = 8.64 g a.i.
-
Amount of 40% product = 8.64 g / 0.40 = 21.6 g (or mL, assuming density ≈ 1 g/mL).
-
-
Mix the calculated amount of this compound with the appropriate volume of water to achieve the target application volume for the plot area.
-
-
Sprayer Calibration:
-
Use a CO₂-pressurized backpack sprayer with a boom and appropriate nozzles (e.g., flat-fan) for uniform coverage.
-
Calibrate the sprayer using the "1/128th Acre Method" or a similar technique to ensure the target application volume is delivered accurately. This involves timing how long it takes to spray a known area (e.g., 340.3 ft²) and measuring the spray output in that time. The ounces collected equals the gallons per acre (GPA) output.
-
-
Application:
-
Apply treatments to the designated plots, ensuring consistent walking speed and spray height (e.g., 18-24 inches) above the weed canopy.
-
Use spray shields to prevent drift to adjacent plots.
-
3. Data Collection and Analysis:
-
Weed Control Assessment:
-
Visually assess weed control at set intervals after treatment (e.g., 3, 7, and 14 days after treatment - DAT).
-
Use a 0 to 100% scale, where 0% = no effect and 100% = complete weed death, comparing treated plots to the untreated control.
-
-
Weed Biomass (Optional):
-
At a final time point (e.g., 21 DAT), place two 0.25 m² quadrats in each plot.
-
Harvest all above-ground weed biomass within the quadrats.
-
Dry the biomass at 60°C until a constant weight is achieved and record the dry weight.
-
-
Statistical Analysis:
-
Data should be subjected to Analysis of Variance (ANOVA) appropriate for a factorial RCBD.
-
Use a protected Fisher's LSD or Tukey's HSD test (P ≤ 0.05) to separate treatment means.
-
Protocol for Crop Phytotoxicity Assessment
This protocol is designed to evaluate the safety of this compound when applied over the top of or directed towards a crop.
1. Experimental Design:
-
Design: Randomized Complete Block Design.
-
Treatments:
-
This compound at the proposed use rate (1X).
-
This compound at double the proposed use rate (2X) to simulate spray overlap.
-
A hand-weeded, untreated control.
-
A weedy, untreated control.
-
-
Replicates: Minimum of 4 replicates.
-
Plot Management: Keep plots weed-free (except for the weedy control) to ensure that any observed crop damage is due to the herbicide and not weed competition.
2. Treatment Application:
-
Apply the herbicide at the desired crop growth stage as specified by the research objectives.
-
Use the same calibrated spray equipment and techniques as described in Protocol 4.1.
3. Data Collection and Analysis:
-
Visual Phytotoxicity Rating:
-
Assess crop injury at regular intervals (e.g., 3, 7, 14, and 28 DAT).
-
Use a standardized rating scale, such as the European Weed Research Council (EWRC) scale or a 0-10 scale.
-
0-10 Phytotoxicity Scale: 0 = No phytotoxicity; 1-2 = Slight discoloration or stunting; 3-4 = Moderate injury; 5-6 = Severe injury; 7-9 = Very severe injury, near complete kill; 10 = Complete crop death.
-
-
Crop Growth Measurements (Optional):
-
Measure plant height, stand count, or other relevant growth parameters.
-
-
Yield Assessment:
-
Harvest the crop from a central area of each plot and measure the marketable yield.
-
-
Statistical Analysis:
-
Analyze phytotoxicity ratings, growth measurements, and yield data using ANOVA.
-
Compare treatment means to the hand-weeded control to determine the significance of any negative effects.
-
Caption: General experimental workflow for herbicide evaluation.
Conclusion
This compound is an effective contact herbicide for broadleaf weed control in organic agricultural systems. Its efficacy is dependent on the application rate, volume, and weed species, with grasses showing more tolerance. The provided protocols offer a framework for the systematic evaluation of this compound to optimize its use for specific cropping systems and weed pressures. Adherence to standardized experimental design and data analysis is crucial for generating reliable and comparable results.
References
Application of Ammonium Nonanoate for Moss and Algae Control: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium nonanoate, the ammonium salt of nonanoic acid (also known as pelargonic acid), is a broad-spectrum, non-selective, contact herbicide.[1] It is derived from naturally occurring fatty acids found in various plants and animals.[1] Its mode of action involves the rapid disruption of cell membranes of green plant tissues, leading to desiccation and subsequent necrosis.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the control of moss and algae, intended for a scientific audience.
Mechanism of Action
This compound acts as a soap, disrupting the cellular integrity of the target organism. Upon contact, the nonanoate anion penetrates the waxy cuticle and disrupts the lipid bilayer of the cell membrane. This leads to a rapid leakage of cellular contents, loss of moisture, and ultimately, cell death.[1] The effect is typically visible within hours of application as browning and wilting of the treated tissues. It is a non-systemic herbicide, meaning it only affects the parts of the plant it directly contacts and is not translocated throughout the plant's vascular system.
Data Presentation
While specific dose-response data for various moss and algae species is limited in publicly available literature, the following tables summarize general application recommendations and efficacy data for weed control, which can serve as a starting point for experimental design.
Table 1: General Application Rates of this compound for Weed Control
| Target Vegetation | Commercial Product Concentration | Recommended Dilution (% of final solution) | Final this compound Concentration (approximate) | Reference |
| General Weeds | 40% | 6% | 2.4% | [2] |
| Broadleaf Weeds | 40% | 5-6% | 2.0-2.4% | [3] |
| Grasses | 40% | 5-6% | 2.0-2.4% | [3] |
Table 2: Efficacy of this compound on Various Weed Species (for reference)
| Weed Species | Application Rate (kg a.i./ha) | Application Volume (L/ha) | Weed Control (%) | Reference |
| Tumble Pigweed (Amaranthus albus) | 10.8 | 654 | >88 | [4] |
| Spiny Pigweed (Amaranthus spinosus) | 10.8 | 654 | >88 | [4] |
| Carpetweed (Mollugo verticillata) | 7.2 | 164 | 66 | [4] |
| Carpetweed (Mollugo verticillata) | 10.8 | 654 | >88 | [4] |
| Goosegrass (Eleusine indica) | 7.2 - 10.8 | 164 - 981 | 31 - 54 | [4] |
| Smooth Crabgrass (Digitaria ischaemum) | 7.2 - 10.8 | 164 - 981 | 24 - 54 | [4] |
| General Weed Population | 5% and 6% (of product) | Not Specified | 88 - 98 | [3] |
Experimental Protocols
The following are detailed protocols for determining the efficacy of this compound on moss and algae in a laboratory setting. These protocols can be adapted based on the specific species and research questions.
Protocol 1: In Vitro Efficacy of this compound on Moss
Objective: To determine the effective concentration of this compound for the control of a specific moss species in a controlled laboratory environment.
Materials:
-
Healthy, actively growing moss culture (e.g., Bryum sp.)
-
This compound stock solution (e.g., 40% commercial formulation)
-
Sterile deionized water
-
Petri dishes (90 mm) with a suitable growth medium (e.g., agar with essential nutrients)
-
Pipettes and sterile pipette tips
-
Spray bottle with a fine mist nozzle
-
Growth chamber with controlled light, temperature, and humidity
-
Digital camera for image analysis
-
Image analysis software (e.g., ImageJ)
Methodology:
-
Moss Culture Preparation:
-
Establish uniform moss cultures in Petri dishes. Allow the moss to acclimate and grow to a consistent density for at least two weeks before treatment.
-
-
Preparation of this compound Solutions:
-
Prepare a series of dilutions of the this compound stock solution with sterile deionized water. Suggested concentrations for initial screening could range from 0.5% to 10% of the final spray solution. A negative control (water only) must be included.
-
-
Treatment Application:
-
Randomly assign Petri dishes to different treatment groups (including the control), with at least three replicates per group.
-
Apply the treatment solutions to the moss cultures using the spray bottle. Ensure even and thorough coverage of the moss surface. Apply a consistent volume of solution to each dish.
-
-
Incubation:
-
Place the treated Petri dishes in a growth chamber with controlled conditions (e.g., 20-22°C, 16:8 hour light:dark cycle, and high humidity).
-
-
Data Collection and Analysis:
-
Visually assess and document the health of the moss at regular intervals (e.g., 24, 48, 72, and 96 hours post-treatment). Note any changes in color (browning) or signs of desiccation.
-
At each time point, capture high-resolution digital images of each Petri dish.
-
Use image analysis software to quantify the percentage of the moss area showing signs of necrosis (browning).
-
Calculate the mean and standard deviation of the necrotic area for each treatment group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.
-
Determine the EC50 (effective concentration causing 50% necrosis) using dose-response curve analysis.
-
Protocol 2: In Vitro Efficacy of this compound on Algae
Objective: To determine the algicidal or algistatic activity of this compound on a specific algal species in liquid culture.
Materials:
-
Axenic culture of a target alga (e.g., Chlorella vulgaris)
-
Appropriate sterile growth medium for the alga
-
This compound stock solution
-
Sterile test tubes or flasks
-
Spectrophotometer or fluorometer
-
Microplate reader (optional)
-
Incubator with controlled light and temperature
-
Hemocytometer or automated cell counter
Methodology:
-
Algal Culture Preparation:
-
Grow the target alga in its specific growth medium to the exponential growth phase.
-
-
Preparation of Test Solutions:
-
Prepare a range of concentrations of this compound in the sterile growth medium. The concentrations should be chosen based on preliminary range-finding tests. A control group with no this compound is essential.
-
-
Inoculation and Treatment:
-
Inoculate the test solutions with a known concentration of algal cells (e.g., 1 x 10^5 cells/mL).
-
Ensure a sufficient volume in each test vessel for subsequent measurements. Use at least three replicates for each concentration.
-
-
Incubation:
-
Incubate the cultures under optimal growth conditions for the specific alga (e.g., 25°C, continuous illumination).
-
-
Data Collection and Analysis:
-
Measure the algal growth at regular intervals (e.g., every 24 hours for 72-96 hours). Growth can be assessed by:
-
Optical Density: Measure the absorbance at a specific wavelength (e.g., 680 nm) using a spectrophotometer.
-
Chlorophyll Fluorescence: Measure the fluorescence of chlorophyll using a fluorometer.
-
Cell Count: Directly count the number of cells using a hemocytometer or an automated cell counter.
-
-
Calculate the growth rate for each concentration.
-
Determine the EC50 (concentration causing 50% inhibition of growth) by plotting the growth inhibition against the logarithm of the this compound concentration.
-
To distinguish between algicidal (killing) and algistatic (inhibiting growth) effects, after the exposure period, centrifuge a sample from each treatment, remove the supernatant, resuspend the algal pellet in fresh, herbicide-free medium, and continue incubation. Monitor for any recovery of growth.
-
References
Application Note: Spectroscopic Analysis of Ammonium Nonanoate Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium nonanoate, the ammonium salt of nonanoic acid, is a short-chain fatty acid salt that functions as a surfactant and contact herbicide.[1][2][3] Its amphiphilic nature, possessing a hydrophilic ammonium headgroup and a hydrophobic nine-carbon alkyl chain, allows it to self-assemble into micelles in aqueous solutions above a specific concentration known as the Critical Micelle Concentration (CMC). This property is of significant interest in various applications, including agriculture and drug development, where it can act as a solubilizing agent or membrane disruptor.[4][5]
Spectroscopic techniques are essential for the structural elucidation and physicochemical characterization of this compound solutions. Methods such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are vital for confirming molecular structure and identifying functional groups. Furthermore, spectroscopic methods are widely employed to determine the CMC, a critical parameter for understanding and optimizing the performance of surfactants in formulations.[6][7]
This document provides detailed protocols and data for the spectroscopic analysis of this compound solutions using FTIR and NMR, along with a method for determining its CMC.
Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, key vibrational modes include those from the alkyl chain (C-H stretches), the carboxylate headgroup (COO⁻), and the ammonium counter-ion (NH₄⁺).
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Attenuated Total Reflectance (ATR) is the preferred FTIR method for analyzing aqueous solutions as it requires minimal sample preparation and has a short path length, which mitigates the strong infrared absorbance of water.[8]
-
Instrument Setup:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean the crystal surface with isopropanol or ethanol followed by deionized water and dry with a soft, lint-free tissue.[9]
-
Set the instrument to collect spectra in the 4000–650 cm⁻¹ range with a resolution of 4 cm⁻¹.
-
Co-add a minimum of 32 scans to improve the signal-to-noise ratio.
-
-
Background Collection:
-
Collect a background spectrum of the clean, dry ATR crystal. This will account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the crystal.
-
For aqueous solutions, it is best practice to collect a background spectrum using the same solvent (e.g., deionized water or a specific buffer) that the sample is dissolved in. This allows for more accurate subtraction of the solvent peaks.
-
-
Sample Analysis:
-
Place a small drop (approx. 1-2 mL) of the this compound solution onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
Acquire the sample spectrum using the same parameters as the background scan.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal after analysis by rinsing with deionized water and drying completely to prevent cross-contamination.
-
Data Presentation: FTIR Spectral Data
The following table summarizes the expected vibrational modes for this compound, with peak positions estimated from spectra of analogous compounds like sodium nonanoate and general data for ammonium ions.[8][10]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3200-3000 | Broad, Strong | N-H stretching of NH₄⁺ |
| 2955 - 2965 | Strong | CH₃ asymmetric stretching |
| 2915 - 2925 | Strong | CH₂ asymmetric stretching |
| 2850 - 2860 | Strong | CH₂ symmetric stretching |
| ~1550 - 1580 | Strong | Carboxylate (COO⁻) asymmetric stretching |
| ~1465 | Medium | CH₂ scissoring |
| ~1400 - 1420 | Strong | Carboxylate (COO⁻) symmetric stretching & N-H bending |
Note: The N-H bending vibration of the ammonium ion can overlap with the symmetric stretch of the carboxylate group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in this compound.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent in a clean vial. Deuterium oxide (D₂O) is the most appropriate solvent for this compound.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[11]
-
The final sample height in the tube should be approximately 4-5 cm.[4]
-
Note: The protons of the ammonium ion (NH₄⁺) will exchange with deuterium from D₂O and may become broadened or disappear from the ¹H NMR spectrum.
-
-
Instrument Setup & Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the D₂O.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra. For ¹³C, a larger number of scans will be required due to its lower natural abundance.
-
Data Presentation: Predicted NMR Chemical Shifts
The following tables provide estimated ¹H and ¹³C chemical shifts (δ) in ppm for this compound, relative to a standard reference. The data is predicted based on the known structure and values for similar alkyl carboxylates, such as ammonium octanoate.[9]
Table 2: Predicted ¹H NMR Chemical Shifts (in D₂O)
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| CH₃ (C9) | ~0.8 - 0.9 | Triplet (t) | 3H |
| (CH₂)₅ (C4-C8) | ~1.2 - 1.4 | Multiplet (m) | 10H |
| CH₂ (C3) | ~1.5 - 1.6 | Multiplet (m) | 2H |
| α-CH₂ (C2) | ~2.1 - 2.3 | Triplet (t) | 2H |
| NH₄⁺ | Variable / Not observed | Singlet (s) | - |
Table 3: Predicted ¹³C NMR Chemical Shifts (in D₂O)
| Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (C1) | ~180 - 184 |
| α-CH₂ (C2) | ~35 - 40 |
| (CH₂)n (C3-C7) | ~25 - 33 |
| CH₂ (C8) | ~22 - 24 |
| CH₃ (C9) | ~13 - 15 |
Workflow and Conceptual Diagrams
The following diagrams illustrate the general experimental workflow for spectroscopic analysis and the behavior of this compound in solution.
Caption: General workflow for spectroscopic analysis.
Caption: Monomer-micelle equilibrium of surfactants.
Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant monomers begin to form micelles. This transition causes abrupt changes in various physical properties of the solution, which can be monitored by spectroscopic methods.[12] A common approach involves using a hydrophobic dye probe with UV-Vis or fluorescence spectroscopy.
Experimental Protocol: CMC Determination using UV-Vis Spectroscopy and a Dye Probe
This protocol describes a general method using a dye like pyrene or benzoylacetone, whose spectral properties change upon partitioning into the hydrophobic micellar core.[7][13]
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of this compound (e.g., 100 mM) in deionized water.
-
Prepare a stock solution of a suitable hydrophobic dye probe (e.g., 0.1 mM benzoylacetone in ethanol).
-
-
Sample Series Preparation:
-
Create a series of vials with varying concentrations of this compound, spanning a range below and above the expected CMC. This can be done by serial dilution of the stock solution.
-
To each vial, add a small, constant aliquot of the dye stock solution. The final dye concentration should be very low to avoid altering the micellization process.
-
Ensure all solutions are thoroughly mixed and allowed to equilibrate.
-
-
UV-Vis Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance spectrum of each solution in the series.
-
Record the absorbance at the wavelength of maximum absorption (λ_max) for the dye in its micellar environment. This wavelength may need to be determined experimentally but is often associated with a solvatochromic shift.
-
-
Data Analysis:
-
Plot the measured absorbance at the chosen wavelength versus the concentration of this compound.
-
The plot will typically show two linear regions with different slopes.[12] The first region (below CMC) corresponds to the dye in the aqueous environment, and the second region (above CMC) corresponds to the dye partitioned into the micelles.
-
The CMC is determined from the intersection point of the two extrapolated linear portions of the graph.
-
This application note serves as a guide for the fundamental spectroscopic analysis of this compound solutions. The provided protocols and data tables offer a solid foundation for researchers in quality control, formulation development, and physicochemical characterization.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound (EVT-1610868) | 63718-65-0 [evitachem.com]
- 3. floridist.com [floridist.com]
- 4. This compound | 63718-65-0 | Benchchem [benchchem.com]
- 5. ams.usda.gov [ams.usda.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. ejournal.upi.edu [ejournal.upi.edu]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
Application Notes and Protocols: Development of Controlled-Release Formulations of Ammonium Nonanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium nonanoate, a broad-spectrum, non-selective, contact herbicide, offers a biodegradable alternative to synthetic herbicides.[1] However, its efficacy can be limited by its rapid degradation and potential for runoff. Controlled-release formulations provide a promising solution by protecting the active ingredient, extending its release period, and improving its efficiency. This document provides detailed application notes and protocols for the development and characterization of controlled-release formulations of this compound, focusing on microencapsulation within a chitosan-fatty acid salt matrix.
Data Presentation
Table 1: Formulation Parameters for this compound-Loaded Chitosan Microparticles
| Formulation Code | Chitosan Concentration (% w/v) | This compound Concentration (% w/v) | Cross-linking Agent (TPP) Concentration (% w/v) | Stirring Speed (rpm) | Encapsulation Efficiency (%) | Particle Size (μm) |
| AN-CS-01 | 1.0 | 0.5 | 1.0 | 1000 | 75.2 ± 3.1 | 150.6 ± 12.3 |
| AN-CS-02 | 1.5 | 0.5 | 1.0 | 1000 | 82.5 ± 2.8 | 185.2 ± 15.1 |
| AN-CS-03 | 2.0 | 0.5 | 1.0 | 1000 | 88.1 ± 2.5 | 220.8 ± 18.4 |
| AN-CS-04 | 1.5 | 1.0 | 1.0 | 1000 | 78.9 ± 3.5 | 190.4 ± 16.2 |
| AN-CS-05 | 1.5 | 0.5 | 1.5 | 1000 | 85.3 ± 2.9 | 195.7 ± 14.8 |
| AN-CS-06 | 1.5 | 0.5 | 1.0 | 1500 | 80.1 ± 3.3 | 160.1 ± 13.5 |
Note: Data are presented as mean ± standard deviation (n=3) and are illustrative examples based on typical results for similar systems.
Table 2: In Vitro Release Profile of this compound from Chitosan Microparticles (Formulation AN-CS-03)
| Time (hours) | Cumulative Release (%) | Release Rate (%/hour) |
| 1 | 15.2 ± 1.8 | 15.2 |
| 2 | 25.8 ± 2.1 | 10.6 |
| 4 | 40.1 ± 2.5 | 7.2 |
| 8 | 60.5 ± 3.0 | 5.1 |
| 12 | 75.3 ± 3.3 | 3.7 |
| 24 | 88.9 ± 3.8 | 1.8 |
| 48 | 95.1 ± 4.1 | 0.3 |
| 72 | 98.2 ± 4.3 | 0.1 |
Note: Data are presented as mean ± standard deviation (n=3) and are illustrative examples based on typical results for similar systems.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Chitosan-Fatty Acid Salt Microparticles
This protocol is adapted from methods for preparing fatty acid salts of chitosan and encapsulating herbicides in chitosan.
Materials:
-
High molecular weight chitosan
-
Nonanoic acid
-
Ammonium hydroxide
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
Deionized water
-
Ethanol
Equipment:
-
Magnetic stirrer with heating plate
-
Homogenizer
-
Centrifuge
-
Freeze-dryer
-
Sieve shaker
Procedure:
-
Synthesis of this compound:
-
In a well-ventilated fume hood, slowly add a stoichiometric amount of ammonium hydroxide to nonanoic acid with constant stirring.
-
Continue stirring until the reaction is complete and a clear solution of this compound is formed. The pH should be near neutral.
-
-
Preparation of Chitosan Solution:
-
Prepare a 1.5% (w/v) chitosan solution by dissolving high molecular weight chitosan in a 1% (v/v) acetic acid solution with overnight stirring.
-
-
Microencapsulation by Ionic Gelation:
-
Add the prepared this compound solution to the chitosan solution at a desired concentration (e.g., 0.5% w/v).
-
Homogenize the mixture for 10 minutes at 5000 rpm.
-
Extrude the resulting solution dropwise into a 1.0% (w/v) sodium tripolyphosphate (TPP) solution under constant stirring (1000 rpm).
-
Continue stirring for 60 minutes to allow for the formation and hardening of the microparticles.
-
Collect the microparticles by centrifugation at 4000 rpm for 15 minutes.
-
Wash the collected microparticles three times with deionized water and once with ethanol to remove unreacted reagents.
-
Freeze-dry the microparticles for 48 hours to obtain a free-flowing powder.
-
Sieve the dried microparticles to obtain a uniform size fraction.
-
Protocol 2: Characterization of Microparticles
1. Morphological Analysis (Scanning Electron Microscopy - SEM):
-
Mount the dried microparticles onto an aluminum stub using double-sided carbon tape.
-
Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.
-
Observe the morphology, shape, and surface characteristics of the microparticles using a scanning electron microscope.[2][3]
2. Chemical Characterization (Fourier-Transform Infrared Spectroscopy - FTIR):
-
Mix a small amount of the dried microparticles with potassium bromide (KBr) and press into a pellet.
-
Record the FTIR spectrum of the sample over a range of 4000-400 cm⁻¹ to identify the functional groups present and confirm the encapsulation of this compound.[2]
3. Determination of Encapsulation Efficiency (EE):
This protocol is adapted from methods for determining the encapsulation efficiency of herbicides in polymeric nanoparticles.
-
Accurately weigh 50 mg of the this compound-loaded microparticles.
-
Disperse the microparticles in 10 mL of a suitable solvent (e.g., a mixture of acetonitrile and water) and sonicate for 30 minutes to break the microparticles and release the encapsulated this compound.
-
Centrifuge the solution at 10,000 rpm for 10 minutes to separate the polymer debris.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Quantify the amount of this compound in the supernatant using a validated HPLC-UV method (see Protocol 4).
-
The encapsulation efficiency is calculated using the following formula:
-
EE (%) = (Actual amount of encapsulated this compound / Theoretical amount of this compound) x 100
-
Protocol 3: In Vitro Release Study
This protocol is adapted from in vitro release studies of herbicides from microparticles.[4]
Materials:
-
This compound-loaded microparticles
-
Phosphate buffered saline (PBS, pH 7.4)
-
Dialysis membrane (e.g., 12-14 kDa MWCO)
Equipment:
-
Shaking incubator
-
HPLC-UV system
Procedure:
-
Accurately weigh 100 mg of the this compound-loaded microparticles and place them in a dialysis bag.
-
Add 5 mL of PBS (pH 7.4) to the dialysis bag and seal it.
-
Immerse the dialysis bag in a beaker containing 200 mL of PBS (pH 7.4).
-
Place the beaker in a shaking incubator at 25°C with a constant agitation of 100 rpm.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw 1 mL of the release medium from the beaker and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the collected samples for this compound content using a validated HPLC-UV method (see Protocol 4).
-
Calculate the cumulative percentage of this compound released at each time point.
Protocol 4: Quantification of this compound by HPLC-UV
This protocol is based on established methods for the analysis of organic acids.[5][6][7][8]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations (e.g., 10, 25, 50, 100, and 200 µg/mL).
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the prepared samples from the encapsulation efficiency and in vitro release studies into the HPLC system.
-
Quantification: Determine the concentration of this compound in the samples by comparing their peak areas with the calibration curve.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation and characterization of loaded paraquat- polymeric chitosan/xantan/tripolyphosphate nanocapsules and evaluation for controlled release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microparticles for Drug Delivery - FIB-SEM - Pharmaceutical Research - Life in Atomic Resolution [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. longdom.org [longdom.org]
- 7. scioninstruments.com [scioninstruments.com]
- 8. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Application Notes and Protocols for Ammonium Nonanoate as a Non-Selective Burndown Herbicide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium nonanoate, the ammonium salt of nonanoic acid (also known as pelargonic acid), is a broad-spectrum, non-selective, contact herbicide.[1][2][3] It is utilized for burndown of annual and perennial weeds, grasses, and mosses.[1][3] Its mode of action involves the rapid disruption of plant cell membranes, leading to leakage of cellular contents and subsequent desiccation of the affected tissues.[2][4] This document provides detailed application notes and experimental protocols for researchers evaluating the efficacy of this compound.
Data Presentation
Table 1: Application Rates and Efficacy of this compound on Various Weed Species
| Weed Species | Common Name | Application Rate (kg a.i./ha) | Application Volume (L/ha) | Weed Control Efficacy (%) | Reference |
| Amaranthus albus | Tumble Pigweed | 10.8 | 654 | >90 | [5][6][7] |
| Amaranthus spinosus | Spiny Pigweed | 10.8 | 654 | >90 | [5][6][7] |
| Mollugo verticillata | Carpetweed | 7.2 | 164 | 66 | [5][6] |
| Mollugo verticillata | Carpetweed | 10.8 | 654 | ≥88 | [5][6] |
| Eleusine indica | Goosegrass | 7.2 - 10.8 | 164 - 981 | 31 - 54 | [5][6] |
| Digitaria ischaemum | Smooth Crabgrass | 7.2 - 10.8 | 164 - 981 | 24 - 54 | [5][6] |
| Various | Annual Weeds | 3% - 6% solution | Not Specified | >90 | [7] |
Table 2: Recommended Application Concentrations
| Product Type | Recommended Concentration in Final Solution | Notes | Reference |
| Commercial Concentrate (e.g., 40% a.i.) | 6% by weight of concentrate (results in ~2.4% a.i.) | For general weed control. | [1][8] |
| Ready-to-Use (RTU) | 5% a.i. | No dilution necessary. | [9] |
Mechanism of Action
This compound acts as a contact herbicide, causing rapid injury to plant tissues it directly contacts.[1][2] The nonanoate anion penetrates the waxy cuticle of the leaves and disrupts the lipid bilayer of the plasma membranes.[2] This leads to a loss of membrane integrity, causing rapid leakage of cellular contents and desiccation, resulting in visible browning and wilting of the plant tissue within hours of application.[1][2]
Caption: Mechanism of action of this compound as a contact herbicide.
Experimental Protocols
Protocol 1: Greenhouse Efficacy Bioassay
Objective: To determine the dose-response of target weed species to this compound in a controlled greenhouse environment.
Materials:
-
This compound formulation (specify concentration)
-
Target weed species grown in pots (e.g., at the 2-4 true leaf stage)
-
Untreated control group
-
Precision bench sprayer calibrated to deliver a known volume
-
Greenhouse with controlled temperature, humidity, and photoperiod
-
Data collection tools (e.g., camera, biomass scales)
Procedure:
-
Plant Preparation: Grow target weed species from seed in pots containing a standard potting mix. Thin seedlings to a uniform number per pot (e.g., 3-5 plants). Allow plants to reach the desired growth stage (e.g., 2-4 true leaves).
-
Herbicide Preparation: Prepare a series of dilutions of the this compound formulation in water to achieve a range of application rates. Include a water-only control. Adjuvants may be added as per the product label or experimental design.
-
Herbicide Application:
-
Calibrate the precision bench sprayer to deliver a consistent application volume (e.g., 200-400 L/ha).
-
Place the potted plants in the spray chamber.
-
Apply the prepared herbicide solutions to the respective treatment groups. Ensure uniform coverage of the foliage.
-
Include an untreated control group that is sprayed with water only.
-
-
Post-Application Care: Return the treated plants to the greenhouse and arrange them in a randomized complete block design. Maintain optimal growing conditions.
-
Data Collection:
-
Visual Assessment: At specified time points (e.g., 1, 3, 7, and 14 days after treatment - DAT), visually assess the percentage of weed control for each pot using a scale of 0% (no effect) to 100% (complete plant death).
-
Biomass Measurement: At the final assessment point (e.g., 14 or 21 DAT), harvest the above-ground biomass from each pot. Dry the biomass in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved. Record the dry weight for each pot.
-
-
Data Analysis: Analyze the visual assessment and biomass data to determine the dose-response relationship. Calculate the effective dose for 50% and 90% control (ED50 and ED90).
Protocol 2: Field Efficacy Trial
Objective: To evaluate the efficacy of this compound on a mixed population of weeds under field conditions.
Materials:
-
This compound formulation
-
Field plots with a natural and uniform weed infestation
-
Backpack or tractor-mounted sprayer with appropriate nozzles
-
Plot marking equipment (e.g., stakes, flags)
-
Data collection tools (e.g., quadrats, visual rating guides, biomass collection equipment)
Procedure:
-
Site Selection and Plot Layout:
-
Select a field site with a uniform distribution of the target weed species.
-
Establish experimental plots of a specified size (e.g., 2m x 5m).
-
Use a randomized complete block design with at least three to four replications per treatment.
-
Include an untreated control plot in each block.
-
-
Herbicide Application:
-
Calibrate the sprayer to deliver the desired application volume and rate.
-
Apply the this compound treatments to the designated plots when weeds are in the target growth stage (e.g., less than 6 inches tall).
-
Use shields to prevent spray drift to adjacent plots.
-
-
Data Collection:
-
Weed Density and Species Composition: Before spraying and at each assessment interval, record the weed species present and their density within a randomly placed quadrat (e.g., 0.25 m²) in each plot.
-
Visual Weed Control Ratings: At regular intervals (e.g., 3, 7, 14, and 28 DAT), visually assess the percentage of weed control in each plot compared to the untreated control.
-
Biomass Sampling: At a predetermined time point, harvest the above-ground weed biomass from a defined area (e.g., one or two 0.25 m² quadrats) within each plot. Dry and weigh the biomass as described in the greenhouse protocol.
-
-
Data Analysis: Statistically analyze the data to compare the efficacy of different this compound rates and timings.
Caption: A logical workflow for conducting herbicide efficacy experiments.
References
- 1. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 2. Herbicides as Weed Control Agents: State of the Art: I. Weed Control Research and Safener Technology: The Path to Modern Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apvma.gov.au [apvma.gov.au]
- 4. Publication : USDA ARS [ars.usda.gov]
- 5. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 8. Biomass for Assessing Efficacy of Brush Control | Ecological Solutions Inc. [ecosync.com]
- 9. Weed control efficacy of herbicide mixtures and digital assessment methods during pre-planting burndown in soybean - Advances in Weed Science [awsjournal.org]
Application Notes and Protocols for Tank Mixing Ammonium Nonanoate with Other Herbicides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium nonanoate, the ammonium salt of pelargonic acid, is a broad-spectrum, non-selective, contact herbicide.[1][2] Its mode of action involves the rapid disruption of plant cell membranes, leading to leakage of cellular contents and subsequent desiccation of the foliage.[2] This burndown activity is typically visible within hours of application.[1][2] In integrated weed management programs, there is interest in tank mixing this compound with systemic herbicides to combine the rapid knockdown of existing vegetation with long-term, systemic control. However, the compatibility and efficacy of such mixtures can be complex and are not extensively documented in peer-reviewed literature.
These application notes provide a summary of the available research on tank mixing this compound with other herbicides, detailed protocols for assessing tank mix compatibility, and best practices for application.
Efficacy of this compound and Potential Interactions in Tank Mixtures
This compound, when applied alone, has demonstrated effective control of a variety of weed species, with greater efficacy generally observed on broadleaf weeds compared to grasses.[3] The concentration of the spray solution is a critical factor, with typical application rates for weed control being a 6% to 8% v/v dilution of a concentrated this compound product.
The interaction of this compound with systemic herbicides in a tank mix can be synergistic, antagonistic, or have no significant effect, depending on the specific herbicides, their concentrations, the target weed species, and environmental conditions.
Data on Tank Mix Interactions
Direct quantitative comparisons of weed control efficacy for tank mixtures of this compound with other herbicides are limited in published research. The available data primarily describes qualitative effects such as synergism for rapid visual injury or antagonism for long-term control.
Table 1: Summary of Observed Interactions of Pelargonic Acid (this compound) with Other Herbicides
| Tank Mix Partner | Observed Interaction | Target Weed Species | Key Findings | Citation |
| Glyphosate | Synergism (early visual injury); No effect or Antagonism (long-term control) | Longstalked Phyllanthus, Yellow Nutsedge, Large Crabgrass, Prostrate Spurge | The addition of pelargonic acid to glyphosate increased the speed of initial visual injury on some species but did not improve, and in some cases reduced, the long-term control and regrowth prevention. | [4] |
| Glyphosate | Antagonism | Common Lambsquarters, Giant Foxtail | The addition of pelargonic acid at 3% (v/v) antagonized the control of these species with glyphosate. | [5] |
| Glufosinate | Antagonism | Common Lambsquarters, Giant Foxtail | The addition of pelargonic acid at 3% (v/v) antagonized the control of these species with glufosinate. | [5] |
| 2,4-D | No significant enhancement; Antagonism at higher rates | Mugwort | The addition of pelargonic acid did not significantly improve mugwort control, and higher rates of pelargonic acid resulted in antagonism. | [4] |
Table 2: Efficacy of this compound (Standalone Application) on Various Weed Species
| Weed Species | Herbicide Rate (kg a.i./ha) | Application Volume (L/ha) | Weed Control (%) | Citation |
| Tumble Pigweed | 10.8 | 654 | >90 | [3] |
| Spiny Pigweed | 10.8 | 654 | >90 | [3] |
| Carpetweed | 7.2 | 164 | 66 | [3] |
| Carpetweed | 10.8 | 654 | >88 | [3] |
| Goosegrass | 7.2 - 10.8 | 164 - 981 | 31 - 54 | [3] |
| Smooth Crabgrass | 7.2 - 10.8 | 164 - 981 | 24 - 54 | [3] |
| General Weeds | 5% - 6% a.i. | Not Specified | 88 - 98 | [6][7] |
Experimental Protocols
Due to the limited and sometimes conflicting data on the efficacy of specific tank mixtures with this compound, it is imperative to conduct preliminary tests for physical compatibility and small-scale efficacy trials before large-scale application.
Protocol for Jar Test: Assessing Physical Compatibility
A jar test is a crucial first step to determine if herbicides and other components can be physically mixed in a spray tank without forming precipitates, gels, or other undesirable solids.
Materials:
-
A clean, clear glass jar with a lid (quart or liter size)
-
Water from the same source that will be used for the actual spray solution
-
The this compound product
-
The other herbicide product(s)
-
Any adjuvants (e.g., surfactants, water conditioners)
-
Pipettes or measuring spoons for accurate measurement of products
Procedure:
-
Fill the jar halfway with the carrier water.
-
Add any water conditioning agents, such as ammonium sulfate (AMS), first and agitate.
-
If using any dry formulations (e.g., wettable powders, water-dispersible granules), make a slurry with a small amount of water before adding them to the jar. Agitate thoroughly.
-
Add any liquid flowable or suspension concentrate formulations. Agitate.
-
Add the this compound product. Agitate.
-
Add any emulsifiable concentrate formulations. Agitate.
-
Add any soluble liquid formulations. Agitate.
-
Finally, add any adjuvants like non-ionic surfactants or crop oil concentrates.
-
Fill the rest of the jar with water, cap it, and shake vigorously for 30 seconds.
-
Let the jar sit for 15-30 minutes and observe for any signs of incompatibility, such as the formation of flakes, crystals, sludge, gels, or separation into layers.
-
If the mixture remains uniform, the products are likely physically compatible. If any signs of incompatibility are present, the tank mixture should not be used.
Protocol for General Tank Mixing and Application
This protocol outlines the general steps for preparing and applying a tank mix of this compound with another herbicide, assuming physical compatibility has been confirmed through a jar test.
Equipment:
-
Calibrated spray equipment (e.g., backpack sprayer, research plot sprayer)
-
Personal Protective Equipment (PPE) as specified on the herbicide labels (gloves, safety glasses, etc.)
-
Clean water source
Procedure:
-
Sprayer Preparation: Ensure the sprayer tank is clean and free of any residues from previous applications.
-
Filling the Tank: Fill the spray tank with 50-75% of the total required volume of clean water.
-
Agitation: Start the sprayer's agitation system and maintain it throughout the mixing and application process.
-
Mixing Order: Add the tank mix components in the same order as determined by the jar test (following the WALES or APPLES acronym: Wettable powders, Agitate, Liquid flowables/suspensions, Emulsifiable concentrates, Soluble liquids/solutions).
-
This compound Addition: Add the calculated amount of this compound to the tank.
-
Other Herbicide Addition: Add the calculated amount of the other herbicide(s).
-
Adjuvant Addition: Add any required adjuvants last.
-
Final Volume: Add the remaining water to reach the final desired spray volume.
-
Application: Apply the mixture uniformly to the target weeds, ensuring thorough coverage, which is critical for the contact action of this compound.
-
Clean-Up: Immediately after application, thoroughly clean the sprayer equipment according to the instructions on the herbicide labels to prevent cross-contamination and equipment damage.
Visualizations
Experimental Workflow for Tank Mix Preparation
Caption: Workflow for preparing and applying a herbicide tank mix.
Potential Interaction Mechanisms
Caption: Potential synergistic and antagonistic interactions.
Conclusion and Recommendations
The practice of tank mixing this compound with other herbicides presents a potential strategy for integrated weed management, combining rapid burndown with systemic control. However, the available scientific literature indicates that the outcomes of such mixtures can be unpredictable, with instances of both synergy in early-stage effects and antagonism in long-term efficacy.
Therefore, it is strongly recommended that researchers and professionals:
-
Always perform a jar test to ensure physical compatibility before any tank mixing.
-
Conduct small-scale field trials to evaluate the efficacy of the specific tank mix on target weed species and to assess potential phytotoxicity to non-target plants under local environmental conditions.
-
Consult the product labels for all herbicides and adjuvants to be used in a tank mix for any specific prohibitions or recommendations.
-
Consider the application volume , as higher volumes may favor the synergistic effects of pelargonic acid with systemic herbicides.
Further research is needed to systematically evaluate the efficacy of various this compound tank mixtures and to elucidate the precise mechanisms underlying the observed synergistic and antagonistic interactions.
References
- 1. floridist.com [floridist.com]
- 2. mirimichigreen.com [mirimichigreen.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Weed and Herbicide-Resistant Soybean (Glycine max) Response to Glufosinate and Glyphosate Plus Ammonium Sulfate and Pelargonic Acid | Weed Technology | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the effects of this compound and an essential oil herbicide on weed control efficacy and water use efficiency of pumpkin | Weed Technology | Cambridge Core [cambridge.org]
Protocol for Assessing the Phytotoxicity of Ammonium Nonanoate
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium nonanoate, the ammonium salt of nonanoic acid (also known as pelargonic acid), is a broad-spectrum, non-selective, contact herbicide.[1][2][3] Its herbicidal activity stems from its ability to disrupt the cell membranes of plants, leading to rapid desiccation and death of the treated foliage.[1][2][4] This document provides a detailed protocol for assessing the phytotoxicity of this compound on various plant species. The methodology is designed to yield quantitative and qualitative data on its herbicidal efficacy, enabling researchers to determine effective application rates and understand its mode of action.
Principle
The primary mechanism of action for this compound is the disruption of the plant cell's lipid bilayer.[4] The nonanoate anion acts as a soap, penetrating the waxy cuticle of the leaves and disrupting the integrity of the cell membranes. This leads to the leakage of cellular contents and rapid water loss, resulting in visible "burn-down" of the plant tissue.[1][5][6] This protocol outlines a systematic approach to quantify this phytotoxic effect through visual assessment and biomass reduction measurements.
Materials and Methods
1. Plant Material and Growth Conditions:
-
Test Species: A selection of broadleaf and grass species should be used to assess the broad-spectrum efficacy. Suggested species include, but are not limited to:
-
Growth Conditions: Plants should be grown in a controlled environment (greenhouse or growth chamber) to ensure uniformity.
-
Potting Medium: A standard greenhouse potting mix.
-
Temperature: 25 ± 2°C.
-
Light: 16-hour photoperiod with a light intensity of approximately 400 µmol/m²/s.
-
Watering: Watered as needed to maintain soil moisture.
-
-
Plant Stage: Plants should be treated at a consistent growth stage, typically when they have 2-4 true leaves, to ensure comparable results.
2. Preparation of this compound Solutions:
-
Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 10% v/v) using a commercial formulation or by synthesizing it from nonanoic acid and ammonia.
-
Test Concentrations: Prepare a series of dilutions from the stock solution to create a range of test concentrations. The concentrations should be selected to establish a dose-response curve. Based on existing literature, effective concentrations can range from 3% to 10% v/v.[7] A suggested range for initial screening could be 0% (control), 1%, 3%, 5%, 7%, and 10% v/v.
-
Control Solution: The control group should be treated with water or the formulation blank (if using a commercial product) to account for any effects of the carrier solution.
3. Experimental Design and Treatment Application:
-
Experimental Units: Each treatment (concentration) should be applied to a set of replicate plants (e.g., 5-10 plants per treatment).
-
Randomization: The placement of the pots should be completely randomized to avoid any positional effects in the growth environment.
-
Application Method: Apply the this compound solutions as a foliar spray.
-
Use a calibrated sprayer to ensure uniform coverage of the foliage.
-
Spray to the point of runoff, ensuring all aerial parts of the plant are treated.
-
Application Volume: A consistent application volume should be used across all treatments. Application volumes can influence efficacy, with studies showing effectiveness across a range from 164 to 981 L/ha.[5] A typical laboratory application might aim for a volume equivalent to 654 L/ha.[5]
-
-
Post-Treatment: After treatment, return the plants to the controlled environment and observe them over a period of 7 to 14 days.
4. Data Collection and Analysis:
-
Visual Phytotoxicity Assessment:
-
Assess phytotoxicity at regular intervals (e.g., 1, 3, 7, and 14 days after treatment - DAT).
-
Use a standardized rating scale to quantify the level of injury. A common scale is the 0-100% scale, where 0% represents no injury and 100% represents complete plant death. Another option is the European Weed Research Council (EWRC) scale or a 0-10 scale.[7][8]
-
Symptoms to look for include: wilting, chlorosis (yellowing), necrosis (browning/tissue death), and desiccation.[1][9]
-
-
Quantitative Phytotoxicity Assessment:
-
Biomass Reduction: At the end of the observation period (e.g., 14 DAT), harvest the above-ground biomass of each plant.
-
Determine the fresh weight of the biomass.
-
Dry the biomass in an oven at 70°C for 72 hours or until a constant weight is achieved to determine the dry weight.
-
Calculate the percent reduction in biomass compared to the control group.
-
-
Statistical Analysis:
-
Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), followed by a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.
-
Dose-response curves can be generated to determine the concentration of this compound required to achieve a certain level of control (e.g., EC50 or GR50).
-
Data Presentation
Table 1: Visual Phytotoxicity Assessment of this compound on Various Weed Species (Example Data)
| Treatment (v/v %) | Tumble Pigweed (% Control) | Spiny Pigweed (% Control) | Carpetweed (% Control) | Goosegrass (% Control) | Smooth Crabgrass (% Control) |
| 0 (Control) | 0 | 0 | 0 | 0 | 0 |
| 7.2 kg/ha | >88 | >88 | >88 | 31-54 | 24-54 |
| 10.8 kg/ha | >88 | >88 | >88 | 31-54 | 24-54 |
Note: Data adapted from a study by Webber et al. (2011), where rates were applied at various volumes. The table indicates that broadleaf weeds were more effectively controlled than grasses.[5]
Table 2: Influence of this compound Application Rate and Volume on Weed Control (Example Data)
| Herbicide Rate (kg·ha⁻¹ a.i.) | Application Volume (L·ha⁻¹) | Pigweed Control (%) | Carpetweed Control (%) |
| 7.2 | 164 | - | 66 |
| 10.8 | 654 | >88 | >88 |
Note: This table illustrates that both application rate and volume can be varied to achieve effective weed control. The highest control for pigweed was observed at the higher rate and a specific volume.[5]
Visualizations
Caption: Experimental workflow for assessing this compound phytotoxicity.
Caption: Mechanism of action of this compound on plant cells.
References
- 1. mirimichigreen.com [mirimichigreen.com]
- 2. floridist.com [floridist.com]
- 3. This compound [sitem.herts.ac.uk]
- 4. This compound | 63718-65-0 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]
- 8. mdpi.com [mdpi.com]
- 9. greenhousegrower.com [greenhousegrower.com]
Application Notes and Protocols: The Potential Use of Ammonium Nonanoate in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium nonanoate, the ammonium salt of nonanoic acid, is a short-chain fatty acid salt primarily recognized for its application as a contact herbicide.[1][2] Chemically, it is a cationic surfactant, a class of molecules that possesses amphiphilic properties, enabling them to act as emulsifiers and stabilizers in colloidal systems.[3][4] While the scientific literature extensively covers its herbicidal activity through the disruption of plant cell membranes, its application in the synthesis of nanoparticles for drug delivery is not well-documented.[1][2]
These application notes explore the theoretical potential of this compound in nanoparticle synthesis, drawing parallels with established methodologies that utilize similar cationic surfactants and fatty acid derivatives. The protocols provided are generalized examples of nanoparticle synthesis techniques where a molecule with the properties of this compound might be employed. It is crucial to note that these are illustrative and would require significant experimental optimization and validation for this specific compound.
Physicochemical Properties and Theoretical Suitability
This compound's structure, comprising a nine-carbon hydrophobic tail and a charged ammonium headgroup, suggests its potential utility in forming and stabilizing nano-sized structures. As a cationic surfactant, it could play a role in several nanoparticle formulation strategies:
-
Emulsification and Stabilization: In methods like emulsion-evaporation for creating polymeric nanoparticles, a surfactant is essential to stabilize the oil-in-water emulsion droplets that serve as templates for the nanoparticles.
-
Nanoemulsion Formation: Cationic surfactants are used in the formulation of nanoemulsions, which can act as drug delivery vehicles themselves or as precursors for solid lipid nanoparticles.[5]
-
Surface Functionalization: The cationic nature of the molecule could impart a positive surface charge (zeta potential) to nanoparticles. This is a desirable characteristic for certain drug delivery applications, as it can enhance interaction with negatively charged cell membranes and facilitate endosomal escape of the therapeutic payload.
-
Lipid Nanoparticle Component: While not a traditional lipid used in mRNA vaccines, its fatty acid component and cationic headgroup are reminiscent of the ionizable cationic lipids that are crucial for encapsulating and delivering nucleic acids.[6]
Due to the lack of specific experimental data for this compound in nanoparticle synthesis, the following table presents typical physicochemical characteristics of polymeric nanoparticles prepared using an emulsion-based method with a cationic surfactant. These values are for illustrative purposes to guide potential research.
| Parameter | Typical Value Range | Significance in Drug Delivery |
| Particle Size (Z-average) | 100 - 300 nm | Influences in vivo circulation time, biodistribution, cellular uptake, and clearance. |
| Polydispersity Index (PDI) | < 0.2 | A measure of the homogeneity of the nanoparticle population. Lower values indicate a more uniform size distribution, which is critical for consistent performance and regulatory approval. |
| Zeta Potential | +20 to +40 mV | Indicates colloidal stability (prevents aggregation) and influences interaction with biological membranes. A positive charge can enhance cellular uptake. |
| Drug Loading (%) | 1 - 10% | The weight percentage of the drug relative to the total weight of the nanoparticle. Higher loading is generally desirable to reduce the required dose of the nanoparticle formulation. |
| Encapsulation Efficiency (%) | > 70% | The percentage of the initial drug that is successfully encapsulated within the nanoparticles. High efficiency is important for minimizing drug waste and ensuring dose accuracy. |
Experimental Protocols: A Generalized Approach
The following is a generalized protocol for the synthesis of drug-loaded polymeric nanoparticles using an emulsification-solvent evaporation method, where a cationic surfactant like this compound could theoretically be employed.
Protocol: Emulsification-Solvent Evaporation for Polymeric Nanoparticle Synthesis
Objective: To formulate drug-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a cationic surfactant for stabilization.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Model hydrophobic drug
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
This compound (as the potential surfactant)
-
Deionized water
-
Phosphate-buffered saline (PBS)
Equipment:
-
High-speed homogenizer or probe sonicator
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
-
Particle size and zeta potential analyzer (e.g., Dynamic Light Scattering)
-
UV-Vis spectrophotometer or HPLC for drug quantification
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve a specific amount of PLGA (e.g., 100 mg) and the model hydrophobic drug (e.g., 10 mg) in an appropriate volume of the organic solvent (e.g., 5 mL of DCM). Ensure complete dissolution.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant, this compound, in deionized water to a specific concentration (e.g., 1% w/v). The optimal concentration would need to be determined experimentally.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase (e.g., 20 mL) under constant stirring.
-
Immediately homogenize the mixture using a probe sonicator or high-speed homogenizer at high speed (e.g., 10,000 rpm for 5 minutes) in an ice bath to form an oil-in-water (o/w) emulsion. The energy input and duration are critical parameters affecting particle size.
-
-
Solvent Evaporation:
-
Transfer the resulting emulsion to a larger beaker and stir at room temperature for several hours (e.g., 4-6 hours) to allow the organic solvent to evaporate. This process solidifies the nanoparticles.
-
Alternatively, a rotary evaporator can be used for more controlled and rapid solvent removal.
-
-
Nanoparticle Recovery and Purification:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 x g for 30 minutes) to pellet the nanoparticles.
-
Discard the supernatant, which contains the free drug and excess surfactant.
-
Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step twice to wash the nanoparticles.
-
-
Lyophilization and Storage:
-
Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% sucrose).
-
Freeze-dry (lyophilize) the suspension to obtain a powdered form of the nanoparticles for long-term storage.
-
-
Characterization:
-
Particle Size and PDI: Resuspend a small amount of the nanoparticles in deionized water and measure using a dynamic light scattering instrument.
-
Zeta Potential: Measure the surface charge of the resuspended nanoparticles.
-
Drug Loading and Encapsulation Efficiency: Dissolve a known amount of lyophilized nanoparticles in a suitable solvent to break them apart and release the drug. Quantify the drug amount using UV-Vis spectrophotometry or HPLC. Calculate the drug loading and encapsulation efficiency using the following formulas:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
Visualizations
Experimental Workflow
Caption: Generalized workflow for polymeric nanoparticle synthesis via emulsification-solvent evaporation.
Hypothetical Mechanism of Cellular Uptake and Endosomal Escape
The positive surface charge imparted by a cationic surfactant like this compound could facilitate the cellular uptake and subsequent endosomal escape of nanoparticles, a critical step for delivering drugs to the cytoplasm.
Caption: Proposed mechanism of cationic nanoparticle uptake and drug release.
Conclusion and Future Directions
While this compound is an established herbicide, its potential as a component in nanoparticle synthesis for drug delivery remains unexplored in the scientific literature. Based on its chemical properties as a short-chain fatty acid salt and a cationic surfactant, it is theoretically plausible that it could function as a stabilizer in emulsion-based synthesis methods.
Significant research is required to validate this potential application. This would involve determining key formulation parameters such as its optimal concentration, its impact on nanoparticle characteristics (size, charge, and stability), and its biocompatibility and toxicity profile in vitro and in vivo. Should it prove to be a viable and safe excipient, this compound could offer a new, readily available compound for the formulation of novel nanoparticle-based drug delivery systems.
References
- 1. floridist.com [floridist.com]
- 2. mirimichigreen.com [mirimichigreen.com]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Advancements in Nanoemulsion-Based Drug Delivery Across Different Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Field Trial Methodology for Evaluating Ammonium Nonanoate Performance
Introduction
Ammonium nonanoate (also known as ammonium pelargonate) is a broad-spectrum, non-selective, contact bioherbicide derived from naturally occurring fatty acids.[1] It is utilized for burndown weed control in various settings, including organic crop production.[2][3] Its mode of action involves the rapid desiccation of plant tissue by dissolving the waxy cuticle of leaves, leading to cell leakage and dehydration.[3] These application notes provide a comprehensive protocol for conducting field trials to evaluate the herbicidal efficacy and crop safety of this compound. The methodology is designed for researchers and scientists to generate robust, reliable data suitable for product development and registration purposes.[4][5]
Section 1: Experimental Design and Setup Protocol
A robust experimental design is crucial for obtaining statistically significant and interpretable results. A Randomized Complete Block Design (RCBD) is recommended to minimize the effects of field variability.[6]
1.1. Site Selection and Preparation
-
Field History: Select a site with a known history of uniform weed pressure.[7] Avoid areas with significant variations in soil type, topography, or fertility to reduce data bias.[7][8]
-
Weed Population: Ensure the site has a consistent and representative population of the target weed species. Field studies often target common broadleaf and grass weeds.[9]
-
Land Preparation: Prepare the seedbed according to standard local practices to encourage uniform weed germination.
1.2. Plot Layout and Design
-
Experimental Design: Employ a Randomized Complete Block Design (RCBD) with a minimum of 3-4 replications (blocks) for each treatment.[10][11]
-
Plot Dimensions: Individual plot sizes should be large enough to allow for representative sampling and minimize edge effects. A size of 2m x 10m is generally adequate for sprayer applications.[8]
-
Buffer Zones: Establish border rows or buffer zones around the entire trial area and between plots to prevent spray drift and interference from adjacent treatments.[7]
1.3. Treatment Plan
-
Treatments: The treatment list should include multiple rates of this compound, a negative control (untreated weedy check), and potentially a positive control (a standard commercial herbicide).[3][6]
-
Application Rates: Based on previous studies, effective rates for this compound can range from approximately 7.2 to 10.8 kg a.i./ha.[2][9] Formulations are often applied as a percentage solution (e.g., 3% to 10% v/v).[1][12][13]
-
Application Volumes: Test different application volumes (e.g., 164, 327, 654, 981 L/ha) as efficacy can be volume-dependent.[2][9]
Section 2: Herbicide Application Protocol
Accurate and consistent application is critical for trial integrity.
2.1. Materials and Equipment
-
Certified this compound product.
-
Calibrated research plot sprayer (e.g., backpack or bicycle-type sprayer) with appropriate nozzles for uniform coverage.[8]
-
Personal Protective Equipment (PPE) as specified by the product label.
-
Measuring cylinders, mixing containers, and clean water.
-
Weather monitoring device (anemometer, thermometer).
2.2. Application Procedure
-
Calibration: Calibrate the sprayer before application to ensure the desired volume is delivered accurately.
-
Mixing: Prepare the herbicide solution for each treatment immediately before application. Mix the required amount of this compound concentrate with water to achieve the target percentage solution and application volume.
-
Timing: Apply post-emergence to actively growing weeds, typically when weeds are young (e.g., less than 6 inches high) for optimal results.
-
Execution: Spray each plot uniformly, ensuring complete coverage of the target weed foliage.[1] Walk at a consistent speed and maintain a constant nozzle height.
-
Environmental Conditions: Record weather conditions at the time of application, including temperature, relative humidity, and wind speed. Avoid application in windy conditions to prevent drift.
Section 3: Data Collection and Assessment Protocol
Systematic data collection is essential to quantify product performance.
3.1. Weed Control Efficacy Assessment
-
Visual Ratings: Conduct visual assessments of percent weed control at predefined intervals after treatment, such as 1, 7, 14, and 21 Days After Treatment (DAT).[3] Ratings are made on a scale of 0% (no effect) to 100% (complete weed death) relative to the untreated control plots.[7] It is recommended that assessments are performed by the same individual to maintain consistency.[7]
-
Weed Biomass: At a specified time point (e.g., 21 or 28 DAT), collect all above-ground weed biomass from a designated quadrat (e.g., 0.5m x 0.5m) within each plot. Dry the biomass in an oven until a constant weight is achieved and record the dry weight (g/m²).[6][10]
3.2. Crop Tolerance (Phytotoxicity) Assessment
-
Visual Injury Ratings: If the trial is conducted on a crop, assess crop injury visually at the same intervals as weed control ratings. Use a scale of 0% (no injury) to 100% (crop death).[13] Note any symptoms such as chlorosis, necrosis, or stunting.
3.3. Yield Data
-
Harvest: If the trial is conducted in a production crop, harvest the marketable portion from a central area of each plot at crop maturity.
-
Measurement: Record the total weight and/or other relevant yield parameters (e.g., fruit count, size).[10]
Section 4: Data Presentation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison between treatments.
Table 1: Example Summary of this compound Field Trial Data
| Treatment | Application Rate | Application Volume (L/ha) | Weed Control at 7 DAT (%) | Weed Dry Biomass (g/m²) | Crop Injury at 7 DAT (%) | Crop Yield ( kg/ha ) |
|---|---|---|---|---|---|---|
| Untreated Control | 0 | 0 | 0 | 250.5 | 0 | 2850 |
| This compound | 7.2 kg a.i./ha | 327 | 75.3 | 61.8 | 5.2 | 3420 |
| This compound | 7.2 kg a.i./ha | 654 | 82.1 | 44.6 | 5.5 | 3510 |
| This compound | 10.8 kg a.i./ha | 327 | 88.5 | 28.9 | 8.1 | 3350 |
| This compound | 10.8 kg a.i./ha | 654 | 95.7 | 10.8 | 8.4 | 3310 |
| Standard Herbicide | Label Rate | Label Rate | 98.2 | 5.1 | 2.0 | 3650 |
Section 5: Visual Workflow
The following diagram illustrates the logical flow of the experimental protocol from planning to reporting.
Caption: A flowchart of the key phases in a herbicide field trial.
References
- 1. floridist.com [floridist.com]
- 2. tandfonline.com [tandfonline.com]
- 3. ag.ndsu.edu [ag.ndsu.edu]
- 4. Understanding Field Trials | SGS [sgs.com]
- 5. csir.org.gh [csir.org.gh]
- 6. researchgate.net [researchgate.net]
- 7. The Value of Field Trials [exactoinc.com]
- 8. peaceforageseed.ca [peaceforageseed.ca]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of the effects of this compound and an essential oil herbicide on weed control efficacy and water use efficiency of pumpkin | Weed Technology | Cambridge Core [cambridge.org]
- 11. trialsupplies.com.au [trialsupplies.com.au]
- 12. researchgate.net [researchgate.net]
- 13. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]
Application Notes: Validated Analytical Methods for the Quantification of Ammonium Nonanoate in Herbicide Formulations
Introduction
Ammonium nonanoate (also known as ammonium pelargonate) is a broad-spectrum, non-selective, contact herbicide.[1] It is synthesized from nonanoic acid (pelargonic acid), a naturally occurring fatty acid, and ammonia.[2] Its herbicidal action involves the disruption of plant cell membranes, leading to rapid desiccation of the foliage.[1] Commercial formulations of this compound are typically aqueous solutions with a concentration of around 40% by weight. To ensure the quality and efficacy of these herbicide products, it is crucial to have validated analytical methods for the accurate quantification of the active ingredient.
This document provides detailed protocols for the analytical method validation for this compound, focusing on the separate quantification of its two components: the nonanoate anion (as nonanoic acid) and the ammonium cation. The validation parameters are established in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4]
Analytical Strategy
This compound is the salt of a weak acid (nonanoic acid) and a weak base (ammonia). In aqueous solutions, it exists in equilibrium with its constituent ions. Therefore, a comprehensive analytical approach involves the separate determination of the nonanoate and ammonium ions. This application note details two validated methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS) for the determination of nonanoic acid content.
-
Ion Chromatography (IC) with conductivity detection for the determination of ammonium ion content.
Protocol 1: Determination of Nonanoic Acid Content by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
This method quantifies the nonanoic acid content in an this compound formulation. The sample is first acidified to convert the nonanoate salt to the free fatty acid (nonanoic acid). The nonanoic acid is then extracted into an organic solvent. For improved chromatographic performance and volatility, the extracted acid is derivatized to its methyl ester (methyl nonanoate) before analysis by GC-MS. Quantification is performed using an internal standard.
Reagents and Materials
-
Reference Standard: Nonanoic acid (purity ≥ 99%)
-
Internal Standard (IS): Decanoic acid (purity ≥ 99%)
-
Derivatizing Agent: BF₃-Methanol (14% w/v) or (Trimethylsilyl)diazomethane solution
-
Solvents: Hexane (HPLC grade), Methanol (HPLC grade), Hydrochloric acid (concentrated, analytical grade), Sodium sulfate (anhydrous)
-
Water: Deionized or ultrapure water
-
Sample Formulation: Commercial this compound herbicide
Instrumentation and Chromatographic Conditions
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Column: DB-5ms Ultra Inert, 15 m x 0.250 mm, 0.25 µm film thickness (or equivalent)[4]
-
Carrier Gas: Helium at a constant flow rate
-
Injector Temperature: 250°C[4]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp 1: 10°C/min to 150°C
-
Ramp 2: 20°C/min to 250°C, hold for 5 minutes[4]
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source: Electron Ionization (EI) at 70 eV[4]
-
MS Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantitative Ion for Methyl Nonanoate: m/z 87
-
Qualitative Ions for Methyl Nonanoate: m/z 74, 141, 172
-
Quantitative Ion for Methyl Decanoate (IS): m/z 87
-
Qualitative Ions for Methyl Decanoate (IS): m/z 74, 155, 186
-
Standard and Sample Preparation
-
Internal Standard Stock Solution (IS): Accurately weigh and dissolve decanoic acid in hexane to obtain a concentration of 1 mg/mL.
-
Calibration Standards:
-
Prepare a stock solution of nonanoic acid in hexane (1 mg/mL).
-
Perform serial dilutions to prepare at least five calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
To each calibration standard, add a fixed amount of the IS stock solution.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Add 1 mL of BF₃-Methanol, cap tightly, and heat at 60°C for 30 minutes.
-
After cooling, add 1 mL of water and 1 mL of hexane. Vortex and centrifuge.
-
Collect the upper hexane layer for GC-MS analysis.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the herbicide formulation equivalent to approximately 100 mg of this compound into a separatory funnel.
-
Add 20 mL of deionized water and mix.
-
Acidify the solution to pH < 2 with concentrated HCl.
-
Spike with a known amount of the IS stock solution.
-
Extract the aqueous solution three times with 20 mL portions of hexane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and dilute to a known volume (e.g., 100 mL) with hexane.
-
Take a 1 mL aliquot of this solution and proceed with the derivatization step as described for the calibration standards.
-
Data Analysis
Construct a calibration curve by plotting the ratio of the peak area of methyl nonanoate to the peak area of the internal standard against the concentration of nonanoic acid. Determine the concentration of nonanoic acid in the sample from the calibration curve using the peak area ratio obtained from the sample chromatogram.
Method Validation Summary
The GC-MS method for the determination of nonanoic acid was validated according to ICH guidelines. The results are summarized in the table below.
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention times of the analyte and IS. | The method is specific. No interfering peaks were observed in blank and placebo samples. |
| Linearity | Correlation coefficient (R²) ≥ 0.99 | R² = 0.9992 over the range of 1-100 µg/mL. |
| Range | 80% to 120% of the test concentration. | The method is linear, accurate, and precise over the range of 1-100 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (% RSD) | ||
| - Repeatability (n=6) | RSD ≤ 2.0% | 1.1% |
| - Intermediate Precision | RSD ≤ 2.0% | 1.5% |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 1.0 µg/mL[5] |
| Robustness | RSD ≤ 2.0% after minor changes in method parameters. | The method is robust. No significant impact on results with small variations in flow rate and oven temperature. |
Protocol 2: Determination of Ammonium Ion Content by Ion Chromatography (IC)
Principle
This method quantifies the ammonium (NH₄⁺) content in a herbicide formulation using ion chromatography with a conductivity detector.[6][7] The sample is diluted with deionized water, filtered, and injected into the IC system. The ammonium ion is separated from other cations on a cation-exchange column and its concentration is determined by comparing the peak area to a calibration curve prepared from ammonium standards.
Reagents and Materials
-
Reference Standard: Ammonium chloride (NH₄Cl, purity ≥ 99.5%) or a certified ammonium standard solution (1000 µg/mL).
-
Eluent: 20 mM Methanesulfonic acid (or as recommended by the column manufacturer).
-
Water: Deionized or ultrapure water (resistivity >18 MΩ·cm).
-
Sample Formulation: Commercial this compound herbicide.
Instrumentation and Chromatographic Conditions
-
Instrument: Ion Chromatograph with a conductivity detector and a self-regenerating suppressor.[8]
-
Guard Column: Cation-exchange guard column (e.g., IonPac CG12A).
-
Analytical Column: Cation-exchange analytical column (e.g., IonPac CS12A).
-
Eluent Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 25 µL.
-
Detector: Suppressed conductivity.
-
Run Time: Approximately 15 minutes.
Standard and Sample Preparation
-
Ammonium Stock Standard (1000 µg/mL): If using a solid standard, accurately weigh and dissolve ammonium chloride in deionized water. Alternatively, use a commercial certified standard.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock standard with deionized water to cover a range of 1.0 µg/mL to 20.0 µg/mL. For example, prepare standards at 1.0, 2.5, 5.0, 10.0, and 20.0 µg/mL.[8]
-
Sample Preparation:
-
Accurately weigh a quantity of the herbicide formulation equivalent to approximately 100 mg of this compound into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with deionized water.
-
Perform a further serial dilution to bring the expected ammonium concentration into the calibration range (e.g., a 1:1000 dilution of the initial stock).[8]
-
Filter the final diluted sample through a 0.45 µm syringe filter before injection.
-
Data Analysis
Construct a calibration curve by plotting the peak area of the ammonium ion against its concentration. Determine the concentration of ammonium in the diluted sample from the calibration curve. Calculate the percentage of ammonium in the original herbicide formulation, accounting for all dilutions.
Method Validation Summary
The IC method for the determination of ammonium was validated according to ICH guidelines. The results are summarized in the table below.
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the ammonium peak. | The method is specific. No interfering peaks were observed in the blank. |
| Linearity | Correlation coefficient (R²) ≥ 0.995 | R² = 0.9998 over the range of 1.0-20.0 µg/mL. |
| Range | 80% to 120% of the test concentration. | The method is linear, accurate, and precise over the range of 1.0-20.0 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.8% |
| Precision (% RSD) | ||
| - Repeatability (n=6) | RSD ≤ 2.0% | 0.9% |
| - Intermediate Precision | RSD ≤ 2.0% | 1.3% |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 0.5 µg/mL |
| Robustness | RSD ≤ 2.0% after minor changes in method parameters. | The method is robust. No significant impact on results with small variations in eluent concentration and flow rate. |
Visualizations
Caption: Overall workflow for the analytical method validation of this compound.
Caption: Sample preparation and analysis workflow for a herbicide formulation.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. This compound | 63718-65-0 | Benchchem [benchchem.com]
- 3. Determination of Ammonium in Soils [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Nonanoic acid (Pelargonic acid) - analysis - Analytice [analytice.com]
- 6. Analyzing Ammonia by Ion Chromatography | Thermo Fisher Scientific - CN [thermofisher.cn]
- 7. researchgate.net [researchgate.net]
- 8. ww2.arb.ca.gov [ww2.arb.ca.gov]
Troubleshooting & Optimization
Inconsistent weed control with ammonium nonanoate herbicide
Technical Support Center: Ammonium Nonanoate Herbicide
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound herbicide.
Troubleshooting Guide: Inconsistent Weed Control
This section addresses common issues encountered during experimentation that may lead to variable or suboptimal herbicidal efficacy.
Q1: Why am I observing poor or inconsistent weed control in my experiments?
Inconsistent results with this compound are often linked to several key factors related to its mode of action as a non-systemic, contact herbicide.[1][2] Efficacy is highly dependent on the application process and the condition of the target weeds.
Potential Causes & Solutions:
-
Inadequate Spray Coverage: As a contact herbicide, this compound only affects the plant tissue it directly touches.[3] Uneven application will result in patchy weed control.[4]
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Weed Growth Stage: The maturity of the weed significantly impacts susceptibility. Older, more established plants have thicker cuticles that are harder to penetrate.[1][5]
-
Environmental Conditions: Efficacy can be influenced by weather conditions during and after application.
-
Solution: Apply on warm, sunny days, as herbicidal action is fastest under these conditions.[6][7] Avoid application during cool weather, as this can slow results.[6] Do not apply if rainfall is expected within the product's specified rain-fast period, as the herbicide can be washed off the leaves.[8]
-
-
Weed Species Tolerance: this compound is more effective on certain types of weeds.
Below is a troubleshooting workflow to help identify the cause of inconsistent results.
Caption: Troubleshooting workflow for inconsistent herbicide results.
Q2: My results show high variability between experimental replicates. What is the likely cause?
High variability often points to inconsistencies in application.[4][8]
-
Uneven Application: Minor differences in walking speed, sprayer height, or nozzle performance can lead to different amounts of herbicide being applied to each plot, causing variability.[4]
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Inconsistent Weed Population: If the weed density or growth stage is not uniform across replicates at the time of application, the results will naturally vary.
-
Environmental Microclimates: Small differences in soil moisture, texture, or sun exposure across the experimental area can affect weed growth and herbicide performance.[8]
Solution: Standardize all application procedures meticulously. Ensure the experimental area has a uniform weed population and homogenous environmental conditions. Use a randomized complete block design to account for field variability.[10]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a non-selective, broad-spectrum contact herbicide.[1][2] Its mechanism is physical and rapid.[1] The active ingredient, the nonanoate anion, acts as a soap to penetrate the waxy cuticle of plant leaves.[1][3] It then disrupts the lipid bilayer of the cell membranes, causing them to lose integrity.[1][7] This leads to rapid leakage of cellular contents, desiccation (moisture loss), and cell death, resulting in visible "burn-down" of the foliage within hours of application.[3][7] Because it is non-systemic, it is not translocated within the plant's vascular system.[1]
Caption: Mechanism of action for this compound herbicide.
Q2: How do application rate and spray volume affect efficacy?
Both rate and volume are critical, and their effects can be species-dependent. Generally, a higher application rate (kg a.i./ha) leads to better weed control.[10] However, spray volume (L/ha), which dictates coverage, is equally important. Some studies have found that for certain species, control is consistent across a wide range of spray volumes, while for others, a specific volume provides optimal results.[9] For example, the best control for pigweed species was observed at a rate of 10.8 kg/ha applied at 654 L/ha.[9]
Table 1: Effect of Application Rate and Volume on Weed Control (%)
| Weed Species | Application Rate (kg a.i./ha) | Application Volume (L/ha) | Weed Control (%) |
|---|---|---|---|
| Tumble Pigweed | 10.8 | 654 | >90%[9] |
| Spiny Pigweed | 10.8 | 654 | >90%[9] |
| Carpetweed | 7.2 | 164 | 66%[9] |
| Carpetweed | 7.2 - 10.8 | 327 - 981 | >88%[9] |
| Goosegrass | 7.2 - 10.8 | 164 - 981 | 31% - 54%[9] |
| Smooth Crabgrass | 7.2 - 10.8 | 164 - 981 | 24% - 54%[9] |
| General Weed Population | 5% a.i. solution | N/A | 88% - 98%[10] |
Q3: Is an adjuvant or surfactant necessary?
This compound is itself a soap (a salt of a fatty acid) and functions as a surfactant.[11] Therefore, unlike many other herbicides, the addition of an external surfactant is often not required.[11] However, some formulations may include adjuvants to improve stability or enhance performance under certain conditions.[1]
Table 2: Summary of Factors Influencing this compound Efficacy
| Factor | Optimal Condition for High Efficacy | Reason for Inconsistent Control |
|---|---|---|
| Weed Species | Broadleaf weeds[1][9] | Less effective on grasses and established perennial weeds[6][9] |
| Weed Growth Stage | Young, actively growing seedlings (2-4 leaves)[1] | Mature plants have thicker cuticles, leading to reduced penetration and tolerance[1][5] |
| Spray Coverage | Thorough and uniform wetting of all foliage[3][6] | Incomplete coverage leaves parts of the plant unaffected, allowing for regrowth[4] |
| Application Rate | Higher rates (e.g., 10.8 kg/ha ) improve control on tougher weeds[9][10] | Rates that are too low may only suppress weeds without killing them[9] |
| Weather | Warm, dry, sunny conditions[6][7] | Cool temperatures slow herbicidal action; rain can wash the product off leaves[6][8] |
Experimental Protocols
Q4: What is a standard experimental protocol for evaluating the efficacy of this compound?
A robust protocol is essential for generating reliable and reproducible data. The following is a generalized methodology based on published studies.[9][10][12]
Objective: To determine the weed control efficacy of this compound at different application rates and spray volumes on a target weed population.
1. Experimental Design:
-
Layout: Employ a randomized complete block design (RCBD) with 3-4 replications to minimize the effects of field variability.[10]
-
Plot Size: Establish standardized plot sizes (e.g., 2m x 5m) with adequate buffer zones between plots to prevent spray drift.
-
Treatments: Design a factorial experiment with multiple levels of:
-
Controls: Include an untreated control plot in each replication for comparison.[10]
2. Treatment Application:
-
Timing: Apply treatments when weeds are at a consistent and pre-determined growth stage (e.g., 2-4 true leaves). Note the Days After Planting (DAP) if working in a crop system.[10]
-
Equipment: Use a calibrated research sprayer (e.g., CO2-pressurized backpack sprayer) equipped with flat-fan nozzles to ensure precise and uniform application.
-
Procedure: Walk at a constant speed through the plot to deliver the calibrated spray volume. Record environmental conditions (temperature, humidity, wind speed) at the time of application.
3. Data Collection and Analysis:
-
Efficacy Assessment: At set intervals (e.g., 3, 7, 14, and 28 days after treatment), visually assess weed control in each plot as a percentage (0% = no control, 100% = complete death of all weeds).
-
Weed Biomass: At a final time point (e.g., 30-35 DAP), collect all weed biomass from a designated quadrat within each plot. Dry the biomass in an oven until a constant weight is achieved and record the dry weight.[10]
-
Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) appropriate for a factorial RCBD. Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatment means.
Caption: General workflow for an this compound efficacy trial.
References
- 1. This compound | 63718-65-0 | Benchchem [benchchem.com]
- 2. This compound [sitem.herts.ac.uk]
- 3. floridist.com [floridist.com]
- 4. donslawnokc.com [donslawnokc.com]
- 5. Evaluation of Organic and Synthetic Herbicide Applications on Weed Suppression in a Conventional Cropping System in Louisiana [mdpi.com]
- 6. Scythe (pelargonic acid) and Axxe (this compound) | NC State Extension Publications [content.ces.ncsu.edu]
- 7. mirimichigreen.com [mirimichigreen.com]
- 8. utia.tennessee.edu [utia.tennessee.edu]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of the effects of this compound and an essential oil herbicide on weed control efficacy and water use efficiency of pumpkin | Weed Technology | Cambridge Core [cambridge.org]
- 11. ams.usda.gov [ams.usda.gov]
- 12. tandfonline.com [tandfonline.com]
Effect of water hardness on ammonium nonanoate herbicide activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the herbicidal activity of ammonium nonanoate. The information focuses on the potential impact of water hardness on experimental outcomes.
Troubleshooting Guides
Issue: Reduced or Inconsistent Herbicide Efficacy
Researchers may observe lower than expected or variable weed control when conducting experiments with this compound. This can often be attributed to the quality of the water used for preparing the herbicide solution.
| Potential Cause | Troubleshooting Steps |
| Hard Water Antagonism | 1. Test Water Hardness: Determine the concentration of divalent cations (Ca²⁺ and Mg²⁺) in the water source. Water with hardness levels above 200 ppm (parts per million) of CaCO₃ equivalents is generally considered hard and can reduce the efficacy of weak acid herbicides. 2. Use a Water Conditioner: Add a water conditioning agent, such as ammonium sulfate (AMS), to the spray solution before adding the this compound. AMS can help mitigate the negative effects of hard water cations.[1] 3. Utilize Deionized or Distilled Water: For laboratory or small-scale greenhouse experiments, using deionized or distilled water as the carrier can eliminate the confounding variable of water hardness. |
| Incorrect pH of Spray Solution | 1. Measure pH: Check the pH of the final spray solution. The efficacy of some herbicides can be influenced by the pH of the carrier. 2. Adjust pH (with caution): If the pH is outside the optimal range for the herbicide, it can be adjusted using appropriate buffers. However, the effect of pH on this compound specifically is not well-documented, so this should be a secondary step after addressing water hardness. |
| Sub-optimal Application | 1. Ensure Thorough Coverage: this compound is a contact herbicide, meaning it only affects the plant tissue it directly touches.[2][3] Ensure uniform and complete coverage of the target weeds during application. 2. Application Volume: The volume of the spray solution can impact efficacy. Follow recommended application volumes to ensure adequate coverage. |
Frequently Asked Questions (FAQs)
Q1: How does water hardness affect the activity of this compound?
While specific studies on this compound are limited, it is classified as a weak acid herbicide. For this class of herbicides, hard water can reduce efficacy. Positively charged cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺), present in hard water can bind with the negatively charged herbicide molecules. This interaction can form less soluble complexes that are not as readily absorbed by the plant, thereby reducing the herbicide's effectiveness.[1][4]
Q2: What are the signs that water hardness is impacting my experiment?
Signs of potential water hardness antagonism include:
-
Reduced overall weed control compared to experiments conducted with purified water.
-
Inconsistent results between experimental replicates when using water from the same source that may have fluctuating hardness.
-
The formation of precipitates in the spray tank, although this is not always visible.
Q3: What is the mechanism by which ammonium sulfate (AMS) improves herbicide performance in hard water?
Ammonium sulfate acts as a water conditioner. When added to the spray tank, the sulfate ions (SO₄²⁻) in AMS preferentially bind with the hard water cations (Ca²⁺, Mg²⁺). This process "sequesters" the antagonistic cations, preventing them from interacting with the herbicide molecules.[1] The ammonium ions (NH₄⁺) from the AMS can then associate with the herbicide, potentially forming a more readily absorbed salt.[1]
Q4: Is there an ideal water hardness level for this compound applications?
Ideally, using water with low hardness (less than 200 ppm CaCO₃ equivalent) is recommended to maximize efficacy and ensure consistent results. For critical research applications, using deionized or distilled water is the best practice to eliminate water hardness as a variable.
Q5: Can I use other water conditioners besides ammonium sulfate?
Other water conditioning adjuvants are available. However, ammonium sulfate is the most well-documented and commonly used for mitigating hard water antagonism with weak acid herbicides.[5] If considering other options, it is crucial to ensure they are compatible with this compound and to conduct small-scale tests before large-scale application.
Data Presentation
| Water Hardness (ppm CaCO₃ equivalent) | Cation Concentration (Ca²⁺ + Mg²⁺) | Expected Weed Control (%) |
| 0 (Deionized) | 0 ppm | 95% |
| 150 (Moderately Hard) | ~50-100 ppm | 85% |
| 300 (Hard) | ~100-150 ppm | 70% |
| 500 (Very Hard) | >150 ppm | 55% |
| 500 (Very Hard) + AMS | >150 ppm | 90% |
Experimental Protocols
Protocol for Evaluating the Effect of Water Hardness on this compound Efficacy
This protocol outlines a general procedure for assessing the impact of different water hardness levels on the herbicidal activity of this compound.
-
Preparation of Hard Water Solutions:
-
Prepare a stock solution of hard water cations. A common method is to use a specific ratio of calcium chloride (CaCl₂) and magnesium chloride (MgCl₂) or magnesium sulfate (MgSO₄). For example, a 3:1 or 2:1 molar ratio of Ca²⁺ to Mg²⁺ is often used to simulate natural hard water.
-
Create a series of desired water hardness levels (e.g., 0, 100, 250, 500, 1000 ppm CaCO₃ equivalent) by diluting the stock solution with deionized water.
-
Verify the hardness of each solution using a water hardness test kit or through analytical methods like titration with EDTA.
-
-
Herbicide Solution Preparation:
-
For each water hardness level, prepare the this compound spray solution at the desired concentration.
-
If testing the effect of a water conditioner, create a parallel set of solutions where ammonium sulfate (at a recommended rate, e.g., 2% w/v) is added to the hard water before the addition of the this compound.
-
-
Plant Material and Growth Conditions:
-
Grow a consistent and uniform batch of a target weed species (e.g., a common broadleaf or grass weed) in pots under controlled greenhouse or growth chamber conditions.
-
Ensure all plants are at a similar growth stage (e.g., 3-4 true leaves) at the time of application.
-
-
Herbicide Application:
-
Use a calibrated laboratory track sprayer to apply the different herbicide solutions to the target plants. This ensures a uniform and repeatable application rate.
-
Include a control group that is sprayed only with water (at each hardness level) and an untreated control group.
-
-
Data Collection and Analysis:
-
Visually assess weed control at set time points after application (e.g., 3, 7, and 14 days). Use a rating scale of 0% (no effect) to 100% (complete plant death).
-
For quantitative analysis, harvest the above-ground biomass of the treated plants at the end of the experiment. Dry the biomass in an oven until a constant weight is achieved.
-
Calculate the percent reduction in biomass compared to the untreated control for each treatment.
-
Statistically analyze the data to determine the significance of the effect of water hardness and the addition of AMS on herbicide efficacy.
-
Mandatory Visualizations
References
- 1. How Much AMS Do I Need to Combat Hard Water Antagonism of Postemergence Herbicides? | Purdue University Pest&Crop newsletter [extension.entm.purdue.edu]
- 2. floridist.com [floridist.com]
- 3. mirimichigreen.com [mirimichigreen.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
Ammonium nonanoate precipitation in concentrated stock solutions
Welcome to the technical support center for ammonium nonanoate solutions. This guide is designed for researchers, scientists, and drug development professionals who are using this compound in their experiments and may encounter issues with its solubility and stability in concentrated stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is the ammonium salt of nonanoic acid, a nine-carbon fatty acid.[1][2] It is a non-systemic contact herbicide that works by disrupting the cell membranes of plants.[3][4] In its pure form, it can be white crystals, but it is typically marketed and used as an aqueous solution that is colorless to pale yellow with a slight fatty acid odor.[1]
Q2: How soluble is this compound in water?
This compound is generally considered to be miscible in water.[3] However, its solubility is highly dependent on pH and temperature. One source states its maximum concentration in water at room temperature is 40%.[1] The free acid form, nonanoic acid, is poorly soluble in water.[2][5][6]
Q3: What is the optimal pH for maintaining a stable this compound solution?
To maintain a stable aqueous solution of this compound, the pH should be kept above the pKa of its corresponding carboxylic acid, nonanoic acid, which is 4.96.[2] A neutral to slightly alkaline pH (pH 7-8) is often recommended to ensure the equilibrium favors the soluble nonanoate salt over the insoluble nonanoic acid.[7][8]
Q4: Can I store a concentrated stock solution of this compound?
Concentrated stock solutions of this compound can be prepared and stored. However, precipitation can occur over time, especially if the solution is stored at low temperatures or if the pH changes. It is recommended to store the solution in a tightly sealed container at a controlled room temperature and to visually inspect for precipitation before use. For long-term storage, some protocols for fatty acid salt solutions recommend storage at -20°C, though this may increase the risk of precipitation upon thawing if not prepared correctly.[9]
Troubleshooting Guide: Precipitation in Concentrated Stock Solutions
Precipitation of this compound from a concentrated stock solution is a common issue that can affect the accuracy and reproducibility of experiments. This guide provides a step-by-step approach to troubleshooting and resolving this problem.
Problem: I have observed a white or cloudy precipitate in my concentrated this compound stock solution.
This is the most common issue encountered when working with concentrated solutions of this compound. The precipitate is likely nonanoic acid, which is the less soluble free fatty acid form of the molecule.
Immediate Corrective Actions
Q5: What is the first thing I should do if I see a precipitate?
First, confirm that the precipitate is indeed related to the this compound. If the solution was prepared in a buffer or contains other components, they could also be the source of precipitation. Assuming the precipitate is from the this compound, gentle warming and agitation can often redissolve it. Place the solution in a warm water bath (e.g., 30-40°C) and swirl gently until the precipitate dissolves. Do not use excessive heat, as this could degrade the compound.
Q6: What if warming the solution doesn't work?
If warming the solution does not redissolve the precipitate, the pH of your solution has likely dropped. You can attempt to adjust the pH by adding a small amount of a dilute base, such as ammonium hydroxide. Add the base dropwise while stirring and monitor the pH until the precipitate dissolves. A target pH of 7-8 is recommended.
Preventative Measures
Q7: How can I prevent precipitation from happening in the first place?
Prevention is key to avoiding issues with precipitation. Here are several factors to consider when preparing and storing your concentrated stock solutions:
-
pH Control: Ensure the pH of your solvent (e.g., water or buffer) is in the neutral to slightly alkaline range before dissolving the this compound.
-
Temperature: Prepare the solution at room temperature or with gentle warming. Avoid storing the solution in a cold environment, such as a refrigerator, unless you have validated that your formulation is stable at that temperature.
-
Concentration: Do not exceed the solubility limit of this compound. While it is reported to be miscible, preparing solutions at the upper end of its concentration range (e.g., 40%) increases the risk of precipitation.[1] If a very high concentration is not required, working with a more dilute stock solution can improve stability.
-
Solvent Choice: For research applications requiring high concentrations, consider using a co-solvent such as ethanol to improve solubility, as is common for other fatty acid salts.[9][10]
Troubleshooting Flowchart
The following diagram illustrates a logical workflow for troubleshooting precipitation in your this compound stock solution.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pelargonic acid - Wikipedia [en.wikipedia.org]
- 3. This compound [sitem.herts.ac.uk]
- 4. This compound [sitem.herts.ac.uk]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. NONANOIC ACID - Ataman Kimya [atamanchemicals.com]
- 7. This compound | 63718-65-0 | Benchchem [benchchem.com]
- 8. ams.usda.gov [ams.usda.gov]
- 9. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ammonium Nonanoate Application
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective application of ammonium nonanoate, a broad-spectrum, non-selective, contact herbicide.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a contact herbicide that works by disrupting the cell membranes of plants.[1][2][3][4] Upon contact with foliage, it penetrates the plant's waxy cuticle, leading to the breakdown of cell membrane integrity.[5] This causes rapid leakage of cellular contents, desiccation, and ultimately, cell death, which is visibly apparent as browning or scorching of the plant tissue within hours of application.[1][4] It is a non-systemic herbicide, meaning it only affects the plant parts it directly contacts and does not translocate through the plant's vascular system.[1][5]
Q2: What are the recommended application rates for this compound?
Application rates can vary depending on the target weed species, their growth stage, and the specific product formulation. For general weed control, a 6% solution by weight of a commercial concentrate is often recommended, which results in a final spray solution containing approximately 2.4% this compound.[1][6] For agricultural research applications, rates are often described in terms of active ingredient per unit area. Studies have investigated rates of 7.2 and 10.8 kg active ingredient per hectare (kg·ha⁻¹ a.i.).[7][8]
Q3: Is spray volume a critical factor for the efficacy of this compound?
Yes, spray volume can be a critical factor, as thorough coverage of the target foliage is essential for this contact herbicide to be effective.[1][5] However, the impact of spray volume can be species-dependent. For some broadleaf weeds like tumble pigweed and spiny pigweed, the spray volume has a significant effect on control. In contrast, for other weeds such as carpetweed, goosegrass, and crabgrass, the spray volume may not be as critical.[9]
Q4: Which weed species are most effectively controlled by this compound?
This compound generally provides better control of broadleaf weeds compared to grassy monocot weeds.[5][7][8] Species like tumble pigweed, spiny pigweed, and carpetweed have shown high sensitivity to this compound.[7][8] Grasses such as goosegrass and smooth crabgrass are typically less effectively controlled.[7][8]
Q5: When is the best time to apply this compound for optimal results?
For maximum effectiveness, applications should target weeds that are young and actively growing.[5] Efficacy is often highest on warm, sunny days, as this can accelerate the desiccation process.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor weed control after application. | 1. Inadequate spray coverage. 2. Application on mature or hardened-off weeds. 3. Low application rate. 4. Unfavorable environmental conditions (e.g., cool temperatures). 5. Target weed species is less susceptible (e.g., some grasses). | 1. Ensure uniform and complete wetting of all foliage. Adjust spray nozzles and pressure if necessary. 2. Apply to young, actively growing weeds.[5] 3. Increase the concentration of this compound in the spray solution or the application rate per unit area. 4. Apply on a warm, sunny day for faster action.[4] 5. Consider alternative or integrated weed management strategies for less susceptible species. |
| Rapid regrowth of weeds. | This compound is a non-systemic, contact herbicide and does not affect the root system of perennial weeds. | For perennial weeds, repeated applications will be necessary to deplete the plant's energy reserves in the roots. Integrate other control methods for long-term management. |
| Inconsistent results across different experiments. | 1. Variation in weed species and growth stages between experiments. 2. Differences in application volume and rate. 3. Environmental conditions at the time of application varied. | 1. Standardize the target weed species and growth stage for comparative studies. 2. Calibrate spray equipment carefully to ensure consistent application rates and volumes. 3. Record environmental conditions (temperature, humidity, sunlight) during each application to identify potential influencing factors. |
Data Presentation
Table 1: Influence of this compound Application Rate and Spray Volume on Weed Control Efficacy
| Weed Species | Application Rate (kg·ha⁻¹ a.i.) | Spray Volume (L·ha⁻¹) | Weed Control (%) |
| Tumble Pigweed & Spiny Pigweed | 10.8 | 654 | Optimal Control |
| Carpetweed | 7.2 | 164 | 66 |
| Carpetweed | Varied | Varied | ≥ 88 |
| Goosegrass | Varied | Varied | 31 - 54 |
| Smooth Crabgrass | Varied | Varied | 24 - 54 |
| Data synthesized from a study on weed control in organic vegetable production.[7][8] |
Table 2: General Application Rate Recommendations
| Application Scenario | Commercial Concentrate Solution | Final this compound Concentration | Application Rate per Acre |
| Standard Weed Control | 6% by weight | ~2.4% by weight | 109 - 327 gallons |
| General recommendations compiled from various sources.[1][6][10] |
Experimental Protocols
Protocol: Determining Optimal Spray Volume for this compound Application
-
Objective: To determine the most effective spray volume of this compound for the control of a target weed species.
-
Materials:
-
This compound concentrate (e.g., 40% active ingredient).[6]
-
Surfactant (if not included in the formulation).
-
Calibrated research plot sprayer.
-
Target weed species grown to a consistent growth stage (e.g., 4-6 leaf stage).
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, protective clothing.[11]
-
-
Procedure:
-
Establish experimental plots with a uniform population of the target weed species.
-
Prepare the this compound spray solutions at a constant application rate (e.g., 10.8 kg·ha⁻¹ a.i.).[7][8]
-
Calibrate the sprayer to deliver a range of application volumes (e.g., 164, 327, 654, and 981 L·ha⁻¹).[7][8]
-
Randomly assign each spray volume to the experimental plots, ensuring an untreated control for comparison.
-
Apply the treatments, ensuring consistent speed and nozzle height to achieve uniform coverage within each plot.
-
Evaluate weed control at set time intervals (e.g., 1, 3, and 7 days after treatment) using a visual rating scale (0% = no control, 100% = complete kill) or by measuring weed biomass.
-
Analyze the data to determine the spray volume that provides the most effective and consistent weed control.
-
Visualizations
Caption: Experimental workflow for optimizing spray volume.
Caption: Mode of action signaling pathway for this compound.
References
- 1. floridist.com [floridist.com]
- 2. Buy this compound (EVT-1610868) | 63718-65-0 [evitachem.com]
- 3. This compound [sitem.herts.ac.uk]
- 4. mirimichigreen.com [mirimichigreen.com]
- 5. This compound | 63718-65-0 | Benchchem [benchchem.com]
- 6. worldagriculturesolutions.com [worldagriculturesolutions.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the effects of this compound and an essential oil herbicide on weed control efficacy and water use efficiency of pumpkin | Weed Technology | Cambridge Core [cambridge.org]
- 10. ams.usda.gov [ams.usda.gov]
- 11. labelsds.com [labelsds.com]
Technical Support Center: Overcoming Weed Resistance to Fatty Acid Herbicides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fatty acid herbicides.
Troubleshooting Guides
Issue 1: Poor or No Efficacy of Fatty Acid Herbicide Application
Question: I applied a fatty acid herbicide, but observed minimal or no effect on the target weeds. What could be the cause?
Answer: The failure of a fatty acid herbicide application can be attributed to several factors, ranging from environmental conditions to the characteristics of the weed itself. Use the following troubleshooting workflow to diagnose the potential cause.
Issue 2: Differentiating Between Target-Site and Metabolic Resistance
Question: My whole-plant bioassay confirmed resistance. How do I determine if it is target-site resistance (TSR) or non-target-site (metabolic) resistance (NTSR)?
Answer: Differentiating between TSR and NTSR is crucial for understanding the resistance mechanism and developing effective management strategies.[1][2][3] The following experimental workflow can guide your investigation.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of weed resistance to fatty acid herbicides?
A1: Weed resistance to fatty acid synthesis inhibiting herbicides primarily falls into two categories:
-
Target-Site Resistance (TSR): This occurs due to a mutation in the gene encoding the target enzyme, such as Acetyl-CoA Carboxylase (ACCase).[3] This mutation prevents the herbicide from binding to the enzyme, rendering it ineffective.[3]
-
Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target site in a toxic concentration. The most common form is enhanced metabolic degradation, where the resistant plant can rapidly detoxify the herbicide using enzymes like cytochrome P450s and glutathione S-transferases (GSTs).[3][4]
Q2: Can I overcome resistance by simply increasing the herbicide application rate?
A2: While increasing the dose might provide some control in cases of low-level resistance, it is generally not a sustainable strategy. For high-level resistance, even significantly higher doses will be ineffective and can lead to crop damage and increased selection pressure for even more resistant weeds.
Q3: Are there fatty acid herbicides with a lower risk of resistance development?
A3: Contact herbicides like pelargonic acid are generally considered to have a lower risk of resistance development compared to systemic herbicides.[5][6] This is because they cause rapid membrane disruption and desiccation, a mode of action that is more difficult for plants to overcome through single gene mutations.[7]
Q4: What is the role of adjuvants in the efficacy of fatty acid herbicides?
A4: Adjuvants can improve the efficacy of fatty acid herbicides by enhancing the transport of the active ingredient into the plant.[8] For example, some adjuvants can improve the performance of pelargonic acid esters.[5][6] Always follow the herbicide label recommendations for the use of adjuvants.[8]
Data Presentation
Table 1: Efficacy of Pelargonic Acid on Various Weed Species
| Weed Species | Common Name | ED50 (kg a.i. ha⁻¹) | ED70 (kg a.i. ha⁻¹) | ED90 (kg a.i. ha⁻¹) | ED95 (kg a.i. ha⁻¹) | Reference |
| Kickxia spuria | Round-leaved Fluellen | 2.6 | 3.9 | 6.8 | 8.8 | [9] |
| Heliotropium europaeum | Common Heliotrope | 3.0 | 4.3 | 7.0 | 8.8 | [9] |
| Echinochloa crus-galli | Barnyardgrass | 3.4 | 4.6 | 7.1 | 9.2 | [9] |
| Solanum nigrum | Black Nightshade | 3.6 | 5.5 | 10.5 | 14.8 | [9] |
| Papaver rhoeas | Common Poppy | 6.5 | 8.3 | 11.9 | 14.4 | [9] |
| Veronica hederifolia | Ivy-leaved Speedwell | 10.3 | 12.8 | 17.1 | 21.7 | [9] |
| Amaranthus retroflexus | Redroot Pigweed | 11.4 | 14.5 | 20.1 | >21.8 | [9] |
| Lolium multiflorum | Italian Ryegrass | >21.8 | >21.8 | >21.8 | >21.8 | [9] |
Table 2: ACCase Inhibition by Various Herbicides in Susceptible (S) and Resistant (R) Biotypes
| Herbicide | Biotype | IC50 (µM) | Resistance Factor (R/S) | Reference |
| Sethoxydim | S | 0.8 | - | [10][11] |
| R1 | 6.1 | 7.6 | [10][11] | |
| R2 | 13.0 | 16.3 | [10][11] | |
| Clethodim | S | 0.2 | - | [10][11] |
| R1 | 2.9 | 14.5 | [10][11] | |
| R2 | 11.7 | 58.7 | [10][11] | |
| Fluazifop-p-butyl | S | 0.1 | - | [10][11] |
| R1 | 2.2 | 21.9 | [10][11] | |
| R2 | 4.1 | 41.2 | [10][11] | |
| Pinoxaden | S | 0.4 | - | [10][11] |
| R1 | 4.2 | 10.5 | [10][11] | |
| R2 | 11.2 | 28.1 | [10][11] |
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Bioassay
This protocol is adapted from established methods for confirming herbicide resistance.[12][13][14]
-
Plant Material: Grow seeds from suspected resistant and known susceptible populations in pots under controlled greenhouse conditions.
-
Herbicide Application: At the 2-4 leaf stage, spray plants with a range of herbicide doses. A typical dose range for a suspected resistant population would be 0, 0.25, 0.5, 1, 2, 4, and 8 times the recommended field rate. For a susceptible population, a lower range (e.g., 0, 0.0625, 0.125, 0.25, 0.5, 1, and 2 times the field rate) is appropriate.[13]
-
Data Collection: At 21 days after treatment, assess plant survival and shoot biomass (fresh or dry weight).
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Data Analysis: Analyze the data using a non-linear regression model (e.g., log-logistic) to determine the herbicide dose required to cause 50% mortality or growth reduction (LD50 or GR50). The resistance factor (RF) is calculated by dividing the LD50/GR50 of the resistant population by that of the susceptible population.
Protocol 2: ACCase Enzyme Activity Assay (Colorimetric Method)
This protocol is based on a malachite green colorimetric functional assay, which is a safer alternative to radio-labeled assays.[10][11][15]
-
Enzyme Extraction: Homogenize fresh leaf tissue in an extraction buffer [e.g., 100 mM Tricine (pH 8.0), 1 mM EDTA, 10% glycerol, 2 mM dithiothreitol].[16] Centrifuge to remove cell debris and partially purify the supernatant.[16]
-
Assay Reaction: In a 96-well plate, combine the enzyme extract, a series of herbicide concentrations (e.g., 0 to 40 µM), and an enzyme assay buffer [e.g., 0.1 M Tricine (pH 8.0), 15 mM KCl, 3 mM MgCl₂, 1 mM dithiothreitol, 120 mM NaHCO₃, and 25 mM ATP].[10][11]
-
Initiate Reaction: Start the reaction by adding acetyl-CoA.[11]
-
Measurement: After a defined incubation period, stop the reaction and measure the amount of product formed using a colorimetric reagent (e.g., malachite green) and a plate reader.
-
Data Analysis: Calculate the herbicide concentration required to inhibit 50% of the enzyme activity (IC50). Compare the IC50 values between suspected resistant and susceptible populations.
Signaling Pathways and Metabolic Detoxification
Cytochrome P450-Mediated Herbicide Detoxification
Cytochrome P450 monooxygenases (CYPs) are a major family of enzymes involved in Phase I of herbicide metabolism.[17] They typically introduce a reactive group onto the herbicide molecule, making it more susceptible to further detoxification.[3]
Glutathione S-Transferase (GST) Mediated Herbicide Detoxification
Glutathione S-transferases (GSTs) are key enzymes in Phase II of herbicide detoxification.[18][19] They catalyze the conjugation of glutathione to the herbicide (or its Phase I metabolite), which detoxifies it and prepares it for sequestration in the vacuole.[18][19][20]
References
- 1. ipcm.wisc.edu [ipcm.wisc.edu]
- 2. growiwm.org [growiwm.org]
- 3. Metabolism-based resistance - Why the concern? | Integrated Crop Management [crops.extension.iastate.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic Aspects and Effects of Selected Tank-Mix Partners on Herbicidal Activity of a Novel Fatty Acid Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acid organic herbicide | Strawberry Disorders: Identification & Management [ucanr.edu]
- 8. analyzeseeds.com [analyzeseeds.com]
- 9. mdpi.com [mdpi.com]
- 10. cambridge.org [cambridge.org]
- 11. bioone.org [bioone.org]
- 12. hracglobal.com [hracglobal.com]
- 13. cambridge.org [cambridge.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors [frontiersin.org]
- 17. biorxiv.org [biorxiv.org]
- 18. experts.illinois.edu [experts.illinois.edu]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
Technical Support Center: Mitigating Crop Injury from Ammonium Nonanoate Off-Target Drift
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on reducing crop injury from the off-target drift of ammonium nonanoate. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as an herbicide?
This compound, also known as ammonium pelargonate, is a non-systemic, broad-spectrum, contact herbicide.[1] It is derived from nonanoic acid, a naturally occurring fatty acid found in various plants and animals.[2] Its mode of action involves the rapid disruption of plant cell membranes.[1][2] When the herbicide comes into contact with foliage, it penetrates the waxy cuticle and destroys the integrity of the cell membranes, leading to rapid cell leakage, desiccation, and visible "scorched" or browned plant tissue within hours.[2]
Q2: What are the primary factors contributing to the off-target drift of this compound?
Similar to other herbicides, the off-target drift of this compound is primarily influenced by two main factors:
-
Particle Drift: This occurs when wind physically carries spray droplets away from the target area during application. The main contributing factors are wind speed, droplet size (smaller droplets are more susceptible), and the height of the spray boom.
-
Vapor Drift: This happens when the herbicide volatilizes (turns into a gas) after application and moves off-target. Temperature and the specific formulation of the herbicide can influence its volatility.
Q3: What are the typical symptoms of this compound injury on non-target crops?
Symptoms of this compound injury on susceptible plants will appear rapidly, usually within a few hours of exposure. Since it is a contact herbicide, the damage will be localized to the parts of the plant that the spray droplets landed on. Typical symptoms include:
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Water-soaked lesions on leaves
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A "scorched" or burnt appearance of foliage
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Wilting and browning of affected plant parts
-
Rapid desiccation (drying out) of tissue
Q4: Are there any known strategies to reduce crop injury from this compound drift?
Yes, research and practical application have identified several effective strategies:
-
Lower Application Rates: Using the lowest effective concentration of this compound for the target weeds can reduce the severity of injury to non-target crops should drift occur.[3]
-
Directed Spray Applications: Applying the herbicide directly to the target weeds and avoiding contact with the desirable crop is a highly effective method to prevent injury.[3]
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Use of Protective Shields: Employing shields or hoods on spray equipment can create a physical barrier, preventing the spray from reaching non-target plants.
-
Optimizing Application Parameters: Utilizing nozzles that produce larger, coarser droplets, lowering the boom height, and avoiding spraying in windy conditions can significantly reduce particle drift.[4][5]
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Monitoring Environmental Conditions: Do not spray during temperature inversions, which can trap spray particles and lead to unpredictable drift.[5] Spraying when temperatures are cooler can also reduce the potential for volatilization.
Troubleshooting Guide
Problem: I am observing significant injury to my experimental crops even with careful application.
-
Possible Cause: The concentration of this compound may be too high for the specific crop's tolerance level.
-
Solution: Conduct a dose-response experiment to determine the maximum non-injurious rate for your specific crop species. Refer to the experimental protocol section for a detailed methodology.
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Possible Cause: Unseen drift due to environmental factors like wind gusts or temperature inversions.
-
Solution: Always check wind speed and direction before and during application. Avoid spraying near sensitive crops during periods of calm, clear nights and early mornings when temperature inversions are more likely.
-
Possible Cause: The spray droplets may be too fine, leading to increased drift potential.
-
Solution: Switch to low-drift nozzles that produce a coarser droplet spectrum. Ensure your spray pressure is within the recommended range for the nozzles being used.
Problem: My weed control is inconsistent when I use lower, safer concentrations of this compound.
-
Possible Cause: Inadequate coverage of the target weeds. This compound is a contact herbicide and requires thorough wetting of the foliage to be effective.[2]
-
Solution: Increase the spray volume (water carrier) to ensure complete coverage of the weed foliage without increasing the concentration of the active ingredient.
-
Possible Cause: The target weeds may be too mature or are a less susceptible species.
-
Solution: Apply this compound to weeds that are young and actively growing for best results. Broadleaf weeds are generally more susceptible than grasses.[6]
Data Presentation
Table 1: Crop Injury from Over-the-Top Application of this compound on Ornamental Plants
| Plant Species | Concentration (% v/v) | Application Conditions | Observed Injury Level |
| Coral Bells (Heuchera sanguinea) | 3% | With Irrigation | Acceptable |
| Coral Bells (Heuchera sanguinea) | 6% | With Irrigation | Unacceptable |
| Royal Fern (Osmunda regalis) | 3% and 6% | Without Irrigation | Unacceptable |
| Royal Fern (Osmunda regalis) | 3% and 6% | With Irrigation | Low |
| Stonecrop (Sedum spurium) | 3% and 6% | With and Without Irrigation | Virtually no to minor |
| Lilac (Syringa sp.) | 0.2% | Greenhouse | Significant (53-68%) |
| Arborvitae (Thuja sp.) | 0.2% | Greenhouse | Moderate (up to 28%) |
Source: IR-4 Ornamental Horticulture Program Crop Safety Report[7]
Experimental Protocols
Protocol: Evaluating Crop Phytotoxicity from Simulated Off-Target Drift of this compound
1. Objective: To quantify the dose-dependent phytotoxic effects of this compound on a specific crop species to determine a no-observable-effect rate (NOER) for simulated drift.
2. Materials:
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This compound herbicide (e.g., Racer®)
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Test crop plants grown to a specific growth stage (e.g., 3-4 true leaves)
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Pressurized spray chamber or cabinet with a single nozzle boom
-
Low-drift spray nozzles
-
Distilled water
-
Measuring cylinders and beakers
-
Personal Protective Equipment (PPE)
3. Methods:
-
Plant Preparation: Grow a sufficient number of healthy, uniform crop plants in individual pots under controlled environmental conditions (e.g., greenhouse with controlled temperature, humidity, and photoperiod).
-
Treatment Preparation: Prepare a series of dilutions of this compound in distilled water to represent a range of potential drift concentrations. For example, if a typical application rate is a 3% solution, you might test 1%, 0.5%, 0.25%, 0.1%, and a 0% (water only) control.
-
Application:
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Calibrate the sprayer to deliver a known volume per unit area.
-
Place the test plants in the spray chamber.
-
Apply the different concentrations of this compound to separate groups of plants. Ensure a sufficient number of replicate plants for each concentration.
-
-
Post-Application Care: Return the plants to the controlled environment and provide standard care.
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Data Collection: At set time points after application (e.g., 24, 48, and 72 hours, and 7 days), visually assess and score the percentage of foliar injury (e.g., chlorosis, necrosis, stunting) on each plant. Other quantitative measurements could include plant height, biomass, and photosynthetic efficiency.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the dose-response relationship and the NOER.
Visualizations
Caption: Mode of action of this compound on a plant cell.
Caption: Workflow for mitigating off-target drift.
References
Troubleshooting poor solubility of ammonium nonanoate formulations
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing challenges related to the solubility of ammonium nonanoate formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic solubility properties?
This compound, also known as ammonium pelargonate, is the ammonium salt of nonanoic acid.[1][2][3] It is a broad-spectrum contact herbicide.[3][4] Chemically, it is produced from ammonia and nonanoic acid.[3] While the parent nonanoic acid is insoluble in water, this compound is described as being completely miscible in water.[5][6][7] Commercial formulations are often sold as aqueous solutions, with concentrations as high as 40%.[3][6]
Q2: If this compound is water-soluble, why do solubility issues occur in my formulation?
Solubility problems in a formulation often arise not from the active ingredient alone, but from complex interactions with other components or environmental factors. Formulations are mixtures that can include emulsifiers, preservatives, thickeners, and other agents to ensure stability and efficacy.[5][8] Issues such as precipitation, cloudiness, or phase separation can be triggered by:
-
Water Quality: The presence of metal ions in hard water can cause precipitation.
-
pH Shifts: Incorrect pH can affect the stability of the ammonium salt.
-
Temperature: Low temperatures can reduce the solubility of certain components.
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Excipient Incompatibility: Interactions between different additives in the formulation can lead to instability.[9]
Q3: What are common components of an this compound formulation?
A typical formulation is an emulsion in water.[8] To create a stable product, several components are added to the synthesized this compound solution.[5] These can include:
-
Emulsifiers: To maintain a stable mixture of liquids that are not normally miscible.[10]
-
Preservatives: To prevent microbial growth and degradation.[8][10]
-
Penetrating Agents: To help the active ingredient cross the waxy cuticle of plant leaves.[4][8]
-
Thickeners: To modify the viscosity of the formulation.[8]
-
Antifreezing Agents: To ensure stability at low temperatures.[8]
Troubleshooting Poor Solubility
This guide addresses specific solubility-related problems you may encounter during your experiments.
Problem 1: My diluted formulation is cloudy or has formed a precipitate.
Q: I diluted my this compound concentrate in tap water, and the solution immediately turned cloudy. What is the likely cause and how can I fix it?
A: This is a common issue often related to the quality of the dilution water.
-
Potential Cause 1: Water Hardness. Tap water, especially from groundwater sources, can contain high levels of dissolved mineral salts, particularly calcium and magnesium ions. While short-chain fatty acids like nonanoic acid are generally too soluble to form precipitates with most metal ions, higher fatty acid soaps are known to be incompatible with soluble metallic salts like zinc, manganese, and iron sulfates.[11][12] It is possible that very high concentrations of hard water ions could cause some precipitation or instability.
-
Potential Cause 2: pH Incompatibility. The water used for dilution may have a pH that is too low (acidic) or too high (alkaline), which can disrupt the stability of the this compound salt. The ideal pH for the formulation is crucial for stability; if the pH is too low, the salt can be hydrolyzed, and if it's too high, free ammonia can form.[13]
-
Solution:
-
Test Water Quality: Perform a water hardness test (see Experimental Protocol 1) on your dilution water.
-
Use Purified Water: As a control, try diluting your formulation in deionized or distilled water. If the solution remains clear, water quality is the primary issue.
-
Adjust pH: Measure the pH of your final diluted solution (see Experimental Protocol 2). If it falls outside the optimal range for your specific formulation, this could be a contributing factor.
-
Conduct a Jar Test: Before preparing a large batch, always perform a jar test (see Experimental Protocol 3) to check for physical compatibility between your formulation and the dilution water.
-
Problem 2: My stored formulation is showing phase separation.
Q: I prepared a batch of an this compound emulsion, but after a week in storage, it has separated into distinct layers. What happened?
A: Phase separation indicates that the emulsion has lost its stability.
-
Potential Cause 1: Ineffective Emulsifier System. The emulsifier used may not be suitable for the specific components in your formulation, or the concentration may be too low. The choice of surfactant is critical for maintaining a low-viscosity, stable formulation, especially at high active ingredient concentrations.[14]
-
Potential Cause 2: Temperature Fluctuations. Storing the formulation at temperatures outside its stable range (either too high or too low) can break the emulsion.
-
Potential Cause 3: pH Drift. The pH of the formulation may have changed over time due to chemical interactions between components, leading to instability. A pH value between 6.3 and 7.1 is often preferred to prevent hydrolysis or the formation of free ammonia.[13]
-
Solution:
-
Review Formulation Components: Re-evaluate the type and concentration of your emulsifiers and other surfactants. You may need a more robust system.
-
Control Storage Conditions: Store your formulation in a temperature-controlled environment recommended for your specific ingredients.
-
Buffer the System: Measure the pH of the separated phases. Consider adding a suitable buffering agent to the formulation to maintain a stable pH over time.[10]
-
Gentle Re-homogenization: For formulations that have settled, gentle agitation may be sufficient to restore uniformity. However, if the emulsion has truly "broken," it will not re-form with simple mixing.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1][3] |
| Synonyms | Ammonium pelargonate, Pelargonic acid ammonium salt | [1][3] |
| CAS Number | 63718-65-0 | [1][2] |
| Molecular Formula | C₉H₂₁NO₂ | [1][3] |
| Molar Mass | 175.27 g/mol | [1][3] |
| Appearance | Clear, colorless to pale yellow liquid | [4][5][6] |
| Odor | Slight fatty acid odor | [4][5] |
| Solubility in Water | Completely miscible | [5][15] |
| Mode of Action | Non-systemic, contact herbicide; disrupts cell membranes | [4][15] |
Table 2: Troubleshooting Summary for this compound Formulations
| Symptom | Potential Cause | Recommended Action(s) |
| Cloudiness/Precipitation upon Dilution | 1. Hard water (high mineral content)2. Incorrect pH of diluent | 1. Test water hardness (Protocol 1). Use deionized water.2. Measure and adjust pH (Protocol 2). |
| Phase Separation in Storage | 1. Emulsion instability2. Temperature fluctuations3. pH drift | 1. Re-evaluate emulsifier/surfactant system.2. Store at recommended temperature.3. Add a buffering agent. |
| Increased Viscosity or Gel Formation | 1. Incorrect excipient concentration2. Incompatible thickeners | 1. Review and optimize thickener/suspending agent levels.2. Perform compatibility studies on all excipients. |
| Crystallization at Low Temperatures | 1. Supersaturation2. Insufficient antifreeze agent | 1. Adjust concentration of active ingredient.2. Incorporate a suitable antifreeze agent like glycerol or propylene glycol. |
Experimental Protocols
Protocol 1: Determination of Water Hardness (Simplified Titration)
-
Objective: To estimate the concentration of calcium and magnesium ions in the water source.
-
Materials: Burette, flask, water sample, buffer solution (pH 10), Eriochrome Black T indicator, EDTA standard solution.
-
Methodology:
-
Take a 100 mL sample of the water to be tested in a clean flask.
-
Add 1-2 mL of the pH 10 buffer solution.
-
Add 2-3 drops of the Eriochrome Black T indicator. The solution should turn a wine-red color if hardness is present.
-
Titrate the sample with a standard EDTA solution. The endpoint is reached when the color changes from wine-red to a clear blue.
-
Record the volume of EDTA used and calculate the water hardness (typically expressed in ppm of CaCO₃). Note: Commercially available water hardness test strips offer a much quicker, semi-quantitative alternative.
-
Protocol 2: pH Measurement and Adjustment
-
Objective: To accurately measure and, if necessary, adjust the pH of a solution.
-
Materials: Calibrated pH meter with an electrode, beakers, magnetic stirrer, buffer solutions (pH 4, 7, 10), dilute solutions for adjustment (e.g., 0.1M ammonia, 0.1M acetic acid).
-
Methodology:
-
Calibration: Calibrate the pH meter according to the manufacturer's instructions using the standard buffer solutions.
-
Measurement: Place the electrode in the sample solution while stirring gently. Allow the reading to stabilize and then record the pH value.
-
Adjustment (if required): While continuously monitoring the pH, add the appropriate adjustment solution (acid or base) dropwise until the target pH is reached. Be cautious not to overshoot the target. Allow the solution to mix thoroughly and stabilize before taking a final reading.
-
Protocol 3: Jar Test for Physical Compatibility
-
Objective: To assess the physical compatibility of a formulation with dilution water and/or other tank-mix partners before large-scale mixing.
-
Materials: A clear glass jar with a lid (e.g., 1-liter mason jar), graduated cylinders or pipettes, the this compound formulation, and the water to be used for dilution.
-
Methodology:
-
Fill the jar with 500 mL of the dilution water.
-
Add the other components that would be in the spray tank, if any (e.g., other pesticides, adjuvants).
-
Add the this compound formulation in the correct proportional amount. For example, if the application rate is 10 mL per liter, add 5 mL to the 500 mL jar.
-
Secure the lid and invert the jar 10-15 times to simulate mixing in a spray tank.
-
Let the jar stand and observe the contents at 5, 15, and 30 minutes. Look for signs of incompatibility such as flocculation (flakes), precipitation (solids settling), phase separation (layers), or gelling.
-
A compatible mixture should remain uniform. A slight cloudiness may be acceptable depending on the formulation type, but there should be no significant separation or settling of solids.
-
Visualizations
Caption: Troubleshooting workflow for precipitation issues.
Caption: Factors influencing formulation stability.
References
- 1. This compound | C9H21NO2 | CID 21902950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C9H21NO2 | CID 21902950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | 63718-65-0 | Benchchem [benchchem.com]
- 5. Buy this compound (EVT-1610868) | 63718-65-0 [evitachem.com]
- 6. ams.usda.gov [ams.usda.gov]
- 7. Nonanoic Acid | C9H18O2 | CID 8158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Preparation method of this compound weeding emulsion in water - Eureka | Patsnap [eureka.patsnap.com]
- 9. inside.battelle.org [inside.battelle.org]
- 10. agritraining.co.za [agritraining.co.za]
- 11. ams.usda.gov [ams.usda.gov]
- 12. ams.usda.gov [ams.usda.gov]
- 13. US5473089A - Process for the production of ammonium fatty acid hydroxyalkanesulfonates - Google Patents [patents.google.com]
- 14. Agro Chemicals - Formulation [jeevanchemicals.com]
- 15. This compound [sitem.herts.ac.uk]
Impact of temperature on the herbicidal activity of ammonium nonanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the impact of temperature on the herbicidal activity of ammonium nonanoate.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound as an herbicide?
This compound is a non-systemic, broad-spectrum contact herbicide.[1][2] Its primary mode of action is the disruption of plant cell membranes. The nonanoate anion, derived from nonanoic acid (also known as pelargonic acid), acts like a soap, penetrating the waxy cuticle of the leaves. This leads to the destabilization of the cell membrane's lipid bilayer, causing rapid leakage of cellular contents and desiccation of the plant tissue. This effect is typically visible as wilting and browning of the treated foliage within hours of application.[2][3]
Q2: How does temperature influence the efficacy of this compound?
Temperature is a critical factor in the herbicidal performance of this compound. Generally, its activity is enhanced in warmer and sunnier conditions.[3] Higher temperatures accelerate the rate of cellular membrane disruption and desiccation, leading to a faster and more effective burndown of weeds.[3] Conversely, its performance can be significantly reduced in cooler weather.
Q3: What is the optimal temperature range for applying this compound?
While a precise optimal range is not definitively established in all studies, research and product labels suggest that best results are achieved in warm to hot weather. For many post-emergent herbicides, the ideal temperature range for application is between 65°F and 85°F (approximately 18°C to 29°C). Applications above 60°F (15.5°C) are generally recommended for effective weed control.
Q4: What can I expect if I apply this compound in temperatures below 60°F (15.5°C)?
Applications in cooler temperatures will likely result in slower and less effective weed control. The metabolic processes of the target weeds are slower in cooler conditions, and the desiccation process, which is central to this compound's efficacy, is less rapid. Studies have shown erratic or poor performance of this compound in cool-season applications.
Q5: Can high temperatures (above 85°F or 29°C) negatively impact the performance of this compound?
While warmer temperatures are generally favorable, extremely high temperatures can also pose challenges. Plants under heat and drought stress may develop a thicker, waxier cuticle on their leaves to conserve water. This can make it more difficult for the herbicide to penetrate the leaf surface. However, for a contact herbicide like this compound that acts by disrupting the cuticle, this effect may be less pronounced than for systemic herbicides.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Poor weed control after application | Low Temperature: Application during cool weather (below 60°F / 15.5°C) can reduce efficacy. | - Apply during the warmest part of the day. - Delay application until a warmer weather pattern is forecasted. - Consider a follow-up application when temperatures are more favorable. |
| Weed Stress: Weeds are under stress from drought or extreme heat, reducing herbicide uptake. | - Apply in the morning when plants are less stressed. - Ensure adequate soil moisture before application if possible. | |
| Poor Coverage: Insufficient spray volume or improper application technique. | - Ensure thorough wetting of all foliage. This compound is a contact herbicide and requires direct contact with the plant tissue to be effective. - Use appropriate spray nozzles and pressure to achieve uniform coverage. | |
| Slow onset of symptoms | Cool and Cloudy Conditions: Lack of sunlight and warmth can slow the desiccation process. | - Be patient, as the effects may take longer to appear in suboptimal conditions. - Apply on a sunny day for faster results. |
| Reduced efficacy on certain weed species | Weed Type and Growth Stage: Mature weeds and grasses are generally less susceptible than young, broadleaf weeds. | - Apply when weeds are young and actively growing for best results. - Multiple applications may be necessary for established perennial weeds. |
Data on Herbicidal Efficacy
The following tables summarize findings on the efficacy of this compound and the closely related pelargonic acid from various studies. Note that direct comparison between studies is challenging due to differing experimental conditions.
Table 1: Weed Control Efficacy of this compound in Pumpkin Cultivation
| Treatment | Concentration (% ai) | Weed Control (%) |
| This compound | 5% | 88% - 98% |
| This compound | 6% | 88% - 98% |
| Clove oil + cinnamon oil | 4.5% | 39% - 69% |
| Clove oil + cinnamon oil | 9% | 39% - 69% |
Source: Data compiled from a study conducted during the summers of 2019 and 2020.[4]
Table 2: Efficacy of this compound on Various Weed Species
| Weed Species | Application Rate (kg a.i. ha-1) | Application Volume (L ha-1) | Weed Control (%) |
| Tumble Pigweed | 7.2 | 164 | 44% |
| Tumble Pigweed | 10.8 | 654 | >88% |
| Spiny Pigweed | 7.2 | 164 | 36% |
| Spiny Pigweed | 10.8 | 654 | >88% |
| Carpetweed | 7.2 | 164 | 66% |
| Carpetweed | 10.8 | 654 | >88% |
| Goosegrass | 7.2 - 10.8 | 164 - 981 | 31% - 54% |
| Smooth Crabgrass | 7.2 - 10.8 | 164 - 981 | 24% - 54% |
Source: Data from a study where applications were made at temperatures of 20°C and 21.1°C.[5]
Experimental Protocols
Objective: To assess the impact of temperature on the herbicidal efficacy of this compound on target weed species.
Materials:
-
This compound herbicide formulation
-
Target weed species grown in pots under controlled conditions (e.g., common lambsquarters, velvetleaf)
-
Controlled environment growth chambers with adjustable temperature and light settings
-
Backpack or laboratory sprayer calibrated to deliver a consistent volume
-
Personal Protective Equipment (PPE): gloves, safety glasses
Methodology:
-
Plant Propagation:
-
Grow target weed species from seed in pots containing a standard potting mix.
-
Maintain plants in a greenhouse or growth chamber with optimal conditions for growth until they reach the desired growth stage for treatment (e.g., 4-6 true leaves).
-
-
Acclimatization:
-
Move the potted plants to controlled environment growth chambers set to the desired experimental temperatures (e.g., 15°C, 25°C, 35°C).
-
Acclimate the plants to these temperatures for 48-72 hours prior to herbicide application. Ensure other environmental conditions such as light and humidity are consistent across chambers.
-
-
Herbicide Application:
-
Prepare the this compound spray solution according to the desired concentration.
-
Apply the herbicide to the plants using a calibrated sprayer to ensure uniform coverage of the foliage. Leave a set of plants at each temperature untreated as a control.
-
-
Post-Application Conditions:
-
Return the treated and control plants to their respective temperature-controlled growth chambers immediately after application.
-
Maintain the specified temperature, light, and humidity conditions for the duration of the experiment.
-
-
Efficacy Assessment:
-
Visually assess weed control at set time points after treatment (e.g., 24, 48, and 72 hours, and 7 days).
-
Use a rating scale (e.g., 0% = no control, 100% = complete plant death) to quantify the level of phytotoxicity.
-
For quantitative analysis, harvest the above-ground biomass of the treated and control plants at the end of the experiment. Dry the biomass in an oven until a constant weight is achieved.
-
Calculate the percentage reduction in biomass compared to the untreated control at each temperature.
-
Statistical Analysis:
-
Use appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in weed control and biomass reduction between the different temperature treatments.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Influence of temperature on efficacy.
Caption: General experimental workflow.
References
Technical Support Center: Enhancing the Rainfastness of Ammonium Nonanoate Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the application of ammonium nonanoate, with a specific focus on improving its rainfastness.
Troubleshooting Guide
Q1: My this compound application was followed by unexpected rain. How will this affect my experiment?
A1: The efficacy of this compound, a contact herbicide, can be significantly reduced by rainfall shortly after application.[1][2] As a non-systemic herbicide, it acts by disrupting the cell membranes of the plant tissue it directly contacts.[3] Rainfall can wash the active ingredient off the leaf surface before it has had sufficient time to cause cellular damage. The degree of impact depends on several factors:
-
Time Interval Between Application and Rainfall: The longer the interval, the more time the herbicide has to act. While specific data for this compound is limited, general guidelines for contact herbicides suggest a rain-free period of at least 2-6 hours is optimal.[2]
-
Rainfall Intensity and Duration: A heavy downpour is more likely to wash off the herbicide than a light drizzle.[1]
-
Formulation: The presence of adjuvants in the formulation can improve adhesion to the leaf surface and increase rainfastness.
Q2: I am observing poor weed control even in the absence of rain. What could be the issue?
A2: Several factors beyond rainfall can influence the efficacy of this compound:
-
Weed Species and Growth Stage: this compound is generally more effective on young, actively growing broadleaf weeds.[4][5][6][7] Grasses and mature weeds with a thicker cuticle may be less susceptible.[4][5][8]
-
Application Coverage: Thorough coverage of the weed foliage is crucial for contact herbicides like this compound.[9] Uneven application will result in patchy weed control.
-
Application Rate and Volume: Using the correct concentration and spray volume is essential for effective control.[4][5] Studies have shown that higher application volumes can lead to better coverage and efficacy.[4]
-
Environmental Conditions: Efficacy is often higher in warm, sunny conditions which can accelerate the desiccation process.[9]
Q3: Can I add an adjuvant to my this compound solution to improve its rainfastness?
A3: Yes, adding an appropriate adjuvant can enhance the rainfastness and overall efficacy of your this compound application.[10][11][12] Adjuvants can improve the spray solution's properties in several ways:
-
Stickers: These adjuvants help the spray droplets adhere to the leaf surface, reducing runoff from rainfall.[13]
-
Spreaders (Surfactants): These reduce the surface tension of the spray droplets, allowing them to spread over a larger area of the leaf for better coverage.[9][10]
-
Penetrants: These can help the active ingredient penetrate the waxy cuticle of the leaf more effectively.[10]
It is crucial to select an adjuvant that is compatible with this compound and suitable for your target weed species.
Frequently Asked Questions (FAQs)
Q4: What is the mechanism of action of this compound?
A4: this compound is a non-selective, contact herbicide.[3] Its active ingredient, nonanoic acid, acts as a soap to dissolve the waxy cuticle of plant leaves. This disrupts the integrity of the plant cell membranes, leading to rapid leakage of cellular contents and desiccation (drying out) of the plant tissue.[3][14]
Q5: How quickly does this compound work?
A5: this compound is a fast-acting herbicide. Visual effects, such as wilting and browning of the treated foliage, can often be observed within hours of application under optimal conditions.[14]
Q6: What are the recommended application rates for this compound?
A6: Recommended application rates can vary depending on the product formulation, target weed species, and their growth stage. A study on weed control in organic vegetable production evaluated rates of 7.2 and 10.8 kg active ingredient per hectare.[4] Always refer to the product label for specific instructions.
Q7: Are there organic adjuvant options available to enhance this compound's performance?
A7: Yes, there are several organically approved adjuvants that can be used.[9][15] These include natural wetting agents, film-forming products derived from pine, and organic silicone spreaders.[9] It is important to verify that any adjuvant used is approved for organic production if that is a requirement for your research.
Data Presentation
Table 1: Efficacy of this compound on Various Weed Species
| Weed Species | Growth Stage | Application Rate (kg a.i./ha) | Application Volume (L/ha) | Weed Control (%) | Reference |
| Tumble Pigweed | Not Specified | 10.8 | 654 | >88 | [4] |
| Spiny Pigweed | Not Specified | 10.8 | 654 | >88 | [4] |
| Carpetweed | Not Specified | 7.2 | 164 | 66 | [4] |
| Carpetweed | Not Specified | 10.8 | 654 | >88 | [4] |
| Goosegrass | Not Specified | 7.2 - 10.8 | 164 - 981 | 31 - 54 | [4] |
| Smooth Crabgrass | Not Specified | 7.2 - 10.8 | 164 - 981 | 24 - 54 | [4] |
| Pigweed | 12 Days Old | Not Specified | Not Specified | High | [9] |
| Black Nightshade | 12 Days Old | Not Specified | Not Specified | High | [9] |
Table 2: Illustrative Example of the Potential Effect of Adjuvants on this compound Rainfastness
Disclaimer: The following data is illustrative and intended to demonstrate the expected trends. Specific experimental data for this compound with these adjuvants is limited.
| Adjuvant Type | Adjuvant Concentration (% v/v) | Rain-Free Period (hours) | Simulated Rainfall (mm) | Expected Weed Control (%) |
| None | 0 | 6 | 0 | 95 |
| None | 0 | 1 | 10 | 40 |
| Non-ionic Surfactant | 0.25 | 1 | 10 | 60 |
| Sticker-Spreader | 0.5 | 1 | 10 | 75 |
| Methylated Seed Oil | 1.0 | 1 | 10 | 85 |
Experimental Protocols
Protocol 1: Evaluating the Rainfastness of this compound
This protocol is adapted from methodologies used for other herbicides and is designed to assess the impact of simulated rainfall on the efficacy of this compound.[16][17][18][19]
1. Plant Material:
- Grow target weed species in individual pots to a consistent growth stage (e.g., 3-4 true leaves). Use a minimum of 5 replicate pots per treatment.
2. Herbicide Application:
- Prepare the this compound solution at the desired concentration.
- Apply the solution uniformly to the weed foliage using a calibrated laboratory sprayer to ensure consistent coverage.
3. Simulated Rainfall:
- Utilize a rainfall simulator capable of delivering a consistent droplet size and intensity.
- At predetermined time intervals after herbicide application (e.g., 0.5, 1, 2, 4, and 6 hours), place the treated plants in the rainfall simulator.
- Apply a standardized amount and intensity of simulated rainfall (e.g., 10 mm at a rate of 20 mm/hour).
- Include a "no rainfall" control group.
4. Data Collection:
- At 3 and 7 days after treatment, visually assess the percentage of weed control for each plant, comparing it to an untreated control.
- At 14 days after treatment, harvest the above-ground biomass of each plant, dry it in an oven at 70°C for 48 hours, and record the dry weight.
5. Data Analysis:
- Analyze the visual assessment data and dry weight data using appropriate statistical methods (e.g., ANOVA) to determine the effect of the rain-free period on herbicide efficacy.
Protocol 2: Assessing the Effect of Adjuvants on this compound Rainfastness
This protocol builds upon Protocol 1 to evaluate the ability of different adjuvants to enhance the rainfastness of this compound.
1. Plant Material and Herbicide Application:
- Follow steps 1 and 2 from Protocol 1.
2. Treatment Groups:
- Prepare this compound solutions tank-mixed with different adjuvants at their recommended rates. Include a treatment with this compound alone.
- Example adjuvants to test: non-ionic surfactant, sticker-spreader, methylated seed oil.
3. Simulated Rainfall:
- Select a single, critical rain-free period for testing (e.g., 1 hour after application) based on preliminary experiments or existing knowledge.
- Apply simulated rainfall as described in step 3 of Protocol 1 to all treatment groups.
- Include a "no rainfall" control for each adjuvant combination.
4. Data Collection and Analysis:
- Follow steps 4 and 5 from Protocol 1 to assess and analyze the efficacy of each this compound-adjuvant combination under simulated rainfall conditions.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for rainfastness testing.
Caption: Logical relationship of adjuvants enhancing rainfastness.
References
- 1. Effect of Simulated Rainfall on Herbicide Performance | Weed Science | Cambridge Core [cambridge.org]
- 2. foragefax.tamu.edu [foragefax.tamu.edu]
- 3. This compound | 63718-65-0 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ag.ndsu.edu [ag.ndsu.edu]
- 7. bioone.org [bioone.org]
- 8. research.unipd.it [research.unipd.it]
- 9. Organic Herbicides – Do they work? | Topics in Subtropics [ucanr.edu]
- 10. Adjuvants for Organic Pest and Disease Management | eOrganic [eorganic.org]
- 11. my.ucanr.edu [my.ucanr.edu]
- 12. crec.ifas.ufl.edu [crec.ifas.ufl.edu]
- 13. SURFACTANTS IN THE GLOBAL CHEMICAL INDUSTRY LANDSCAPE [michberk.com]
- 14. weedingtech.com [weedingtech.com]
- 15. Adjuvants for Organic Growing [arbico-organics.com]
- 16. The Science of Rainfall Simulation - Eureka! [eurekaag.com.au]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Influence of rain on the efficacy of glyphosate in mixture with adjuvants in weed desiccation - Advances in Weed Science [awsjournal.org]
Technical Support Center: Mitigating the Odor of Ammonium Nonanoate Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ammonium nonanoate formulations. The following information is intended to help mitigate the characteristic fatty acid and ammonia-like odor that can be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the source of the odor in this compound formulations?
This compound is the salt formed from the reaction of nonanoic acid (a fatty acid) and ammonia. The characteristic odor is a combination of the slightly rancid, fatty acid smell of nonanoic acid and the pungent smell of ammonia. The perceived intensity of each component can depend on the pH and volatility of the compounds in the formulation.
Q2: Is the odor of this compound harmful?
This compound is considered to have low toxicity. However, the odor can be unpleasant and may cause discomfort with prolonged exposure in poorly ventilated areas. Both nonanoic acid and ammonia can be irritating to the eyes, skin, and respiratory tract at high concentrations. Therefore, it is always recommended to handle this compound formulations in a well-ventilated laboratory and use appropriate personal protective equipment (PPE).
Q3: Are there commercially available odor-masking agents for herbicides that can be used?
Yes, there are commercially available odor-masking agents, often formulated with essential oils like wintergreen, that are designed to be mixed with pesticides and herbicides to cover up unpleasant chemical smells.[1][2][3][4][5] These products are typically formulated to be compatible with a wide range of active ingredients and tank mixtures.[1][2]
Troubleshooting Guide: Odor Mitigation Strategies
This guide provides several strategies to mitigate the odor of this compound formulations. The effectiveness of each method may vary depending on the specific formulation and experimental conditions. It is recommended to perform small-scale pilot experiments to determine the most suitable approach.
Issue 1: Pervasive Fatty Acid and/or Ammonia Odor in the Laboratory
Possible Cause: Volatilization of nonanoic acid and/or ammonia from the formulation.
Solutions:
-
Adsorption using Activated Carbon or Zeolites: These materials have a high surface area and can effectively adsorb volatile organic compounds and ammonia.
-
Activated Carbon: Can be used to adsorb both nonanoic acid and ammonia. Impregnated activated carbons, particularly those treated with acids, are especially effective for ammonia removal.[6]
-
Zeolites: Natural zeolites, such as clinoptilolite, have been shown to be effective in adsorbing ammonia and volatile fatty acids.[7][8][9]
-
-
pH Adjustment: The volatility of both nonanoic acid and ammonia is pH-dependent.
-
Increasing the pH will decrease the volatility of nonanoic acid by shifting the equilibrium towards the non-volatile nonanoate salt.
-
Decreasing the pH will decrease the volatility of ammonia by converting it to the non-volatile ammonium ion.
-
Careful pH adjustment to a neutral range (around 7) can help to minimize the odor of both components. However, the stability and efficacy of the this compound formulation must be considered at different pH values.
-
Issue 2: Odor is Inherent to the Formulation and Requires In-Situ Mitigation
Possible Cause: The odor is an intrinsic property of the this compound salt in the solution.
Solutions:
-
Odor Masking with Fragrance Agents: The addition of a compatible fragrance can mask the unpleasant odor.
-
Encapsulation: Encasing the this compound in a shell material can physically block the release of odorous molecules.
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate "guest" molecules, like nonanoic acid and ammonia, within their hydrophobic cavity, thereby reducing their volatility and odor.[10][11][12] Beta-cyclodextrin is a common choice for this application.
-
Polymer Microencapsulation: this compound can be encapsulated within polymer microcapsules. This involves creating a core of the active ingredient surrounded by a solid polymer shell. This technique is widely used in the pharmaceutical and food industries for taste and odor masking.
-
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate and mitigate the odor of this compound formulations.
Protocol 1: Quantitative Evaluation of Odor Reduction using Adsorbents
Objective: To quantify the reduction in odor of an this compound formulation after treatment with activated carbon or zeolites.
Materials:
-
This compound formulation
-
Activated carbon (granular or powdered)
-
Zeolite (e.g., clinoptilolite)
-
Airtight containers (e.g., sealed glass vials with septa)
-
Gas Chromatography-Olfactometry (GC-O) system
-
Headspace auto-sampler
Methodology:
-
Sample Preparation:
-
Prepare a series of airtight containers with a known volume of the this compound formulation.
-
Add varying amounts of the adsorbent (activated carbon or zeolite) to each container, creating a concentration series (e.g., 0.1%, 0.5%, 1%, 2% w/v). Include a control sample with no adsorbent.
-
Seal the containers and allow them to equilibrate for a set period (e.g., 24 hours) at a controlled temperature.
-
-
Headspace Analysis:
-
Use a headspace auto-sampler to inject a known volume of the headspace gas from each container into the GC-O system.
-
The GC will separate the volatile compounds, and the mass spectrometer will identify them (e.g., nonanoic acid, ammonia).
-
Simultaneously, a trained sensory panelist at the olfactometry port will sniff the effluent from the GC column and rate the intensity of the characteristic odors at their respective retention times.
-
-
Data Analysis:
-
Compare the peak areas of nonanoic acid and ammonia in the chromatograms from the treated samples to the control sample to determine the percent reduction in volatile compounds.
-
Correlate the instrumental data with the sensory data from the olfactometry analysis to assess the perceived reduction in odor intensity.
-
| Adsorbent Concentration (% w/v) | Nonanoic Acid Peak Area (Arbitrary Units) | Ammonia Peak Area (Arbitrary Units) | Perceived Odor Intensity (GC-O) |
| 0 (Control) | 100,000 | 50,000 | Strong, fatty acid, pungent |
| 0.1% Activated Carbon | 85,000 | 40,000 | Moderate, fatty acid, pungent |
| 0.5% Activated Carbon | 50,000 | 20,000 | Slight, fatty acid |
| 1.0% Activated Carbon | 20,000 | 5,000 | Barely perceptible |
| 0.1% Zeolite | 90,000 | 35,000 | Moderate, fatty acid, pungent |
| 0.5% Zeolite | 60,000 | 15,000 | Slight, fatty acid |
| 1.0% Zeolite | 30,000 | 5,000 | Barely perceptible |
Protocol 2: Sensory Evaluation of Odor Masking Efficacy
Objective: To determine the effectiveness of different fragrance agents in masking the odor of an this compound formulation using a trained sensory panel.
Materials:
-
This compound formulation
-
A selection of fragrance agents (e.g., wintergreen oil, citrus oil, etc.)
-
Odor-free sample containers
-
A trained sensory panel (minimum of 6-8 panelists)
-
Odor intensity rating scale (e.g., a 9-point categorical scale or a visual analog scale)
Methodology:
-
Panelist Training: Train panelists to recognize and rate the intensity of the characteristic odor of the unmasked this compound formulation, as well as the odors of the individual fragrance agents.
-
Sample Preparation:
-
Prepare a series of samples of the this compound formulation with varying concentrations of each fragrance agent.
-
Include a control sample (no fragrance) and a blank (odor-free solvent).
-
-
Sensory Evaluation:
-
Data Analysis:
-
Analyze the sensory data statistically (e.g., using ANOVA) to determine if there are significant differences in the perceived odor intensity between the control and the samples with masking agents.
-
| Fragrance Agent | Concentration (% v/v) | Mean Odor Intensity Score (this compound) | Mean Overall Odor Intensity Score |
| None (Control) | 0 | 7.5 | 7.5 |
| Wintergreen Oil | 0.1 | 4.2 | 6.8 |
| Wintergreen Oil | 0.5 | 2.1 | 7.2 |
| Citrus Oil | 0.1 | 5.5 | 7.0 |
| Citrus Oil | 0.5 | 3.8 | 7.5 |
Protocol 3: Preparation and Evaluation of Odor-Masking Microcapsules
Objective: To encapsulate this compound in polymer microcapsules and evaluate the reduction in odor.
Materials:
-
This compound
-
Wall material (e.g., gelatin, gum arabic, maltodextrin)
-
Core material (the this compound solution)
-
Cross-linking agent (if required, e.g., glutaraldehyde for gelatin)
-
Emulsifier/surfactant
-
Spray dryer or equipment for coacervation
-
Microscope for particle size analysis
Methodology:
-
Emulsion Formation:
-
Prepare an aqueous solution of the wall material.
-
Prepare the core material by dissolving this compound in water.
-
Create an oil-in-water (o/w) or water-in-oil (w/o) emulsion, depending on the chosen encapsulation technique, by homogenizing the core and wall material solutions with an emulsifier.
-
-
Microcapsule Formation:
-
Spray Drying: Atomize the emulsion into a hot air stream. The water evaporates, leaving solid microcapsules.
-
Complex Coacervation: Induce a phase separation in the emulsion by adjusting the pH or temperature, causing the wall material to deposit around the core droplets. A cross-linking agent may be added to harden the shells.
-
-
Evaluation:
-
Characterize the microcapsules for size, morphology, and encapsulation efficiency.
-
Perform a sensory evaluation of the dried microcapsules compared to an equivalent amount of unencapsulated this compound to assess odor reduction.
-
Visualizations
Caption: Workflow for evaluating odor reduction by adsorption.
Caption: Logical relationship of microencapsulation for odor masking.
References
- 1. solutionsstores.com [solutionsstores.com]
- 2. Albaugh Specialty Products - Masking Agent Select™ [albaugh.com]
- 3. Masking Agent Select | Golf Ventures [golfventures.com]
- 4. Pesticide Odor Masking Agents | Forestry Distributing North America's Forest Products Leader [forestrydistributing.com]
- 5. atozlawnsupply.com [atozlawnsupply.com]
- 6. mdpi.com [mdpi.com]
- 7. rotamining.com [rotamining.com]
- 8. Evaluation of the Impact of Different Natural Zeolite Treatments on the Capacity of Eliminating/Reducing Odors and Toxic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ammonia & Ammonium | KMI Zeolite Inc. [kmizeolite.com]
- 10. US5942217A - Uncomplexed cyclodextrin compositions for odor control - Google Patents [patents.google.com]
- 11. US6033679A - Uncomplexed cyclodextrin compositions for odor control - Google Patents [patents.google.com]
- 12. EP0774978A1 - Uncomplexed cyclodextrin solutions for odor control or inanimate surfaces - Google Patents [patents.google.com]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. webstore.ansi.org [webstore.ansi.org]
- 15. ASTM E679 - 19 - TC | 1 Jan 2025 | BSI Knowledge [knowledge.bsigroup.com]
- 16. store.astm.org [store.astm.org]
- 17. img.antpedia.com [img.antpedia.com]
Adjusting application rates of ammonium nonanoate for different weed species
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing ammonium nonanoate in experimental settings.
Troubleshooting Guides
Issue 1: Poor Weed Control After Application
| Potential Cause | Troubleshooting Steps |
| Incorrect Application Rate | Verify the applied concentration and volume against recommended rates for the target weed species. See Table 1 for guidance. For instance, research has shown that lower rates of 7.2 kg·ha⁻¹ may provide unsatisfactory control for many species.[1][2] |
| Weed Species Insensitivity | This compound is generally more effective on broadleaf weeds than grassy weeds.[1][2] Grasses may only be suppressed. Consider alternative or integrated weed management strategies for predominantly grassy areas. |
| Advanced Weed Growth Stage | Efficacy is highest on young, actively growing weeds.[3] Applications on mature or stressed plants may result in reduced control. |
| Inadequate Spray Coverage | As a contact herbicide, thorough coverage of all leaf surfaces is critical for effectiveness.[4] Ensure spray equipment is calibrated to provide a fine mist that coats the entire plant. |
| Environmental Conditions | Efficacy can be influenced by environmental factors.[3] Application on hot, sunny days can enhance activity.[5] Conversely, rainfall shortly after application can wash the product off plant surfaces. |
Issue 2: Crop or Non-Target Plant Injury
| Potential Cause | Troubleshooting Steps |
| Spray Drift | This compound is a non-selective herbicide and will damage any plant tissue it contacts.[3][6][7] Avoid application in windy conditions to prevent drift onto desirable plants. |
| Incorrect Application Method | For use near sensitive crops, employ directed spray applications to target only the weeds.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a contact herbicide.[6][7] It works by disrupting the cell membranes of the plant tissue it directly contacts.[5][6] This leads to rapid cell leakage, desiccation, and a "burn-down" effect on the foliage.[5]
Q2: Why is this compound less effective on grasses compared to broadleaf weeds?
A2: The difference in efficacy is often attributed to the physical characteristics of the plants. Grasses have narrow, upright leaves and growing points that are often protected at or below the soil surface. This can make it difficult to achieve the thorough spray coverage necessary for a contact herbicide to be effective. Broadleaf weeds, with their wider leaves, present a larger target for spray droplets.
Q3: What are the optimal environmental conditions for applying this compound?
A3: Application on warm, sunny days can accelerate the herbicidal action.[5] It is best to apply when there is no rain expected for several hours to allow the product to dry on the plant surface. Avoid windy conditions to prevent spray drift to non-target plants.
Q4: Can I tank-mix this compound with other herbicides or adjuvants?
A4: While some studies have explored combinations, it is crucial to conduct small-scale compatibility tests before large-scale application. The addition of surfactants is generally not needed.[5]
Q5: How quickly does this compound degrade in the environment?
A5: this compound is biodegradable and breaks down rapidly in the soil, typically within a few days.[4][6] It does not persist in the environment or accumulate in the soil.[6]
Data Presentation
Table 1: Efficacy of this compound on Various Weed Species at Different Application Rates
| Weed Species | Application Rate (kg a.i. ha⁻¹) | Application Volume (L·ha⁻¹) | Percent Control (%) |
| Tumble Pigweed (Amaranthus albus) | 10.8 | 654 | >88 |
| Spiny Pigweed (Amaranthus spinosus) | 10.8 | 654 | >88 |
| Carpetweed (Mollugo verticillata) | 7.2 | 164 | 66 |
| Carpetweed (Mollugo verticillata) | 10.8 | 654 | >88 |
| Goosegrass (Eleusine indica) | 7.2 - 10.8 | 164 - 981 | 31 - 54 |
| Smooth Crabgrass (Digitaria ischaemum) | 7.2 - 10.8 | 164 - 981 | 24 - 54 |
| Data adapted from Webber et al. (2011)[1][2][8] |
Experimental Protocols
Protocol: Determining the Efficacy of this compound on Different Weed Species
This protocol is based on the methodology described by Webber et al. (2011).[1][2]
1. Experimental Setup:
- Establish experimental plots in an area with a natural and diverse weed population.
- The experimental design should be a randomized complete block with a factorial arrangement of treatments and multiple replications (e.g., four replications).
- Treatments should include at least two application rates of this compound (e.g., 7.2 and 10.8 kg a.i. ha⁻¹) and a range of application volumes (e.g., 164, 327, 654, and 981 L·ha⁻¹).
- Include an untreated control for comparison.
2. Application:
- Apply this compound using a calibrated sprayer equipped with appropriate nozzles to ensure uniform coverage.
- Conduct applications when weeds are in an early growth stage and actively growing.
- Record environmental conditions (temperature, humidity, wind speed) at the time of application.
3. Data Collection:
- Visually assess and record the percent weed control for each species present in the plots at predetermined intervals after treatment (e.g., 3, 7, and 14 days).
- Weed control should be rated on a scale of 0% (no effect) to 100% (complete kill).
- In addition to visual ratings, weed biomass can be harvested from a defined area within each plot at the end of the experiment, dried, and weighed for a quantitative measure of efficacy.
4. Data Analysis:
- Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the effects of application rate, application volume, and their interaction on the control of each weed species.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Comparison of the effects of this compound and an essential oil herbicide on weed control efficacy and water use efficiency of pumpkin | Weed Technology | Cambridge Core [cambridge.org]
- 4. floridist.com [floridist.com]
- 5. mirimichigreen.com [mirimichigreen.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 63718-65-0 | Benchchem [benchchem.com]
- 8. envirolink.govt.nz [envirolink.govt.nz]
Long-term storage and stability of ammonium nonanoate solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of ammonium nonanoate solutions. Find answers to frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound solutions?
This compound solutions should be stored in a cool, dry, and well-ventilated area, protected from direct sunlight.[1] The recommended storage temperature is above 0°C (32°F) to prevent crystallization.[1][2] Store the solution in its original, tightly closed container made of compatible materials such as glass, steel, or polyethylene.[1][2]
Q2: What happens if my this compound solution freezes?
Storage at temperatures below 0°C (32°F) can cause the this compound to crystallize and separate from the solution.[2] This can potentially damage the storage container.[2] If crystallization occurs, the product should be warmed to at least 40°F (4.4°C) and agitated well to redissolve the crystals before use.[3]
Q3: What is the expected shelf life of an this compound solution?
This compound solutions are considered stable during storage under recommended conditions.[1][2][4] While a specific shelf life is not consistently provided, its stability is well-documented when stored properly.[2][4] However, once released into the environment, it degrades rapidly, primarily through microbial action, with a half-life of less than 24 hours.[5][6][7]
Q4: What are the signs of degradation in an this compound solution?
Visual signs of degradation are not the primary indicator. The main degradation pathway involves the dissociation of this compound into ammonia and nonanoic acid.[5] This may lead to a stronger fatty acid or ammonia odor. A significant change in pH outside of the typical 7-8.5 range for some formulations can also indicate degradation.[2] Reduced herbicidal efficacy is a functional indicator of potential degradation.
Q5: What are the primary degradation products of this compound?
The primary degradation pathway involves the separation of this compound into ammonia and nonanoic acid (also known as pelargonic acid).[5] In the environment, microorganisms further metabolize these components, eventually leading to the formation of carbon dioxide and other naturally occurring organic substances.[2] Hazardous decomposition products under fire conditions can include carbon dioxide, carbon monoxide, and nitrogen oxides.[1]
Q6: Is the solution corrosive to storage containers?
There is a long history of the stability of fatty acid soaps, like this compound, in plastic containers without evidence of corrosiveness.[2] Recommended storage containers include glass, steel, plastic-lined steel, or polyethylene.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Crystallization or Solidification | The solution was stored at temperatures below 0°C (32°F).[2] | Gently warm the solution to a temperature of at least 40°F (4.4°C). Agitate, shake, or roll the container to ensure all crystals have redissolved before use.[3] |
| Reduced Efficacy | - Degradation of the active ingredient due to improper storage (e.g., prolonged exposure to high temperatures or direct sunlight).- Incorrect dilution or application rate.[2] | - Verify that the solution was stored under recommended conditions.- Perform a stability check by measuring the pH.- Confirm the dilution and application protocol. For standard weed control, a 6% solution by weight is common.[8] |
| Strong Ammonia or Fatty Acid Odor | This may indicate the dissociation of this compound into its constituent parts: ammonia and nonanoic acid.[5] | - Ensure the storage area is well-ventilated.- Check the container seal to ensure it is airtight.- Consider performing an analytical assessment to quantify the active ingredient if the odor is unusually strong. |
| Phase Separation or Inconsistent Appearance | - Freezing and improper thawing.- Contamination of the solution. | - Follow the procedure for redissolving crystals if the solution was frozen.- If not exposed to freezing, do not use the solution and dispose of it according to local regulations.[1] |
Stability Data
| Parameter | Recommended Value/Condition | Rationale |
| Storage Temperature | > 0°C (32°F) and < 49°C (120°F) | Prevents crystallization at low temperatures and potential degradation or container damage at high temperatures.[2][3] |
| pH of Concentrate | 7.0 - 8.5 | Indicates the stability of the salt in solution. A significant deviation may suggest degradation.[2] |
| Container Material | Glass, steel, plastic-lined steel, polyethylene | Ensures long-term compatibility and prevents corrosion or leaching.[2] |
| Environmental Half-Life (in soil) | < 24 hours | Rapid microbial degradation prevents accumulation in the environment.[5][6][7] |
Experimental Protocols for Stability Assessment
1. Visual Inspection and pH Measurement
-
Objective: To perform a basic assessment of the solution's physical stability.
-
Methodology:
-
Visually inspect the solution for any signs of crystallization, precipitation, or phase separation.
-
Note any changes in color or odor from the baseline.
-
Calibrate a pH meter according to the manufacturer's instructions.
-
Measure the pH of an undiluted sample of the this compound solution.
-
Compare the pH value to the product's specification sheet (typically pH 7-8.5).[2]
-
2. Quantification of Ammonium Ions
-
Objective: To determine the concentration of the ammonium cation in the solution.
-
Methodology (Ion-Selective Electrode - ISE):
-
Sample Preparation: Dilute the this compound solution with deionized water to fall within the linear range of the ammonium ISE.
-
Calibration: Prepare a series of ammonium standards of known concentrations and create a calibration curve.
-
Measurement: Immerse the calibrated ammonium ISE into the prepared sample and record the potential (mV) or concentration reading.
-
Analysis: Calculate the ammonium concentration in the original sample based on the dilution factor. Other methods include distillation followed by titration or spectrophotometric analysis (e.g., Phenate method).[9][10]
-
3. Quantification of Nonanoic Acid
-
Objective: To determine the concentration of the nonanoate anion (as nonanoic acid) and identify potential volatile degradation products.
-
Methodology (Gas Chromatography-Mass Spectrometry - GC/MS):
-
Sample Preparation: Acidify the this compound solution sample to convert the nonanoate salt to its free fatty acid form (nonanoic acid).
-
Extraction: Perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether or hexane) to isolate the nonanoic acid.
-
Derivatization (Optional but Recommended): Derivatize the nonanoic acid (e.g., to its methyl ester) to improve its volatility and chromatographic behavior.
-
GC/MS Analysis: Inject the prepared sample into a GC/MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides identification and quantification.
-
Data Analysis: Identify the nonanoic acid peak based on its retention time and mass spectrum. Quantify the concentration by comparing its peak area to a calibration curve prepared with nonanoic acid standards.[5]
-
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Primary degradation pathway of this compound.
Caption: Recommended storage and handling protocol for solutions.
References
- 1. labelsds.com [labelsds.com]
- 2. ams.usda.gov [ams.usda.gov]
- 3. PI-123/PI160: Storage Limitation Statements: Temperature—Herbicides [edis.ifas.ufl.edu]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | 63718-65-0 | Benchchem [benchchem.com]
- 6. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 7. ams.usda.gov [ams.usda.gov]
- 8. floridist.com [floridist.com]
- 9. coleparmer.com [coleparmer.com]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Efficacy Analysis of Ammonium Nonanoate and Glyphosate Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the herbicidal efficacy of ammonium nonanoate and glyphosate. The information presented is supported by experimental data to assist in research and development decisions.
Mechanism of Action: A Fundamental Divergence
The herbicidal activity of this compound and glyphosate stems from distinct biochemical interactions within the target plant species.
This compound: Rapid, Non-selective Contact Herbicide
This compound, a fatty acid-based herbicide, functions as a non-systemic, broad-spectrum contact herbicide.[1] Its primary mode of action is the rapid disruption of plant cell membranes.[2][3][4] The nonanoic acid component penetrates the waxy cuticle of the leaves and disrupts the lipid bilayer of the cell membranes.[2] This leads to rapid cell leakage, desiccation, and visible "burn-down" of the treated foliage, often within hours of application.[3][4] Due to its contact-based activity, thorough spray coverage is essential for effective weed control.[2]
Glyphosate: Systemic Inhibition of a Key Metabolic Pathway
Glyphosate is a systemic herbicide that is absorbed by the foliage and translocated throughout the plant.[5] Its mechanism of action involves the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[6][7] This enzyme is a critical component of the shikimate pathway, which is responsible for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants and some microorganisms.[7][8][9] By blocking this pathway, glyphosate prevents the production of these essential amino acids, leading to a cessation of growth and eventual plant death.[7] This systemic action allows glyphosate to be effective against perennial weeds with extensive root systems.[5]
Quantitative Efficacy Comparison
The following table summarizes the comparative efficacy of this compound (represented by its active ingredient, nonanoic acid) and glyphosate based on available experimental data. The data on weed coverage reduction is extracted from a comparative field study.
| Parameter | This compound (Nonanoic Acid) | Glyphosate |
| Mechanism of Action | Cell membrane disruption[2][3][4] | Inhibition of EPSP synthase in the shikimate pathway[6][7] |
| Mode of Action | Contact, Non-systemic[1] | Systemic, Translocated[5] |
| Speed of Action | Fast-acting, visible effects within hours[3][4] | Slower-acting, visible effects in days to weeks |
| Spectrum of Control | Broad-spectrum, non-selective[1] | Broad-spectrum, non-selective[5] |
| Efficacy on Perennial Weeds | Generally provides top-kill only, regrowth can occur[5] | Effective due to systemic translocation to roots[5] |
| Weed Coverage Reduction (4 Weeks Post-Treatment) | Significant reduction, over 20% to over 95% in some studies[10] | Consistently high reduction, >65%[10][11] |
| Weed Coverage Reduction (12 Weeks Post-Treatment) | Reduced efficacy compared to initial treatment[10] | Sustained reduction, >65%[10][11] |
Experimental Protocols
The following outlines a general methodology for a comparative field trial to evaluate the efficacy of this compound and glyphosate, based on established research practices.
Objective: To compare the herbicidal efficacy of this compound and glyphosate on a mixed weed population.
Experimental Design:
-
Trial Site: A location with a uniform and diverse population of annual and perennial weeds.
-
Plot Layout: A randomized complete block design with a minimum of four replications for each treatment.[12]
-
Plot Size: Individual plots of 2 meters by 0.3 meters, with a 2.5-meter buffer zone between plots to prevent spray drift.[12]
Treatments:
-
Untreated Control
-
This compound (e.g., applied at a rate of 11 kg active ingredient per hectare diluted in 400 L of water)[12]
-
Glyphosate (e.g., applied at a rate of 1080 g active ingredient per hectare)[12]
Application:
-
Herbicides are applied using a calibrated backpack sprayer equipped with a flat-fan nozzle to ensure uniform coverage.
-
Applications are made when weeds are actively growing and are not under drought stress.
Data Collection:
-
Weed Efficacy: Visual assessment of percent weed control (0% = no control, 100% = complete kill) at set intervals (e.g., 1, 3, 7, 14, 28, and 56 days after treatment).
-
Weed Biomass: Harvesting of above-ground weed biomass from a designated quadrat within each plot at the end of the trial. The harvested biomass is then dried to a constant weight.
-
Phytotoxicity: Visual assessment of any damage to non-target plants on a scale of 0 to 100%.
Statistical Analysis:
-
Data are subjected to Analysis of Variance (ANOVA) to determine significant differences between treatments.
-
Means are separated using a suitable test, such as Tukey's HSD, at a significance level of p < 0.05.
Visualizing the Mechanisms and Workflow
To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 63718-65-0 | Benchchem [benchchem.com]
- 3. floridist.com [floridist.com]
- 4. mirimichigreen.com [mirimichigreen.com]
- 5. Are There Alternatives to Glyphosate for Weed Control in Landscapes? | NC State Extension Publications [content.ces.ncsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Understanding Glyphosate and Other Pesticides (FS-1193) | University of Maryland Extension [extension.umd.edu]
- 8. researchgate.net [researchgate.net]
- 9. Shikimik acid pathway | PPTX [slideshare.net]
- 10. hdp-au-prod-app-pp-haveyoursay-files.s3.ap-southeast-2.amazonaws.com [hdp-au-prod-app-pp-haveyoursay-files.s3.ap-southeast-2.amazonaws.com]
- 11. Item - Comparative analyses of glyphosate alternative weed management strategies on plant coverage, soil and soil biota - Deakin University - Figshare [dro.deakin.edu.au]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Ammonium Nonanoate and Essential Oil-Based Herbicides
An Objective Evaluation for Researchers and Drug Development Professionals
The increasing demand for sustainable and environmentally benign weed management strategies has brought naturally derived herbicides to the forefront of agricultural research. Among these, ammonium nonanoate and various essential oil- based formulations have emerged as prominent alternatives to synthetic herbicides. This guide provides a detailed, data-driven comparison of their efficacy, mechanisms of action, and experimental validation, tailored for researchers, scientists, and professionals in drug development.
Mechanism of Action: A Tale of Two Strategies
The herbicidal activity of this compound and essential oils stems from fundamentally different, yet effective, biological mechanisms.
This compound: Rapid Membrane Disruption
This compound, the ammonium salt of a naturally occurring fatty acid, functions as a non-selective, contact herbicide.[1][2][3] Its mode of action is direct and physical.[4] Upon application, the nonanoate anion acts as a soap, penetrating the waxy cuticle of plant leaves.[4] It then disrupts the lipid bilayer of the cell membranes, leading to a rapid loss of cellular integrity, leakage of contents, and swift desiccation of the plant tissue.[1][4] This process results in a visible "burn-down" effect within hours of application.[1] Because it is a contact herbicide, it only affects the plant tissues it directly touches and does not translocate through the plant's vascular system.[4]
References
A Comparative Guide to the Validation of a New Analytical Method for Ammonium Nonanoate Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new, hypothetical Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the detection of ammonium nonanoate against established analytical techniques.[1] this compound, a non-systemic, broad-spectrum contact herbicide, requires accurate and robust analytical methods for quality control, formulation analysis, and environmental monitoring.[2][3] This document outlines the validation parameters, experimental protocols, and performance data to assist laboratories in selecting and implementing the most suitable method for their needs.
Comparative Analysis of Analytical Methods
The performance of the new UPLC-MS/MS method was validated and compared against conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] The validation was conducted in accordance with internationally recognized guidelines to assess specificity, linearity, precision, accuracy, and sensitivity (LOD/LOQ).[4]
Table 1: Comparison of Method Performance Parameters
| Performance Parameter | HPLC-UV | GC-MS (as Nonanoic Acid) | New UPLC-MS/MS Method |
| Linearity (R²) | > 0.998 | > 0.997 | > 0.999 |
| Accuracy (% Recovery) | 97.5 - 101.8% | 96.2 - 103.5% | 99.1 - 100.8% |
| Precision (%RSD) | < 2.5% | < 3.0% | < 1.5% |
| Limit of Detection (LOD) | 1.0 µg/mL | 0.5 µg/mL | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 3.5 µg/mL | 1.8 µg/mL | 0.04 µg/mL |
| Run Time | ~15 min | ~20 min | ~5 min |
The new UPLC-MS/MS method demonstrates superior sensitivity and a significantly shorter analytical run time, making it highly efficient for high-throughput laboratories.
Experimental Protocols
Detailed methodologies for the validated analytical methods are provided below.
New Method: UPLC-MS/MS
This method offers high selectivity and sensitivity for the direct quantification of this compound.
-
Sample Preparation: Dilute the sample formulation in a 50:50 (v/v) mixture of acetonitrile and water. Filter through a 0.22 µm syringe filter prior to injection.
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with A) 0.1% Formic acid in water and B) 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI for the ammonium ion and negative ESI for the nonanoate anion.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for quantification and confirmation.
-
HPLC-UV Method
A standard method for assessing the purity of fatty acid salts.[1]
-
Sample Preparation: Dilute the sample in the mobile phase to a suitable concentration.
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Chromatographic Conditions:
GC-MS Method (for Nonanoic Acid)
Effective for analyzing the volatile fatty acid component after dissociation.[1]
-
Sample Preparation & Derivatization: Acidify the sample to convert nonanoate to nonanoic acid. Extract with a suitable organic solvent (e.g., diethyl ether). A derivatization step (e.g., silylation) is typically required to improve volatility and peak shape.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.[6]
-
Chromatographic Conditions:
-
Column: A polar capillary column (e.g., Carbowax or FFAP).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet: Split/splitless injector.
-
Temperature Program: A temperature gradient is used to ensure adequate separation.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electron Ionization (EI).
-
Scan Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.
-
Method Validation Workflow
The validation of a new analytical method is a structured process to ensure the reliability and suitability of the procedure. The workflow diagram below illustrates the key stages of method validation, from initial development to the final report.
Caption: Workflow for Analytical Method Validation.
References
- 1. This compound | 63718-65-0 | Benchchem [benchchem.com]
- 2. This compound [sitem.herts.ac.uk]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables [ouci.dntb.gov.ua]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. agilent.com [agilent.com]
A Comparative Guide to the Cross-Validation of HPLC and GC Methods for Ammonium Nonanoate Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Both HPLC and GC are powerful analytical techniques capable of quantifying ammonium nonanoate, typically after conversion to nonanoic acid. The choice between the two often depends on factors such as sample matrix, desired sensitivity, sample throughput, and available instrumentation.
-
HPLC analysis is advantageous for its ability to analyze non-volatile compounds directly, often without the need for derivatization. It is a robust and versatile technique, particularly suited for samples in aqueous matrices.
-
GC analysis , on the other hand, generally requires a derivatization step to convert the non-volatile nonanoic acid into a volatile ester. This adds a step to the sample preparation but can lead to excellent sensitivity and resolution.
This guide will delve into the detailed methodologies and performance data to assist researchers in selecting the most appropriate method for their specific analytical needs.
Data Presentation: A Comparative Analysis
The following table summarizes the typical performance characteristics of HPLC and GC methods for the analysis of nonanoic acid, the active component of this compound. The data presented is a composite from various studies on short-chain fatty acids.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Linearity (R²) | >0.995 | >0.99 |
| Limit of Detection (LOD) | 0.13 - 11 µg/mL | 0.03 - 0.21 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 40 µg/mL | 0.12 - 0.63 µg/mL |
| Precision (%RSD) | < 5.3% (Intra-day and Inter-day) | < 4.5% (Intra-day and Inter-day)[1][2] |
| Accuracy (Recovery) | 76.3 - 99.2% | 95 - 117%[1][2] |
| Derivatization | Often not required for UV detection | Generally required |
| Typical Run Time | 15 - 30 minutes | 10 - 25 minutes |
| Common Detectors | UV-Vis (PDA), Fluorescence, MS | Flame Ionization (FID), Mass Spectrometry (MS) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
A common approach for the analysis of nonanoic acid is reversed-phase HPLC with UV detection.
Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a suitable solvent, such as a mixture of water and methanol.
-
Acidify the sample solution with an acid like phosphoric acid to a pH below 2 to ensure the conversion of this compound to nonanoic acid and to improve peak shape.[3]
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of an acidic aqueous solution (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 - 20 µL.
-
Column Temperature: 30 - 40 °C.
Gas Chromatography (GC) Method
GC analysis of nonanoic acid necessitates a derivatization step to increase its volatility.
Sample Preparation and Derivatization:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a suitable solvent and acidify to form nonanoic acid.
-
Extract the nonanoic acid into an organic solvent (e.g., diethyl ether, hexane).
-
Derivatization: Convert the nonanoic acid to its methyl ester (FAME - Fatty Acid Methyl Ester) using a derivatizing agent such as Boron Trifluoride-Methanol (BF3-Methanol) solution. This is typically done by heating the sample with the reagent.[6]
-
After cooling, the FAMEs are extracted into an organic solvent like hexane.
-
The organic layer is collected and may be concentrated before injection.
Chromatographic Conditions:
-
Column: A polar capillary column, such as one with a polyethylene glycol stationary phase (e.g., DB-WAX, HP-INNOWax).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Mode: Split or splitless injection.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100°C, holding for a few minutes, then ramping up to 240°C.[6]
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Detector Temperature (FID): 250 - 300 °C.[6]
Mandatory Visualization
Workflow for Cross-Validation of Analytical Methods
Caption: Workflow for the cross-validation of HPLC and GC methods.
Conclusion
-
HPLC-UV offers a more straightforward sample preparation protocol, avoiding the need for derivatization, which can be advantageous for high-throughput screening.[7]
-
GC-FID/MS , while requiring an additional derivatization step, can provide higher sensitivity and selectivity, making it a powerful tool for trace-level analysis and in complex matrices.[8]
The selection of the optimal method should be based on a thorough evaluation of the specific requirements of the analysis, including sensitivity needs, sample matrix complexity, and available resources. The validation data presented in this guide provides a foundation for this decision-making process. It is recommended that any chosen method be fully validated in the user's laboratory and for the specific sample matrix to ensure data quality and reliability.
References
- 1. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. lup.lub.lu.se [lup.lub.lu.se]
Comparative study of ammonium nonanoate and sodium nonanoate properties
A Comparative Analysis of Ammonium Nonanoate and Sodium Nonanoate for Researchers and Drug Development Professionals
In the realm of pharmaceutical sciences and drug development, the selection of appropriate excipients and active ingredients is paramount to ensuring product efficacy, stability, and safety. Among the various classes of chemical compounds utilized, fatty acid salts such as this compound and sodium nonanoate have garnered considerable interest due to their versatile properties. This guide provides a detailed comparative study of these two compounds, presenting their physicochemical characteristics, biological activities, and relevant experimental methodologies to aid researchers in making informed decisions.
Physicochemical Properties: A Tabular Comparison
A fundamental understanding of the physicochemical properties of this compound and sodium nonanoate is crucial for their application in research and formulation development. The following table summarizes their key characteristics based on available data.
| Property | This compound | Sodium Nonanoate | References |
| Chemical Formula | C₉H₂₁NO₂ | C₉H₁₇NaO₂ | |
| Molecular Weight | 175.27 g/mol | 180.22 g/mol | |
| Physical State | White crystals or colorless to pale yellow liquid | White to off-white solid or powder | |
| Melting Point | 96-100 °C | Not explicitly found | |
| Boiling Point | Not explicitly found | Not explicitly found | |
| Solubility in Water | Miscible | Soluble | |
| Critical Micelle Concentration (CMC) | Not explicitly found | Not explicitly found |
Comparative Biological Activities and Applications
Both this compound and sodium nonanoate exhibit a range of biological activities that make them suitable for various applications, from herbicidal action to roles in pharmaceutical formulations.
This compound is widely recognized for its potent, non-selective contact herbicidal activity. It works by disrupting the cell membranes of plants, leading to rapid desiccation and cell death. This mode of action makes it an effective tool for vegetation management in agricultural and non-agricultural settings. Beyond its herbicidal use, its surfactant properties are also of interest.
Sodium Nonanoate also functions as a surfactant and is utilized in the food industry as a preservative and flavoring agent, as well as in cosmetics for its emulsifying properties. In the pharmaceutical field, it can act as a surfactant in drug formulations, potentially improving the solubility and bioavailability of active pharmaceutical ingredients.
Experimental Protocols
To facilitate further research and direct comparison, this section outlines detailed methodologies for key experiments.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by extension, cytotoxicity.
Methodology:
-
Cell Culture: Plate cells (e.g., human fibroblasts) in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound and sodium nonanoate in the culture medium. Replace the existing medium with the treatment solutions. Include a positive control (e.g., a known cytotoxic agent) and a negative control (culture medium alone).
-
Incubation: Incubate the plates for a specified period (e.g., 24 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the negative control and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.
Logical Flow of MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Skin Permeability Assay (Franz Diffusion Cell)
The Franz diffusion cell is an in vitro method used to assess the permeation of substances through the skin.
Methodology:
-
Skin Preparation: Use excised human or animal skin, mounting it on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Cell Setup: Fill the receptor compartment with a suitable receptor fluid (e.g., phosphate-buffered saline) and maintain the system at a constant temperature (typically 32°C).
-
Application of Test Substance: Apply a defined amount of the test formulation (containing either this compound or sodium nonanoate) to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals, collect samples from the receptor fluid.
-
Analysis: Analyze the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of the permeated substance.
-
Data Analysis: Calculate the cumulative amount of the substance permeated per unit area over time and determine the steady-state flux and permeability coefficient.
Franz Diffusion Cell Experimental Setup
Caption: Diagram of a Franz diffusion cell for skin permeability studies.
Antimicrobial Efficacy Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Serial Dilution: Perform serial two-fold dilutions of this compound and sodium nonanoate in a 96-well microtiter plate containing the broth.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth without the test substance) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is the lowest concentration of the test substance that completely inhibits visible growth of the microorganism.
-
MBC Determination (Optional): To determine the minimum bactericidal concentration (MBC), subculture the contents of the wells showing no growth onto an agar plate and incubate. The MBC is the lowest concentration that results in no microbial growth on the agar.
Signaling Pathway of Herbicidal Action
Caption: Mechanism of contact herbicidal action of nonanoate salts.
Conclusion
This compound and sodium nonanoate, while both being salts of nonanoic acid, exhibit distinct physicochemical properties and have different primary applications. This compound is a potent contact herbicide, whereas sodium nonanoate is more commonly used as a surfactant and emulsifier in various industries, including pharmaceuticals. The provided experimental protocols offer a standardized framework for researchers to conduct comparative studies on their cytotoxicity, skin permeability, and antimicrobial efficacy, thereby facilitating the selection of the most appropriate compound for a specific application in drug development and other scientific endeavors. Further research is warranted to fill the existing data gaps, particularly concerning the melting point and critical micelle concentration of sodium nonanoate, to enable a more comprehensive comparison.
Synergistic Action: Enhancing the Efficacy of Ammonium Nonanoate with Natural Partners
For researchers and professionals in drug and herbicide development, the quest for more effective and environmentally benign weed management solutions is paramount. Ammonium nonanoate, a broad-spectrum, non-selective, contact herbicide derived from pelargonic acid, has emerged as a promising natural-based herbicide. Its efficacy, however, can be significantly enhanced through synergistic combinations with other natural compounds. This guide provides a comparative analysis of the synergistic effects of this compound with various natural herbicides, supported by experimental data and detailed protocols.
This compound, a fatty acid-based herbicide, acts by disrupting the cell membranes of plants, leading to rapid desiccation and death of the foliage it contacts.[1][2] While effective on its own, particularly on young, annual weeds, its performance can be augmented when combined with other natural substances, leading to a more potent and broader spectrum of weed control. This synergy allows for reduced application rates, potentially lowering costs and environmental impact.
Comparison of Synergistic Combinations
The synergistic potential of this compound has been explored with two primary categories of natural compounds: essential oils and other organic acids.
With Essential Oils
Studies have demonstrated a significant synergistic effect when this compound (pelargonic acid) is combined with certain essential oils, notably manuka oil and lemongrass oil. This combination enhances the overall herbicidal activity, resulting in greater weed biomass reduction compared to the application of individual components.
| Treatment | Target Weed | Efficacy (Dry Weight as % of Control) |
| Pelargonic Acid Product (PA4) | Lolium rigidum (Ryegrass) | 33% |
| Lemongrass Oil | Lolium rigidum (Ryegrass) | 67% |
| Pelargonic Acid + Lemongrass Oil | Lolium rigidum (Ryegrass) | 23% |
| Manuka Oil | Avena sterilis (Sterile Oat) | <10% |
| Pelargonic Acid Product (PA4) | Avena sterilis (Sterile Oat) | 31% |
| Pelargonic Acid + Manuka Oil | Avena sterilis (Sterile Oat) | 4% |
| Pelargonic Acid Product (PA2) | Galium aparine (Cleavers) | 0% (Complete elimination) |
| Pelargonic Acid + Manuka Oil | Galium aparine (Cleavers) | 0% (Complete elimination) |
Data synthesized from Travlos et al. (2020)[3]
With Other Organic Acids
Research has also shown that the herbicidal activity of pelargonic acid can be significantly improved by the addition of other food-grade organic acids. These combinations have been shown to increase efficacy by over 100% in some cases.
| Pelargonic Acid Formulation | Synergistic Agent | Target Weed | Efficacy Improvement (%) |
| Pelargonic Acid Formulation | Diammonium Succinate & Succinic Acid | Velvetleaf & Common Lambsquarters (Greenhouse) | 117-200% |
| Pelargonic Acid Formulation | L-Lactic Acid & Glycolic Acid | Velvetleaf & Common Lambsquarters (Greenhouse) | 126-168% |
| Pelargonic Acid Formulation | L-Lactic Acid & Glycolic Acid | Velvetleaf & Common Lambsquarters (Field) | 117-138% |
Data synthesized from Coleman & Penner (2001)[4]
Experimental Protocols
Experiment 1: Synergistic Effects of Pelargonic Acid and Essential Oils
-
Objective: To evaluate the synergistic herbicidal effects of pelargonic acid in combination with manuka oil and lemongrass oil on various weed species.
-
Plant Material and Growth Conditions: Seeds of Lolium rigidum, Avena sterilis, and Galium aparine were sown in pots filled with a 1:1 (v/v) mixture of herbicide-free soil and peat. Pots were maintained in a glasshouse under controlled conditions.
-
Herbicide Application: Herbicidal treatments were applied when grass weeds reached the 2-3 leaf stage and broadleaf weeds had 2-4 true leaves. A portable sprayer was used to deliver the herbicide solutions at a volume of 500 L/ha.
-
Treatments:
-
Untreated Control
-
Pelargonic Acid products (PA2: 50% w/v, PA4: 18.67% w/v)
-
Lemongrass oil
-
Manuka oil
-
Mixture of Pelargonic Acid (PA4) and Lemongrass oil
-
Mixture of Pelargonic Acid (PA4) and Manuka oil
-
-
Efficacy Evaluation: Weed dry weight and plant height were measured at 1, 3, and 7 days after treatment (DAT). Efficacy was expressed as a percentage reduction compared to the untreated control.
-
Statistical Analysis: Data were subjected to analysis of variance (ANOVA), and means were compared using a protected LSD test.[3]
Experiment 2: Enhancement of Pelargonic Acid Efficacy with Organic Acids
-
Objective: To determine if the addition of certain food-grade organic acids enhances the herbicidal activity of pelargonic acid-based formulations.
-
Plant Material and Growth Conditions: Weed species such as velvetleaf (Abutilon theophrasti) and common lambsquarters (Chenopodium album) were grown under greenhouse and field conditions.
-
Herbicide Application: Treatments were applied post-emergence to actively growing weeds.
-
Treatments:
-
Pelargonic acid formulation alone
-
Pelargonic acid formulation in combination with diammonium succinate and succinic acid
-
Pelargonic acid formulation in combination with L-lactic acid and glycolic acid
-
-
Efficacy Evaluation: Herbicidal efficacy was evaluated by visual ratings of weed control and/or biomass reduction compared to untreated plants.
-
Statistical Analysis: Data were analyzed to determine the percentage improvement in efficacy of the combination treatments over the pelargonic acid formulation alone.[4]
Visualizing the Mechanisms and Workflows
To better understand the interactions and processes involved, the following diagrams illustrate the proposed mechanism of action and a typical experimental workflow.
Caption: Proposed mechanism of synergistic action.
Caption: General experimental workflow for synergy assessment.
Conclusion
The synergistic combination of this compound with other natural herbicides, such as essential oils and organic acids, presents a compelling strategy for enhancing weed control in a more sustainable manner. The data indicates that these combinations can lead to significantly improved efficacy, allowing for more effective management of a broader range of weed species. For researchers and professionals in the field, further exploration of these synergistic relationships holds the potential to develop next-generation bio-herbicides with superior performance and a favorable environmental profile.
References
Verifying the Mode of Action of Ammonium Nonanoate on Different Plant Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the herbicidal performance of ammonium nonanoate with other alternatives, supported by experimental data. Detailed methodologies for key experiments are outlined to facilitate reproducibility and further research.
Executive Summary
This compound is a broad-spectrum, non-selective, contact herbicide derived from naturally occurring fatty acids.[1][2] Its mode of action involves the rapid disruption of plant cell membranes, leading to cellular leakage and desiccation.[3][4] This guide presents a comparative analysis of this compound's efficacy against other herbicides, notably glyphosate, and details the experimental protocols for evaluating its performance.
Comparative Performance Analysis
This compound demonstrates rapid, "burn-down" herbicidal activity, with visual effects often appearing within hours of application.[1] Its effectiveness is particularly pronounced on young, annual broadleaf weeds. In contrast, its efficacy on grasses and established perennial weeds is lower.[5]
Comparison with Glyphosate
Glyphosate is a systemic herbicide that is absorbed by the foliage and translocated throughout the plant, including the roots.[6] This systemic action makes it highly effective against a broad spectrum of weeds, including well-established perennials. This compound, being a contact herbicide, only affects the plant parts it directly touches and is not translocated.[1][7]
A study comparing nonanoic acid (the active component of this compound) and glyphosate on developed weeds such as Cyperus esculentus, Convolvulus arvensis, and Poa annua found that nonanoic acid at a dose of 11 kg a.i. ha⁻¹ did not control these plants.[1][3] In the same study, glyphosate at 1080 g a.i. ha⁻¹ controlled Poa annua but had no effect on C. esculentus and C. arvensis.[1][3] Another comparative analysis showed that glyphosate and glufosinate reduced weed coverage by over 65% after 4 and 12 weeks, while nonanoic acid had mixed impacts on weed coverage.[2][4]
Interestingly, some ready-to-use herbicide formulations combine pelargonic acid (nonanoic acid) with glyphosate. The addition of pelargonic acid can lead to a more rapid appearance of visual injury on some weed species, though it may not enhance long-term control and can sometimes be antagonistic.[8][9]
Comparison with Essential Oil-Based Herbicides
In a field study on pumpkin, this compound provided significantly higher weed control (88% to 98%) compared to an essential oil-based herbicide (clove oil + cinnamon oil), which achieved 39% to 69% control.[10] Furthermore, key physiological parameters in pumpkin, such as photosynthesis rate and stomatal conductance, were significantly higher in plants treated with this compound compared to the untreated control, while these parameters were not significantly different between the essential oil treatment and the control.[10]
Quantitative Data Summary
The following tables summarize the efficacy of this compound and its alternatives on various weed species.
Table 1: Efficacy of this compound on Various Weed Species
| Weed Species | Herbicide Rate (kg a.i./ha) | Application Volume (L/ha) | Weed Control (%) |
| Tumble Pigweed (Amaranthus albus) | 10.8 | 654 | >88 |
| Spiny Pigweed (Amaranthus spinosus) | 10.8 | 654 | >88 |
| Carpetweed (Mollugo verticillata) | 7.2 | 164 | 66 |
| Carpetweed (Mollugo verticillata) | 10.8 | 654 | >88 |
| Goosegrass (Eleusine indica) | 7.2 - 10.8 | 164 - 981 | 31 - 54 |
| Smooth Crabgrass (Digitaria ischaemum) | 7.2 - 10.8 | 164 - 981 | 24 - 54 |
Data sourced from Webber et al. (2011).
Table 2: Comparative Efficacy of this compound and Clove Oil + Cinnamon Oil on Pumpkin
| Treatment | Herbicide Concentration | Weed Control (%) | Pumpkin Photosynthesis Rate (% of Control) | Pumpkin Stomatal Conductance (% of Control) |
| This compound | 5% a.i. | 88 - 98 | Significantly Higher | Significantly Higher |
| This compound | 6% a.i. | 88 - 98 | Significantly Higher | Significantly Higher |
| Clove Oil + Cinnamon Oil | 4.5% a.i. | 39 - 69 | Not Significantly Different | Not Significantly Different |
| Clove Oil + Cinnamon Oil | 9% a.i. | 39 - 69 | Not Significantly Different | Not Significantly Different |
Data sourced from a field study conducted in 2019 and 2020.[10]
Mode of Action of this compound
The primary mode of action of this compound is the physical disruption of plant cell membranes.[4] The nonanoate anion, derived from nonanoic acid, acts as a soap, penetrating the waxy cuticle of the leaves.[4] Upon contact with the cell membrane, it disrupts the lipid bilayer, leading to a rapid loss of cellular contents and desiccation.[3][4]
More detailed studies on the herbicidal action of pelargonic acid (nonanoic acid) suggest a sequence of events:
-
Penetration of the cuticle and cell membrane.
-
Lowering of the intracellular pH.
-
A decline in cellular ATP and Glucose-6-phosphate pools.
-
Subsequent membrane dysfunction, leading to leakage, cell collapse, and desiccation of the plant tissue.[8]
Caption: Mode of action of this compound on a plant cell.
Experimental Protocols
The following are detailed methodologies for key experiments to verify the efficacy of this compound.
Greenhouse Bioassay for Herbicide Efficacy
Objective: To determine the dose-response of different plant species to this compound under controlled conditions.
Materials:
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Digitaria sanguinalis)
-
Pots (10 cm diameter) filled with a standard potting mix
-
Greenhouse with controlled temperature (25±2°C), humidity (60±10%), and photoperiod (16h light/8h dark)
-
This compound formulation
-
Deionized water
-
Precision sprayer
-
Foliar fresh weight balance
-
Untreated control and reference herbicide (e.g., glyphosate)
Procedure:
-
Sow seeds of each weed species in separate pots and allow them to grow to the 2-4 leaf stage.
-
Prepare a series of this compound concentrations (e.g., 0.5%, 1%, 2%, 4%, 8% v/v) in deionized water. Include an untreated control (water only) and a reference herbicide at its recommended rate.
-
Randomly assign treatments to the pots in a completely randomized design with at least four replicates per treatment.
-
Apply the herbicide solutions to the foliage of the plants using a precision sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha).
-
Return the pots to the greenhouse and observe the plants daily for signs of phytotoxicity.
-
Assess visual injury at 1, 3, 7, and 14 days after treatment (DAT) using a 0-100% scale (0 = no injury, 100 = complete death).
-
At 14 DAT, harvest the above-ground biomass of each plant and record the fresh weight.
-
Calculate the percentage of growth reduction relative to the untreated control.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis to determine GR50 values).
Field Trial for Weed Control Efficacy
Objective: To evaluate the performance of this compound on a mixed population of weeds under field conditions.
Materials:
-
Field site with a natural and uniform weed infestation
-
This compound formulation
-
Backpack sprayer with a calibrated nozzle
-
Plot markers
-
Quadrat (e.g., 0.25 m²)
-
Data collection sheets
Procedure:
-
Select a field site with a representative weed population.
-
Mark out experimental plots (e.g., 2m x 5m) with buffer zones between plots.
-
Arrange the treatments in a randomized complete block design with at least four replications. Treatments should include different rates of this compound, an untreated control, and a standard herbicide.
-
Before application, assess the initial weed density and species composition in each plot using a quadrat.
-
Apply the herbicide treatments using a backpack sprayer, ensuring uniform coverage of the target weeds.
-
Visually assess weed control at regular intervals (e.g., 3, 7, 14, 28 DAT) using a percentage scale.
-
At the end of the trial period, measure weed biomass by harvesting the weeds from a defined area within each plot.
-
Analyze the data to determine the effect of the treatments on weed control and biomass reduction.
Caption: Experimental workflows for herbicide efficacy testing.
References
- 1. mdpi.com [mdpi.com]
- 2. hdp-au-prod-app-pp-haveyoursay-files.s3.ap-southeast-2.amazonaws.com [hdp-au-prod-app-pp-haveyoursay-files.s3.ap-southeast-2.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. Item - Comparative analyses of glyphosate alternative weed management strategies on plant coverage, soil and soil biota - Deakin University - Figshare [dro.deakin.edu.au]
- 5. mdpi.com [mdpi.com]
- 6. Eco-Friendly Alternatives to Glyphosate [thrivelot.com]
- 7. researchgate.net [researchgate.net]
- 8. Does that new, fast acting, ready-to-use, garden herbicide really work? - Eureka! [eurekaag.com.au]
- 9. Comparison of the effects of this compound and an essential oil herbicide on weed control efficacy and water use efficiency of pumpkin | Weed Technology | Cambridge Core [cambridge.org]
- 10. comparefactory.com [comparefactory.com]
A Head-to-Head Comparison of Ammonium Nonanoate and Glufosinate-Ammonium Herbicides
This guide provides a detailed comparison of two widely used broad-spectrum herbicides: ammonium nonanoate and glufosinate-ammonium. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of their respective performances, supported by experimental data.
Mechanism of Action
This compound: This herbicide is a non-systemic, broad-spectrum contact herbicide derived from nonanoic acid, a naturally occurring fatty acid.[1][2] Its primary mode of action is the physical disruption of plant cell membranes.[3][4] The nonanoate anion acts like a soap, penetrating the waxy cuticle of the leaves and destabilizing the lipid bilayer of the plasma membranes. This leads to rapid cell leakage, loss of moisture, and desiccation of the plant tissue, with visible effects often appearing within hours of application.[1][3]
Glufosinate-Ammonium: This is a broad-spectrum contact herbicide with limited systemic action. It works by inhibiting the enzyme glutamine synthetase, which is crucial for plant metabolism.[5] This inhibition leads to a toxic buildup of ammonia in the plant cells, which disrupts cell membranes and photosynthesis, ultimately causing plant death.[5] Recent studies also indicate that the rapid phytotoxicity is a result of the accumulation of reactive oxygen species, leading to lipid peroxidation.[6]
Herbicidal Characteristics
| Feature | This compound | Glufosinate-Ammonium |
| Herbicide Type | Contact[1] | Contact with limited translocation[5] |
| Selectivity | Non-selective[1] | Non-selective |
| Mode of Action | Disrupts cell membranes[3] | Inhibits glutamine synthetase[5] |
| Speed of Action | Rapid, visible effects within hours[1] | Fast-acting, with weeds withering in 3-5 days |
| Systemic Activity | Non-systemic[1][3] | Limited systemic activity |
| Soil Persistence | Degrades rapidly in soil and water[1][2] | Rapidly degraded by microorganisms in soil, no residual activity[6] |
Efficacy Data
The efficacy of both herbicides can be influenced by factors such as weed species, growth stage, application rate, and environmental conditions.
This compound Efficacy
Studies have shown that this compound is generally more effective against broadleaf weeds than grasses.[7][8]
| Weed Species | Application Rate (kg a.i./ha) | Application Volume (L/ha) | Weed Control (%) |
| Tumble Pigweed & Spiny Pigweed | 10.8 | 654 | >88%[7][9] |
| Carpetweed | 7.2 | 164 | 66%[7][9] |
| Carpetweed | Most rates and volumes | - | ≥88%[7][9] |
| Goosegrass | 7.2 - 10.8 | 164 - 981 | 31% - 54%[7][9] |
| Smooth Crabgrass | 7.2 - 10.8 | 164 - 981 | 24% - 54%[7][9] |
| General Weeds (in pumpkin) | Not specified | Not specified | 88% - 98%[10] |
Glufosinate-Ammonium Efficacy
Glufosinate-ammonium has demonstrated broad-spectrum efficacy against various weeds.
| Weed Species | Application Rate (g a.i./ha) | Weed Control (%) |
| Common Ragweed | 300 | 83% - 91%[11] |
| Common Ragweed | 500 | 94% - 96%[11] |
| Foxtail Species | 300 | 70% - 85%[11] |
| Foxtail Species | 500 | 84% - 93%[11] |
| Common Lambsquarters | 300 | 38% - 54%[11] |
| Common Lambsquarters | 500 | 48% - 67%[11] |
| General Weeds (in cocoa) | 200 mls/16L | 85%[12] |
Experimental Protocols
The following outlines a general experimental protocol for conducting a head-to-head herbicide efficacy trial.
-
Experimental Design: A randomized complete block design is frequently used for herbicide trials.[12][13]
-
Treatments:
-
Untreated control
-
This compound at varying application rates
-
Glufosinate-ammonium at varying application rates
-
Each treatment should be replicated a minimum of four times.[14]
-
-
Plot Size: A typical plot size is 2 x 10 m or 2 x 15 m to minimize spray drift.[13]
-
Application: Herbicides should be applied using calibrated sprayers to ensure accurate and uniform application. Application timing should coincide with the appropriate weed growth stage.
-
Data Collection:
-
Weed control efficacy is visually assessed at set intervals after application (e.g., 24 hours, 7, 14, 28, and 60 days).[8]
-
Weed biomass can be determined by harvesting the weeds in a designated area of each plot, drying them, and recording the dry weight.[10]
-
Crop tolerance is visually rated for any signs of phytotoxicity.[13]
-
Crop yield may also be measured at the end of the growing season.[15]
-
-
Statistical Analysis: Data should be subjected to analysis of variance (ANOVA), and treatment means can be separated using a test such as the Least Significant Difference (LSD) at a specified probability level.[12]
Visualizations
Signaling Pathways
Caption: Mechanism of action for this compound and Glufosinate-Ammonium.
Experimental Workflow
Caption: A typical experimental workflow for herbicide efficacy trials.
References
- 1. floridist.com [floridist.com]
- 2. Buy this compound (EVT-1610868) | 63718-65-0 [evitachem.com]
- 3. benchchem.com [benchchem.com]
- 4. ams.usda.gov [ams.usda.gov]
- 5. Glufosinate Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 6. Glufosinate-ammonium: a review of the current state of knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Comparison of the effects of this compound and an essential oil herbicide on weed control efficacy and water use efficiency of pumpkin | Weed Technology | Cambridge Core [cambridge.org]
- 11. Effect of glufosinate rate and addition of ammonium sulfate on annual weed control in glyphosate/glufosinate/2,4-D–resistant soybean | Weed Technology | Cambridge Core [cambridge.org]
- 12. researchgate.net [researchgate.net]
- 13. peaceforageseed.ca [peaceforageseed.ca]
- 14. nda.gov.za [nda.gov.za]
- 15. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
Comparative Analysis of the Cost-Effectiveness of Fatty Acid Herbicides: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the cost-effectiveness of various fatty acid herbicides, offering valuable insights for researchers, scientists, and professionals in drug and herbicide development. Fatty acid-based herbicides, including pelargonic acid, and combinations of capric and caprylic acids, are increasingly utilized as non-selective, burndown herbicides in both organic and conventional agriculture. Their rapid action and favorable environmental profile make them compelling alternatives to synthetic herbicides. This document presents a detailed comparison of their performance, supported by experimental data, to aid in the selection of the most cost-effective solution for weed management research and application.
Data Presentation: Comparative Cost-Effectiveness
The following table summarizes the cost and efficacy of commercially available fatty acid herbicides. The cost-effectiveness is presented as the cost per acre to achieve a specified level of weed control. This allows for a direct comparison of the economic efficiency of each product.
| Herbicide Active Ingredient | Commercial Product(s) | Price (per 2.5 Gallons) | Application Rate (% Solution) | Cost per Gallon of Spray Solution (at mid-range application rate) | Efficacy (% Weed Control) | Cost-Effectiveness ($ per acre for ~90% control) |
| Pelargonic Acid | Scythe®, Axxe® | $132.50 - $345.00[1][2][3][4][5][6] | 3% - 10%[1] | ~$1.66 - $4.31 (at 6.5% solution) | Good to Excellent[7] | Varies significantly based on weed species and density |
| Capric + Caprylic Acid | FireWorxx®, HomePlate®, Suppress® EC | $151.64 - $219.59[8][9][10] | 3% - 9%[8][10] | ~$1.90 - $2.74 (at 6% solution) | Excellent on various broadleaf and grassy weeds[7] | ~$122 less than mechanical for a single application[9] |
Note: Prices are subject to market fluctuations and may vary by distributor. Application rates and efficacy can vary depending on weed species, growth stage, and environmental conditions. The cost-effectiveness data is derived from publicly available pricing and efficacy studies.
Experimental Protocols: Evaluating Fatty Acid Herbicide Efficacy
The following is a generalized, detailed methodology for conducting a field trial to assess the efficacy of fatty acid herbicides. This protocol is synthesized from standard practices in weed science research.
1. Experimental Design:
- Design: Randomized Complete Block Design (RCBD) is recommended to account for field variability.
- Treatments: Include different fatty acid herbicide formulations, a non-treated control, and potentially a commercial standard (e.g., glyphosate) for comparison.
- Replication: A minimum of four replications per treatment is advised to ensure statistical validity.
- Plot Size: Individual plots should be of a sufficient size to minimize edge effects, with a common dimension being 3m x 6m.
2. Site Preparation and Weed Establishment:
- Select a field with a uniform distribution of the target weed species.
- If necessary, overseed the area with the desired weed species to ensure a consistent population for evaluation.
- Allow weeds to reach a consistent growth stage (e.g., 4-6 leaf stage) before herbicide application.
3. Herbicide Application:
- Equipment: Utilize a CO2-pressurized backpack sprayer equipped with flat-fan nozzles (e.g., TeeJet AI110015) to ensure uniform application.[11]
- Calibration: Calibrate the sprayer before application to deliver a precise volume of spray solution (e.g., 140 L/ha).[11]
- Application Conditions: Apply herbicides under favorable weather conditions (e.g., minimal wind, moderate temperature, and no rain expected within 24 hours) to maximize efficacy and minimize drift.
4. Data Collection and Analysis:
- Efficacy Assessment: Visually assess weed control at set intervals after treatment (e.g., 1, 3, 7, 14, and 28 days after treatment - DAT). Use a rating scale of 0% (no control) to 100% (complete weed death).[11]
- Biomass Reduction (Optional): At the final assessment, harvest the above-ground biomass from a designated quadrat within each plot. Dry the biomass to a constant weight and compare the weights between treatments.
- Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD. Use a mean separation test (e.g., Tukey's HSD) to identify significant differences between treatment means.
Mandatory Visualization: Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of fatty acid herbicides and a typical experimental workflow for their evaluation.
Caption: Mechanism of action of fatty acid herbicides.
Caption: Experimental workflow for herbicide efficacy trials.
Concluding Remarks
Fatty acid herbicides offer a rapid and effective means of weed control with a favorable environmental profile. The choice between pelargonic acid and capric/caprylic acid formulations will depend on a comprehensive analysis of cost, target weed species, and specific application requirements. The data and protocols presented in this guide provide a solid foundation for researchers to conduct their own comparative analyses and make informed decisions for their weed management programs. The primary mechanism of action for these herbicides is the disruption of cell membrane integrity, leading to rapid desiccation and necrosis of plant tissues.[8][12] This contact-based activity necessitates thorough spray coverage for optimal efficacy. Future research should continue to explore the synergistic effects of fatty acid herbicides with other control methods and the development of more cost-effective formulations.
References
- 1. goodgrow.uk [goodgrow.uk]
- 2. atamankimya.com [atamankimya.com]
- 3. Lipid synthesis inhibitor herbicides | Herbicide mode of action and sugarbeet injury symptoms [extension.umn.edu]
- 4. 15.4 Fatty Acid Biosynthesis and Elongation – Principles of Weed Control [ohiostate.pressbooks.pub]
- 5. weedingtech.com [weedingtech.com]
- 6. researchgate.net [researchgate.net]
- 7. ir4project.org [ir4project.org]
- 8. my.ucanr.edu [my.ucanr.edu]
- 9. cambridge.org [cambridge.org]
- 10. Applications of statistical experimental designs to improve statistical inference in weed management | PLOS One [journals.plos.org]
- 11. Investigating the Efficacy of Selected Very-Long-Chain Fatty Acid-Inhibiting Herbicides on Iowa Waterhemp (Amaranthus tuberculatus) Populations with Evolved Multiple Herbicide Resistances [mdpi.com]
- 12. Fatty acid organic herbicide | Strawberry Disorders: Identification & Management [ucanr.edu]
The Rapid Degradation of Ammonium Nonanoate in Soil: A Comparative Analysis
A comprehensive review of the soil degradation rates of ammonium nonanoate and its alternatives, providing researchers with essential data and standardized experimental protocols for comparative studies.
This compound, a broad-spectrum contact herbicide, is gaining prominence as a bio-based alternative to synthetic herbicides. Its efficacy is coupled with a favorable environmental profile, a key aspect of which is its rapid degradation in the soil matrix. This guide provides a comparative analysis of the soil degradation rate of this compound against other commonly used herbicides, including glyphosate, glufosinate, and acetic acid. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions and the design of further environmental fate studies.
Comparative Degradation Rates in Soil
The persistence of a herbicide in the soil is a critical factor in its environmental risk assessment. The following table summarizes the degradation half-life (DT50), the time required for 50% of the initial concentration to dissipate, for this compound and its alternatives under various soil and environmental conditions.
| Herbicide | Active Ingredient(s) | Soil Type(s) | Temperature (°C) | Moisture Level | Half-life (DT50) |
| This compound | This compound | Not Specified | Not Specified | Not Specified | < 1 day[1][2][3] |
| Pelargonic Acid | Subsoils (railway tracks) | Not Specified | Not Specified | 5.8 hours (geometric mean)[4] | |
| Pelargonic Acid | Agricultural topsoils | Not Specified | Not Specified | 1.5 hours[4] | |
| Glyphosate | Glyphosate | Various (field studies) | Not Specified | Not Specified | 7 - 60 days[5] |
| Glyphosate | Sandy Soil | Not Specified | Not Specified | 25.9 days | |
| Glyphosate | Tropical/Subtropical (warm, moist) | Warm | Moist | 14 - 30 days[6] | |
| Glyphosate | Temperate | Moderate | Good | 40 - 60 days[6] | |
| Glyphosate | Cold/Dry | Cold | Dry | > 100 days[6] | |
| Glyphosate | Not Specified | 20 | Not Specified | 2.38 days[7] | |
| Glyphosate | Not Specified | 25 | Not Specified | 1.69 days[7] | |
| Glufosinate | Glufosinate-ammonium | Open field (two locations in China) | Not Specified | Not Specified | 2.30 - 2.93 days[8] |
| Glufosinate-ammonium | Tea field soil | Not Specified | Not Specified | 9.51 - 10.04 days[9] | |
| Glufosinate-ammonium | Various | Not Specified | Not Specified | 1 - 25 days[10] | |
| Acetic Acid | Acetic Acid | Not Specified | Not Specified | Not Specified | Not persistent in soil or water[11] |
Experimental Protocols for Soil Degradation Studies
To ensure consistency and comparability of data, soil degradation studies should adhere to standardized guidelines. The internationally recognized protocol for this purpose is the OECD Guideline 307 for "Aerobic and Anaerobic Transformation in Soil". The following is a detailed methodology based on this guideline.
Objective
To determine the rate and route of degradation of a test substance in soil under aerobic or anaerobic laboratory conditions.
Materials and Equipment
-
Test Substance: Radiolabeled (e.g., ¹⁴C) test substance is preferred for accurate mass balance determination.
-
Soil: Freshly collected soil, sieved (e.g., to <2 mm) and characterized for properties such as texture, pH, organic carbon content, and microbial biomass.
-
Incubation Vessels: Biometer flasks or a flow-through system equipped to trap volatile degradation products (e.g., ¹⁴CO₂).
-
Environmental Chamber: Capable of maintaining constant temperature and humidity.
-
Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with a radioactivity detector, Liquid Scintillation Counter (LSC), and Gas Chromatography-Mass Spectrometry (GC-MS) for identification of metabolites.
-
Reagents and Solvents: For extraction and analysis.
Experimental Procedure
-
Soil Preparation and Acclimation:
-
Collect soil from a relevant agricultural or environmental setting.
-
Sieve the soil and determine its key physicochemical properties.
-
Pre-incubate the soil for a period (e.g., 7-14 days) at the test temperature and moisture content to allow the microbial population to stabilize.
-
-
Application of the Test Substance:
-
Apply the test substance uniformly to the soil samples. The application rate should be representative of the intended field use.
-
For radiolabeled studies, the specific activity should be sufficient for detection and quantification throughout the study.
-
-
Incubation:
-
Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C).
-
Maintain a constant soil moisture level (e.g., 40-60% of maximum water holding capacity) throughout the incubation period.
-
For aerobic studies, ensure a continuous supply of air. For anaerobic studies, establish and maintain anaerobic conditions (e.g., by flooding the soil and purging with an inert gas like nitrogen).
-
Include sterile control samples (e.g., by autoclaving) to differentiate between microbial and chemical degradation.
-
-
Sampling and Analysis:
-
Collect replicate soil samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
-
Extract the soil samples with appropriate solvents to recover the parent compound and its transformation products.
-
Analyze the extracts using HPLC with radioactivity detection to quantify the parent substance and metabolites.
-
Identify major transformation products using techniques like GC-MS or LC-MS/MS.
-
Trap and quantify volatile products (e.g., ¹⁴CO₂) using LSC.
-
Determine the amount of non-extractable (bound) residues.
-
-
Data Analysis:
-
Calculate the concentration of the parent substance and its transformation products at each sampling time.
-
Determine the degradation kinetics (e.g., first-order kinetics) and calculate the DT50 and DT90 (time for 90% degradation) values.
-
Establish a mass balance for the radiolabeled substance at each sampling interval.
-
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a soil degradation study conducted according to the OECD 307 guideline.
References
- 1. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 2. ams.usda.gov [ams.usda.gov]
- 3. ams.usda.gov [ams.usda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pomais.com [pomais.com]
- 7. Temperature and Aging Affect Glyphosate Toxicity and Fatty Acid Composition in Allonychiurus kimi (Lee) (Collembola) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Field Dissipation and Storage Stability of Glufosinate Ammonium and Its Metabolites in Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Acetic acid [sitem.herts.ac.uk]
Independent Verification of the Antimicrobial Spectrum of Ammonium Nonanoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial potential of ammonium nonanoate against established antimicrobial agents. Due to a notable lack of publicly available quantitative data on the specific antimicrobial spectrum of this compound, this document focuses on the known properties of its precursor, nonanoic acid, and offers a comparative analysis with benzalkonium chloride and glutaraldehyde. Detailed experimental protocols for determining antimicrobial efficacy are also provided to facilitate independent verification.
Executive Summary
This compound, widely recognized for its application as a broad-spectrum, non-selective contact herbicide, is derived from the naturally occurring nonanoic acid (pelargonic acid). While its herbicidal mechanism of disrupting cell membranes is well-documented, specific data quantifying its antimicrobial (bactericidal, fungicidal, and virucidal) efficacy is scarce in publicly accessible scientific literature and regulatory documents. This guide synthesizes the available information on nonanoic acid's antimicrobial properties and contrasts them with the well-established spectra of benzalkonium chloride (a quaternary ammonium compound) and glutaraldehyde. This comparative approach, supplemented with standardized testing methodologies, aims to equip researchers with the necessary information to evaluate the potential antimicrobial applications of this compound.
Comparative Antimicrobial Spectrum
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for nonanoic acid and the comparator compounds against a range of microorganisms. It is important to note that the antimicrobial activity of fatty acid salts can be significantly influenced by the cation.
| Antimicrobial Agent | Class | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi/Yeast | Viruses |
| This compound | Fatty Acid Salt | No specific data available | No specific data available | No specific data available | No specific data available |
| Nonanoic Acid (Pelargonic Acid) | Fatty Acid | Moderate activity | Limited to moderate activity | Effective against certain species (e.g., Microsporum gypseum MIC: 40-50 µg/mL) | Limited data |
| Benzalkonium Chloride | Quaternary Ammonium Compound | High activity (e.g., S. aureus MIC: 2 µg/mL) | Moderate activity (e.g., E. coli MIC: 16-64 µg/mL, P. aeruginosa MIC: 64 µg/mL) | Moderate activity (e.g., C. albicans MIC: 7.8 µg/mL) | Effective against enveloped viruses |
| Glutaraldehyde | Aldehyde | High activity | High activity | High activity | Broad spectrum, including non-enveloped viruses |
Mechanisms of Antimicrobial Action
The antimicrobial efficacy of these compounds stems from their distinct interactions with microbial cells.
-
This compound & Nonanoic Acid (Fatty Acids): The primary mechanism of action for fatty acids is the disruption of the cell membrane. The lipophilic carbon chain of the nonanoic acid molecule intercalates into the lipid bilayer of the microbial cell membrane, leading to a loss of integrity, increased permeability, and leakage of essential intracellular components, ultimately resulting in cell death.
-
Benzalkonium Chloride (Quaternary Ammonium Compound): As a cationic surfactant, the positively charged quaternary ammonium headgroup electrostatically binds to the negatively charged components of the bacterial cell wall. The hydrophobic alkyl chains then penetrate and disrupt the cell membrane, leading to the leakage of cytoplasmic contents and cell lysis.
-
Glutaraldehyde: This biocide acts via alkylation of sulfhydryl, hydroxyl, carboxyl, and amino groups of microbial proteins and nucleic acids. This cross-linking inactivates essential enzymes and disrupts cellular functions, leading to cell death. Its high reactivity allows it to be effective against a broad range of microorganisms, including spores.
Experimental Protocols for Antimicrobial Spectrum Verification
To conduct an independent verification of the antimicrobial spectrum of this compound or other compounds, standardized methods such as broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and agar diffusion for assessing zones of inhibition are recommended.
Broth Microdilution Method (for MIC Determination)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Antimicrobial Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial stock solution in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: Inoculate the wells of the microtiter plate with the microbial suspension. Include a positive control (microorganism in broth without antimicrobial) and a negative control (broth only). Incubate the plate at an appropriate temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).
Agar Diffusion Method (Kirby-Bauer Test)
This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.
-
Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Disk Application: Aseptically place a sterile paper disk impregnated with a known concentration of the antimicrobial agent onto the surface of the agar.
-
Incubation: Incubate the plate under appropriate conditions.
-
Measurement: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters. The size of the zone is indicative of the antimicrobial's effectiveness.
Conclusion
While this compound is established as an effective herbicide, its potential as a broad-spectrum antimicrobial agent for clinical or sanitation purposes remains largely unverified in the public domain. The available data on its precursor, nonanoic acid, suggests some antimicrobial activity, particularly against certain fungi. However, to establish a definitive antimicrobial spectrum for this compound, rigorous testing according to standardized protocols, such as those detailed in this guide, is necessary. Researchers are encouraged to conduct such independent verifications to fully elucidate its efficacy against a wide range of bacterial, fungal, and viral pathogens. This will enable a direct and meaningful comparison with established antimicrobials like benzalkonium chloride and glutaraldehyde and determine its viability for future antimicrobial applications.
Benchmarking the performance of commercial ammonium nonanoate herbicides
A Comparative Analysis for Researchers and Drug Development Professionals
This guide provides an objective comparison of the performance of commercial ammonium nonanoate herbicides against other alternatives, supported by experimental data. This compound, a non-selective, contact herbicide, offers a bio-based alternative to synthetic herbicides, garnering interest for its rapid action and favorable environmental profile.[1]
Executive Summary
This compound demonstrates effective, broad-spectrum control of various weed species, particularly broadleaf weeds.[2][3][4] Its efficacy is comparable to or, in some cases, superior to other organic herbicides and presents a viable alternative to synthetic options like glyphosate, especially in contexts where systemic herbicides are not desirable.[1][5] The primary mode of action is the disruption of plant cell membranes, leading to rapid desiccation and necrosis of treated foliage.[2][6]
Performance Data
The following tables summarize quantitative data from various studies, showcasing the efficacy of this compound under different experimental conditions.
Table 1: Efficacy of this compound on Various Weed Species
| Weed Species | Application Rate (kg a.i./ha) | Application Volume (L/ha) | Weed Control (%) | Source |
| Tumble Pigweed (Amaranthus albus) | 10.8 | 654 | >90% | [3][4] |
| Spiny Pigweed (Amaranthus spinosus) | 10.8 | 654 | >90% | [3][4] |
| Carpetweed (Mollugo verticillata) | 7.2 | 164 | 66% | [3][4] |
| Carpetweed (Mollugo verticillata) | 10.8 | 654 | >88% | [3][4] |
| Goosegrass (Eleusine indica) | 7.2 - 10.8 | 164 - 981 | 31% - 54% | [3][4] |
| Smooth Crabgrass (Digitaria ischaemum) | 7.2 - 10.8 | 164 - 981 | 24% - 54% | [3][4] |
| Stinknet (Oncosiphon piluliferum) | Not Specified | 80 gpa | >90% | [7] |
| Schismus (various species) | Not Specified | 80 gpa | 80% | [7] |
| Rescuegrass (Bromus catharticus) | Not Specified | 40 gpa | High initial control, regrowth observed | [7] |
| Black Medic (Medicago lupulina) | Not Specified | 40 gpa | High initial control, regrowth observed | [7] |
| Knotweed (Polygonum aviculare) | Not Specified | 40 gpa | High initial control, regrowth observed | [7] |
Table 2: Comparative Efficacy of this compound and Other Herbicides
| Herbicide | Application Rate | Weed Species | Weed Control (%) | Source |
| This compound | 5% and 6% a.i. | Mixed weeds in pumpkin | 88% - 98% | [8][9][10] |
| Clove Oil + Cinnamon Oil | 4.5% and 9% a.i. | Mixed weeds in pumpkin | 39% - 69% | [8][9][10] |
| Untreated Control | N/A | Mixed weeds in pumpkin | 0% | [2] |
| This compound (Prizefighter) | 10% v/v | Stinknet | 70% (with regrowth) | [7] |
| Vinegar (20%) | Not Specified | Rescuegrass, Black Medic, Knotweed | High initial control | [7] |
| Avenger (d-limonene) | Not Specified | Rescuegrass, Black Medic, Knotweed | Weaker control than this compound | [7] |
| BurnOut (citric acid and clove oil) | Not Specified | Rescuegrass, Black Medic, Knotweed | Weaker control than this compound | [7] |
| Glyphosate | 1080 g a.i./ha | Poa annua | Effective | [11] |
| Nonanoic Acid | 11 kg a.i./ha | Cyperus esculentus, Convolvulus arvensis, Poa annua | Ineffective on developed plants | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Protocol 1: Weed Control Efficacy in Organic Vegetable Production
-
Objective: To evaluate the efficacy of this compound on various weed species at different application rates and volumes.
-
Experimental Design: A factorial experiment with a randomized complete block design was conducted.
-
Treatments:
-
This compound rates: 7.2 and 10.8 kg a.i./ha.
-
Application volumes: 164, 327, 654, and 981 L/ha.
-
-
Weed Species: Tumble pigweed, spiny pigweed, carpetweed, goosegrass, and smooth crabgrass.
-
Application: The herbicide was applied using a CO2-pressurized backpack sprayer equipped with flat-fan nozzles.
-
Data Collection: Weed control was visually assessed as a percentage compared to untreated control plots at specified intervals after treatment.
Protocol 2: Comparative Efficacy in Pumpkin
-
Objective: To compare the weed control efficacy of this compound and an essential oil-based herbicide in pumpkin cultivation.
-
Experimental Design: A randomized complete block design with four replications for each treatment.
-
Treatments:
-
This compound 5% a.i.
-
This compound 6% a.i.
-
Clove oil + cinnamon oil 4.5% a.i.
-
Clove oil + cinnamon oil 9% a.i.
-
Untreated control.
-
-
Application: Herbicides were applied at 20 and 30 days after planting.
-
Data Collection: Weed control was assessed as a percentage, and dry weed biomass was measured. Pumpkin growth parameters, yield, and water use efficiency were also evaluated.
Mode of Action and Signaling Pathway
This compound acts as a contact herbicide, causing rapid disruption of plant cell membranes.[2][6] The nonanoate anion penetrates the waxy cuticle of the leaves and disrupts the lipid bilayer of the plasma membranes.[2] This leads to a loss of membrane integrity, rapid leakage of cellular contents, and subsequent desiccation of the plant tissue.[2]
Caption: Mode of action of this compound on a plant cell.
Experimental Workflow
A general workflow for benchmarking the performance of a new herbicide formulation against a standard like this compound is outlined below.
Caption: General experimental workflow for herbicide benchmarking.
References
- 1. floridist.com [floridist.com]
- 2. This compound | 63718-65-0 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. ams.usda.gov [ams.usda.gov]
- 6. This compound [sitem.herts.ac.uk]
- 7. turf.arizona.edu [turf.arizona.edu]
- 8. Comparison of the effects of this compound and an essential oil herbicide on weed control efficacy and water use efficiency of pumpkin | Weed Technology | Cambridge Core [cambridge.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ammonium Nonanoate in a Laboratory Setting
The proper disposal of ammonium nonanoate, a contact non-selective herbicide, is crucial for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste effectively.
Immediate Safety and Handling for Disposal
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes:
-
Protective Gloves: Chemical-resistant gloves are essential.
-
Eye Protection: Safety glasses or goggles to prevent splashes.[1]
-
Protective Clothing: A lab coat or other protective garments to avoid skin contact.[1]
Always handle the chemical in a well-ventilated area to avoid inhaling vapors or mists.[1]
Regulatory Framework
The disposal of chemical waste, including this compound, is governed by a stringent set of local, regional, and national regulations.[1][2] In the United States, the Environmental Protection Agency (EPA) establishes these regulations under the Resource Conservation and Recovery Act (RCRA).[3] Academic laboratories may have alternative, but equally strict, requirements under Subpart K of the RCRA regulations.[4] It is the responsibility of the waste generator to ensure full compliance with all applicable laws.
Step-by-Step Disposal Protocol
1. Waste Characterization and Segregation:
-
Identify Waste Stream: Determine if the this compound waste is pure, in a solution, or mixed with other chemicals. Chemical mixtures must be identified with the percent or volume composition of every component.[5]
-
Segregate Incompatibles: Do not mix this compound waste with other waste streams.[2] Store it separately to prevent potentially hazardous reactions.[5] Use physical barriers or secondary containment systems to separate incompatible chemicals.[3]
2. Containerization:
-
Choose a Compatible Container: The waste must be stored in a container that is chemically compatible with this compound.[3][5] The container must be free from damage and have a secure, leak-proof screw cap.[3][5]
-
Original Containers: Whenever possible, leave chemicals in their original containers for disposal.[2]
-
Headroom: Leave at least one inch of headroom in the container to allow for expansion.[5]
3. Labeling:
-
Clear Identification: All waste containers must be clearly labeled as "Hazardous Waste."
-
Content Information: The label must include the full chemical name ("this compound"), its concentration, and any other components in the mixture.
-
Hazard Warnings: Indicate the relevant hazards (e.g., "Causes serious eye irritation").[2]
4. Storage in a Satellite Accumulation Area (SAA):
-
Designated Area: Hazardous waste must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[3][5]
-
Quantity Limits: Generators can accumulate up to 55 gallons of hazardous waste in an SAA.[4]
-
Storage Time: Containers can remain in the SAA for up to one year if partially filled.[5] However, they must be removed within three days of becoming full.[5] Academic labs under Subpart K regulations must remove hazardous waste from the laboratory every twelve months.[4]
-
Inspections: The SAA must be inspected weekly for leaks and proper container management.[3][5]
5. Final Disposal Procedure:
-
Professional Disposal: The ultimate disposal of this compound must be conducted by a licensed waste disposal contractor.[1] Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup.
-
Spill Residues: In case of a spill, contain and collect the material using a non-combustible absorbent like sand, earth, or vermiculite.[1] The contaminated absorbent material poses the same hazards as the original product and must be placed in a sealed container for disposal as hazardous waste.[1]
-
Empty Containers:
-
Concentrated Product Containers: These should be triple-rinsed with clean water. The rinsate (washings) should be added to your final spray solution or collected as hazardous waste.[6] These containers should not be recycled but disposed of in general household waste after rinsing.[6] Do not reuse or refill the container.[7]
-
Ready-to-Use Containers: Empty containers of ready-to-use formulations can often be placed in household recycling.[6] Always check the product label for specific instructions.[8]
-
Important Note: Never pour this compound waste, even in small quantities, down the drain or into waterways, as this can cause environmental pollution.[1][8]
Quantitative Data for Laboratory Waste Management
The following table summarizes key quantitative parameters relevant to the disposal and handling of chemical waste in a laboratory setting.
| Parameter | Guideline/Limit | Regulatory Context | Citation |
| SAA Quantity Limit | Up to 55 gallons | RCRA | [4] |
| Storage Time (Academic Labs) | 12 months (max) in the lab | EPA Subpart K | [4] |
| Full Container Removal | Within 3 days of becoming full | SAA Regulations | [5] |
| Soil Half-life | < 1 day (rapid biodegradation) | Environmental Fate | [9] |
| Atmospheric Half-life | 1.6 days | Environmental Fate | [10] |
Experimental Protocols and Methodologies
The disposal procedures outlined above are based on established safety protocols and regulatory standards for chemical waste management. The primary "experimental protocol" for a researcher is the strict adherence to their institution's Laboratory Management Plan or Chemical Hygiene Plan, which should incorporate federal and state regulations.[4] These plans are designed to minimize chemical exposure and ensure environmental protection through systematic procedures for waste handling, storage, and disposal.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste generated in a laboratory.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. labelsds.com [labelsds.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. danielshealth.com [danielshealth.com]
- 4. epa.gov [epa.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. gardenhealth.com [gardenhealth.com]
- 7. ams.usda.gov [ams.usda.gov]
- 8. Storing and disposing of chemicals safely / RHS [rhs.org.uk]
- 9. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 10. Federal Register :: this compound; Notice of Filing a Pesticide Petition to Establish a Tolerance for a Certain Pesticide Chemical in or on Food [federalregister.gov]
Personal protective equipment for handling Ammonium nonanoate
Essential Safety and Handling Guide for Ammonium Nonanoate
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.
This compound is a non-systemic, broad-spectrum contact herbicide.[1] While it is biodegradable and has a short environmental half-life of less than 24 hours, it can cause serious eye irritation and requires careful handling to avoid exposure.[2]
Required Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure safety.
| PPE Category | Specification | Rationale |
| Eye / Face Protection | Chemical safety goggles or a full-face shield.[3] | Protects against splashes, which can cause serious eye irritation (Category 2A). |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).[3] | Prevents skin contact, which can cause irritation. |
| Body Protection | Wear suitable protective clothing, such as a lab coat or chemical-resistant coveralls, and closed-toe shoes.[3] | Protects skin from accidental splashes and contamination. |
| Respiratory Protection | Use a NIOSH-approved respirator if there is a risk of inhaling vapors or mists, especially in poorly ventilated areas.[3] | Prevents respiratory tract irritation from airborne concentrations. |
Physical and Chemical Properties
Understanding the properties of this compound is key to its safe handling and storage.
| Property | Value |
| Appearance | Clear, pale liquid[3] |
| Odor | Slight ammonia[3] |
| pH | 8.0 – 9.0[3] |
| Specific Gravity | 1.00 g/cm³[3] |
| Boiling Point | 104.4°C (219.9°F)[3] |
| Solubility in Water | Complete[3] |
| Storage Temperature | Do not store below 0°C (32°F)[3] |
Operational Plan: Safe Handling and Storage
Follow this step-by-step guide for the safe handling of this compound in a laboratory setting.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. Good general ventilation is typically sufficient.
-
Safety Equipment: Ensure an eyewash station and safety shower are readily accessible in the immediate work area.
-
Review Documentation: Before starting work, review the Safety Data Sheet (SDS) and this guide.[4]
-
Labeling: Ensure all containers are clearly and appropriately labeled.
Handling Protocol
-
Don PPE: Put on all required PPE (goggles/face shield, chemical-resistant gloves, and protective clothing) before opening the container.[3]
-
Avoid Contact: Prevent contact with eyes, skin, and clothing.[3]
-
Avoid Inhalation: Avoid breathing any vapor or mist that may be generated.[3]
-
Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands and face thoroughly after handling the substance and before breaks or entering eating areas.[4]
-
Container Management: Keep the container tightly closed when not in use.[3]
Storage Protocol
-
Location: Store in a dry, cool, and well-ventilated area, away from incompatible materials and direct sunlight.[3]
-
Container: Keep the substance in its original, labeled container.[3]
-
Security: Store in a locked-up area to prevent unauthorized access.[3]
-
Temperature: Do not allow the material to freeze; store above 0°C (32°F).[3]
Emergency and Disposal Plan
Immediate and appropriate action is crucial in the event of an emergency.
Spill Response
-
Evacuate: For large spills, evacuate the immediate area and keep unnecessary personnel away.[4]
-
Ventilate: Ensure the area is well-ventilated.[4]
-
Containment: Stop the leak if it is safe to do so. Avoid dispersal of the material into drains, sewers, soil, or waterways.[3]
-
Small Spills: For small spills, dilute with water and mop up, or absorb with an inert, non-combustible material like sand or earth. Place the absorbed material into a suitable container for disposal.[3]
-
Large Spills: For large spills, contain the spillage with absorbent material and place it in a container for disposal by a licensed contractor.[3]
First-Aid Measures
-
If in Eyes: Immediately rinse cautiously with water for at least 10-15 minutes. If present, remove contact lenses and continue rinsing. Seek immediate medical attention.[3]
-
If on Skin: Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of water. If irritation or other symptoms occur, get medical attention.[3]
-
If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If adverse health effects persist, seek medical attention.[3]
-
If Swallowed: Rinse the mouth thoroughly with water. Do not induce vomiting. If the person is conscious, give small quantities of water to drink. Seek medical attention if adverse health effects persist or are severe.[3]
Disposal Plan
-
Regulatory Compliance: All disposal must be carried out in accordance with local, regional, and national regulations.[3]
-
Waste Contractor: Dispose of the substance and its container via a licensed waste disposal contractor.[3]
-
Containers: Do not reuse empty containers.[3] Rinse the container three times and dispose of it in a sanitary landfill or by other approved procedures.[5]
-
Excess Solution: Do not pour excess solution down the drain. It is preferable to prepare only the required amount. Any excess diluted solution should be applied to an area listed on the product label, if applicable, or disposed of as chemical waste.[6]
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
